molecular formula C7H5ClFNO2 B1598016 2-Chloro-4-fluoro-6-nitrotoluene CAS No. 502496-35-7

2-Chloro-4-fluoro-6-nitrotoluene

Cat. No.: B1598016
CAS No.: 502496-35-7
M. Wt: 189.57 g/mol
InChI Key: ZUWXKAQJFDVCDD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-nitrotoluene is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-5-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXKAQJFDVCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378649
Record name 2-Chloro-4-fluoro-6-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-35-7
Record name 2-Chloro-4-fluoro-6-nitrotoluene
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Record name 2-Chloro-4-fluoro-6-nitrotoluene
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Foundational & Exploratory

2-Chloro-4-fluoro-6-nitrotoluene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitrotoluene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its core properties, plausible synthetic routes, potential applications derived from its structural analogues, and rigorous safety and handling protocols.

Section 1: Chemical Identity and Core Properties

This compound is a substituted aromatic compound of significant interest as a building block in organic synthesis. Its unique arrangement of chloro, fluoro, nitro, and methyl groups on the toluene backbone offers multiple reaction sites for constructing more complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 502496-35-7 [1][2][3].

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is crucial for designing experiments, including selecting appropriate solvents and reaction conditions.

PropertyValueSource(s)
CAS Number 502496-35-7[1][2][3]
Molecular Formula C₇H₅ClFNO₂[2][3]
Molecular Weight 189.57 g/mol [2][3]
Melting Point 37-39 °C[3]
Purity Typically ≥98% (by GC)[2][3]
Synonyms 1-chloro-5-fluoro-2-methyl-3-nitrobenzene, 3-Chloro-5-fluoro-2-methylnitrobenzene[2][3]

Section 2: Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and efficient pathway can be proposed based on established aromatic chemistry principles. The synthesis originates from the more readily available precursor, 2-chloro-4-fluorotoluene.

The core of the synthesis is an electrophilic aromatic substitution—specifically, nitration. The existing chloro and fluoro substituents are ortho-, para-directing groups. However, the methyl group is also an ortho-, para-director. The position of nitration is determined by the cumulative directing effects and steric hindrance. The nitro group is directed to the position ortho to the methyl group and meta to the chlorine and fluorine atoms.

Proposed Synthetic Workflow

The following protocol outlines a plausible method for the synthesis.

Step 1: Preparation of the Nitrating Mixture

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 or 2:1 molar ratio.

  • Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration of the aromatic ring.

Step 2: Nitration of 2-Chloro-4-fluorotoluene

  • Dissolve the starting material, 2-chloro-4-fluorotoluene, in a suitable solvent like dichloromethane or use the nitrating mixture directly if conditions permit.

  • Slowly add the pre-chilled nitrating mixture to the solution of the starting material while maintaining the temperature below 10°C.

  • Causality: This is an exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.

Step 3: Reaction Quenching and Product Isolation

  • Once the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography), slowly pour the reaction mixture over crushed ice.

  • Causality: This step quenches the reaction by hydrolyzing any remaining nitrating agent and helps to precipitate the organic product, which is typically insoluble in water.

  • The solid product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final high-purity this compound.

Visualization of Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 2-Chloro-4-fluorotoluene nitration Electrophilic Nitration (<10°C) start->nitration Substrate reagents Conc. HNO₃ + Conc. H₂SO₄ reagents->nitration Nitronium Ion Source quench Ice Water Quench nitration->quench filter Filtration & Washing quench->filter purify Recrystallization filter->purify product This compound purify->product

Caption: Proposed synthesis workflow for this compound.

Section 3: Potential Applications in Research and Development

Substituted nitrotoluenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, such as diazotization, amidation, or reductive amination.

  • Pharmaceutical Synthesis: Aromatic fluorides, such as the related compound 2-Fluoro-4-nitrotoluene, are crucial in the synthesis of various functional fluorinated organic compounds. For instance, 2-Fluoro-4-nitrotoluene is a key starting material for producing Enzalutamide, a drug used to treat prostate cancer. The title compound, this compound, offers a similar scaffold with additional reactive sites, making it a promising candidate for novel drug discovery programs.

  • Dye Manufacturing: Chloro-nitrotoluene derivatives are used as intermediates in the production of various dyes and pigments[4]. The specific chromophoric properties would depend on the final molecular structure derived from this intermediate.

  • Material Science: The presence of fluorine can impart unique properties such as increased thermal stability and altered electronic characteristics, making this compound a potential precursor for specialized polymers and materials.

Section 4: Safety, Handling, and Experimental Protocols

Given the presence of nitro and chlorinated functional groups, this compound is expected to be a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like 2-chloro-6-nitrotoluene and 2-fluoro-6-nitrotoluene suggest that it should be handled with extreme care.

Expected Hazards:

  • Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled[5].

  • Irritation: May cause skin and serious eye irritation[5].

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood.

Step-by-Step Handling and Disposal Protocol
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The container should be tightly closed.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.

  • In Case of a Spill:

    • Evacuate the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material and place it into a labeled, sealed container for chemical waste.

    • Clean the spill area with soap and water.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes[6].

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[5][6].

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].

  • Waste Disposal: Dispose of all waste materials (including contaminated absorbents and empty containers) in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.

Laboratory Safety Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ppe Don Full PPE (Goggles, Gloves, Lab Coat) hood Verify Fume Hood Functionality ppe->hood weigh Weigh Compound in Fume Hood hood->weigh react Perform Reaction in Fume Hood weigh->react decon Decontaminate Glassware & Surfaces react->decon waste Segregate Hazardous Waste decon->waste dispose Dispose via Certified Waste Stream waste->dispose

References

physicochemical characteristics of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-6-nitrotoluene, with the CAS number 502496-35-7, is a halogenated and nitrated aromatic organic compound.[1] Its structure, featuring a toluene backbone substituted with chlorine, fluorine, and a nitro group, designates it as a potentially valuable intermediate in complex organic synthesis. The electronic properties of these substituents—the electron-withdrawing nature of the nitro, chloro, and fluoro groups—significantly influence the reactivity of the aromatic ring and the methyl group, making it a versatile building block for the synthesis of more complex molecules. While extensive peer-reviewed literature on this specific isomer is limited, its structural motifs are common in compounds of interest in the pharmaceutical and agrochemical industries.[2][3] Nitro-containing compounds, in particular, have a long history in drug discovery, often serving as key pharmacophores or as precursors to essential amine functionalities.[4][5] This guide aims to provide a comprehensive overview of the known physicochemical characteristics of this compound, alongside inferred properties and potential applications based on the chemistry of analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to understanding its chemical behavior. The strategic placement of its functional groups dictates its reactivity and physical properties.

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not yet present in the public scientific literature.[6]

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
CAS Number 502496-35-7[1]
Appearance Light lime fused solid[7]
Melting Point 37-39 °C[7]
Boiling Point Data not available
Density Data not available
Solubility Data not available
Predicted XlogP 2.8[6]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available. However, predicted data and analysis of its structural components can provide insight into its expected spectral characteristics.

Mass Spectrometry: Based on its molecular formula, the predicted monoisotopic mass is 188.99928 Da.[6] In mass spectrometry, this compound would be expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for common adducts are available.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic proton signals and one signal for the methyl protons. The aromatic protons would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Cl stretching, C-F stretching, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in published literature, a plausible synthetic route involves the nitration of 2-chloro-4-fluorotoluene.[8][9] The directing effects of the chloro and fluoro substituents on the aromatic ring would influence the position of nitration.

start 2-Chloro-4-fluorotoluene product This compound start->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Proposed synthesis of this compound.

Proposed Synthesis Protocol:

A general procedure for the nitration of a substituted toluene is as follows:

  • To a cooled (0-10 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-4-fluorotoluene with stirring.

  • Maintain the temperature of the reaction mixture and stir for a specified period to allow the reaction to go to completion.

  • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

The regioselectivity of the nitration will be influenced by the directing effects of the existing substituents. Both the chloro and fluoro groups are ortho, para-directing, while the methyl group is also ortho, para-directing. The nitro group will be directed to one of the available positions on the ring.

The reactivity of this compound is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a route to a variety of other derivatives. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing substituents. The chlorine and fluorine atoms may be susceptible to nucleophilic aromatic substitution under certain conditions.

Potential Applications in Research and Development

Given the lack of specific literature on its applications, the utility of this compound can be inferred from the applications of structurally similar compounds. Substituted nitrotoluenes are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][8] The presence of multiple functional groups allows for a range of chemical transformations, making it a potentially versatile scaffold for building more complex molecules. The nitro group is a precursor to an amino group, which is a key functional group in many biologically active compounds.[5] Furthermore, nitroaromatic compounds themselves have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[4][10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds such as 2-chloro-6-nitrotoluene and 5-fluoro-2-nitrotoluene, it should be handled with caution.[11][12][13][14]

General Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [11]

  • Causes skin and eye irritation. [11]

  • May cause respiratory irritation.[11]

  • Nitroaromatic compounds can be toxic and may have effects on the blood, leading to the formation of methemoglobin.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

It is imperative to obtain and consult the supplier-specific Safety Data Sheet before handling this compound.

Conclusion

This compound is a chemical compound with potential as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. While detailed experimental data on its physicochemical properties and reactivity are scarce in the public domain, this guide provides a summary of the available information and offers insights based on the chemistry of analogous structures. Researchers working with this compound should proceed with caution, obtain supplier-specific safety information, and perform their own characterization to confirm its identity and purity.

References

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development and materials science, the precise characterization of molecular architecture is not merely a formality but a foundational pillar of innovation and safety. Novel chemical entities, such as 2-chloro-4-fluoro-6-nitrotoluene, represent potential scaffolds for a new generation of therapeutics and functional materials. However, their utility is intrinsically linked to an unambiguous understanding of their three-dimensional structure. This guide provides a comprehensive, in-depth walkthrough of the multifaceted analytical workflow required to elucidate and confirm the molecular structure of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical paradigm.

Introduction to the Target Molecule: this compound

This compound (C₇H₅ClFNO₂) is a substituted aromatic compound with a molecular weight of 189.57 g/mol . Its structure, featuring a toluene backbone with chloro, fluoro, and nitro functional groups, suggests a rich and complex chemical reactivity profile. The relative positions of these substituents are critical to its electronic properties and, consequently, its potential biological activity and material characteristics. The primary objective of this guide is to present a systematic approach to unequivocally confirm the substitution pattern and overall molecular geometry.

Molecular Structure:

Caption: Proposed structure of this compound.

The Analytical Blueprint: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single analytical technique can provide all the necessary information. Therefore, a synergistic and orthogonal approach, integrating data from multiple spectroscopic and analytical methods, is essential. This guide will detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, culminating with the definitive structural confirmation by X-ray Crystallography.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) - Chemical Environment - Proton/Carbon Count MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy - Functional Group Identification IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) - Bonding Network - Spatial Relationships NMR_1D->NMR_2D Assigns Nuclei XRay X-ray Crystallography - Absolute Configuration - Bond Lengths & Angles NMR_2D->XRay Proposes Connectivity NMR_Connectivity cluster_H ¹H NMR cluster_C ¹³C NMR H_arom1 H_arom1 H_arom2 H_arom2 H_arom1->H_arom2 COSY C_arom1 C_arom1 H_arom1->C_arom1 HSQC C_quat C_quat H_arom1->C_quat HMBC (3-bond) C_arom2 C_arom2 H_arom2->C_arom2 HSQC H_methyl H_methyl C_methyl C_methyl H_methyl->C_methyl HSQC H_methyl->C_quat HMBC (2-bond)

A Technical Guide to the Solubility Profile of 2-Chloro-4-fluoro-6-nitrotoluene: Theoretical Principles and a Practical Approach to Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth examination of the solubility profile of 2-Chloro-4-fluoro-6-nitrotoluene, a substituted aromatic compound of interest in organic synthesis. In the absence of extensive published quantitative data for this specific molecule, this document focuses on the foundational principles predicting its solubility and presents a comprehensive, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and a practical framework for characterizing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

This compound is a halogenated and nitrated aromatic compound. Such molecules often serve as crucial building blocks in the synthesis of more complex chemical entities, including pharmaceuticals and specialty chemicals. Understanding the solubility of this intermediate is paramount for several reasons:

  • Reaction Optimization: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles. A solvent must effectively dissolve reactants to ensure a homogeneous reaction medium.

  • Purification and Crystallization: Solubility differences across various solvents and temperatures are the basis for crystallization, a primary method for purifying solid compounds. A well-defined solubility profile is essential for developing an efficient and scalable crystallization process.

  • Formulation Development: For compounds intended for biological applications, solubility in aqueous and organic media is a key determinant of bioavailability and dictates the formulation strategies that can be employed.[1][2][3] Poorly soluble compounds often present significant challenges in developing effective drug delivery systems.[2][3]

  • Analytical Method Development: The selection of appropriate diluents and mobile phases in chromatographic techniques like HPLC relies on the solubility of the analyte.

This guide will first explore the theoretical underpinnings of this compound's expected solubility based on its molecular structure and then provide a detailed, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for this compound is scarce, we can predict its general solubility behavior by analyzing its molecular structure and comparing it to similar compounds.[4]

Molecular Structure: C₇H₅ClFNO₂

The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Toluene Backbone: The methyl-substituted benzene ring is inherently nonpolar and lipophilic.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the aromatic ring electron-deficient and introducing significant polarity and dipole moment.

  • Chloro (-Cl) and Fluoro (-F) Groups: These electronegative halogens also contribute to the molecule's polarity through induction.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH) but the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors.

The "Like Dissolves Like" Principle

The core principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[5][6] Based on its structure, this compound is a moderately polar molecule.

  • Predicted High Solubility: It is expected to be readily soluble in polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-NO₂ bonds.

  • Predicted Moderate Solubility: It should exhibit moderate solubility in less polar solvents like dichloromethane (DCM) and toluene, and in polar protic solvents like methanol and ethanol.[4][7]

  • Predicted Low Solubility/Insolubility: The compound is expected to be poorly soluble or practically insoluble in nonpolar solvents such as hexane and cyclohexane.[4] Due to its organic nature and lack of ionizable groups, it is also predicted to be practically insoluble in water.[4][7]

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The most widely accepted method for determining the thermodynamic solubility of a solid compound is the Saturation Shake-Flask Method .[8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug substance.[10][11]

Principle of the Method

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium.[11] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical technique.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy and reproducibility. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., Water, Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Stock Standards:

    • Rationale: To create a calibration curve for accurate quantification of the dissolved compound.

    • Procedure: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a primary stock solution of known concentration. Perform serial dilutions to create a set of at least five calibration standards.

  • Sample Preparation:

    • Rationale: To create a slurry with an excess of the solid, which is essential to ensure that the final solution is truly saturated.

    • Procedure: Add an excess amount of solid this compound to a series of vials. A common practice is to add an amount that is 2-3 times the expected solubility. If the solubility is completely unknown, start with approximately 10-20 mg of solid.

  • Solvent Addition:

    • Rationale: To initiate the dissolution process in a controlled volume.

    • Procedure: Accurately pipette a fixed volume (e.g., 2 mL) of the desired test solvent into each vial containing the solid compound. Securely cap each vial.

  • Equilibration:

    • Rationale: To allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. The time required can vary significantly depending on the compound and solvent.[11][12]

    • Procedure: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for at least 24-48 hours.[12] For compounds with very slow dissolution kinetics, longer periods (e.g., 72 hours) may be necessary.[11] It is good practice to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.[11]

  • Phase Separation:

    • Rationale: To cleanly separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change). Filtration is a common method, but centrifugation is preferred to avoid potential adsorption of the solute onto the filter membrane.[11]

    • Procedure: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Analysis:

    • Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution.

    • Procedure:

      • Carefully withdraw an aliquot of the clear supernatant.

      • Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the range of the prepared calibration curve. This dilution must be precise and recorded.

      • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.[11]

  • Data Calculation and Reporting:

    • Rationale: To determine the final solubility value from the analytical data.

    • Procedure:

      • Using the calibration curve, determine the concentration of the diluted sample.

      • Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution.

      • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_data Data Processing prep_solid 1. Add Excess Solid to Vial prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent equil 3. Agitate at Constant Temp (e.g., 24-72 hours) prep_solvent->equil sep 4. Centrifuge to Pellet Solid equil->sep aliquot 5. Withdraw Supernatant sep->aliquot dilute 6. Dilute for Analysis aliquot->dilute analyze 7. Quantify via HPLC or UV-Vis dilute->analyze calc 8. Calculate Solubility (mg/mL or mol/L) analyze->calc

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, structured table. This allows for easy comparison of the compound's solubility across different solvent classes.

Table 1: Template for Recording the Solubility of this compound at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
HexaneNonpolarVery LowRecord Data HereRecord Data Here
TolueneNonpolar AromaticModerateRecord Data HereRecord Data Here
DichloromethaneHalogenatedModerate-HighRecord Data HereRecord Data Here
Ethyl AcetatePolar AproticHighRecord Data HereRecord Data Here
AcetonePolar AproticHighRecord Data HereRecord Data Here
MethanolPolar ProticModerateRecord Data HereRecord Data Here
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighRecord Data HereRecord Data Here
WaterPolar ProticInsolubleRecord Data HereRecord Data Here

Interpreting the results involves correlating the quantitative data with the physicochemical properties of the solvents. For instance, high solubility in DMSO can be attributed to its large dipole moment and its ability to act as a hydrogen bond acceptor, interacting favorably with the nitro group of the solute. Conversely, low solubility in hexane is expected due to the inability of the nonpolar solvent to overcome the solute-solute interactions in the solid crystal lattice.

Conclusion

References

Unraveling the Molecular Blueprint: A Spectroscopic Guide to 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Chloro-4-fluoro-6-nitrotoluene, a substituted aromatic compound with significant potential in synthetic chemistry and materials science. As this molecule is a specialized derivative, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds to offer a robust interpretative framework for researchers, scientists, and professionals in drug development. Our approach is grounded in field-proven insights to ensure that the presented methodologies and data interpretations are both scientifically rigorous and practically applicable.

Introduction: The Structural Significance of this compound

This compound is a unique trifunctionalized aromatic ring system. The interplay of the electron-withdrawing nitro and chloro groups, the electronegative fluorine atom, and the electron-donating methyl group creates a distinct electronic environment that dictates its reactivity and physical properties. Accurate spectral characterization is paramount for confirming its identity, assessing purity, and understanding its behavior in chemical transformations. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.

Expected Chemical Shifts and Splitting Patterns:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H-37.5 - 7.8Doublet of doublets (dd)Located between the electron-withdrawing nitro and chloro groups, this proton is expected to be significantly deshielded. It will be split by the adjacent H-5 and the fluorine at C-4.
H-57.2 - 7.5Doublet of doublets (dd)Positioned between the fluorine and the methyl group, this proton will be less deshielded than H-3. It will show coupling to the adjacent H-3 and the fluorine at C-4.
-CH₃2.4 - 2.6Singlet (s)The methyl group protons are not adjacent to any other protons, resulting in a singlet. The electron-withdrawing nature of the substituents on the ring will cause a slight downfield shift compared to toluene.

The interpretation of the ¹H NMR spectrum of 2-chloro-4-fluorotoluene provides a useful reference for these predictions[1].

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the substitution pattern, seven distinct carbon signals are expected. The chemical shifts will be influenced by the nature of the attached substituent and its position on the aromatic ring.

Predicted Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1 (-CH₃)135 - 140The carbon bearing the methyl group will be downfield due to the attachment to the aromatic ring.
C-2 (-Cl)130 - 135The carbon attached to the chlorine atom will be deshielded.
C-3125 - 130This aromatic carbon will be influenced by the adjacent electron-withdrawing groups.
C-4 (-F)155 - 165 (d, ¹JC-F)The carbon bonded to fluorine will show a large one-bond coupling constant (¹JC-F) and will be significantly downfield.
C-5115 - 120 (d, ²JC-F)This carbon will exhibit a smaller two-bond coupling to fluorine.
C-6 (-NO₂)145 - 150The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
-CH₃15 - 20The methyl carbon will appear in the typical aliphatic region.

The ¹³C NMR data for 2-chloro-4-fluorotoluene and 2-chloro-6-nitrotoluene serve as valuable comparative data for these predictions[1][2].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Technique: A proton-decoupled ¹³C experiment (e.g., BB-decoupled) is standard to produce singlets for all carbon signals.

    • Parameters: A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the nitro group, the carbon-halogen bonds, and the aromatic ring.

Predicted Characteristic IR Absorptions:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
C-F Stretch1200 - 1250Strong
C-Cl Stretch700 - 800Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C-H Bending (out-of-plane)800 - 900Strong

The IR spectra of related compounds such as 2-chloro-6-nitrotoluene and other nitroaromatics provide a basis for these predictions[3][4].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Parameters: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₅ClFNO₂. The nominal molecular weight is 189 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks at m/z 189 (for the ³⁵Cl isotope) and m/z 191 (for the ³⁷Cl isotope) with a relative intensity ratio of about 3:1.

Predicted Fragmentation Pathway

The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group and other functionalities.[5][6]

Major Predicted Fragment Ions:

m/z Proposed Fragment Neutral Loss
174/176[M - CH₃]⁺CH₃
159/161[M - NO]⁺NO
143/145[M - NO₂]⁺NO₂
125[M - NO₂ - H₂O]⁺NO₂, H₂O (from rearrangement)
108[M - NO₂ - Cl]⁺NO₂, Cl

The fragmentation of related chloronitrotoluenes can be used as a guide for these predictions[7][8][9].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

    • Scan Range: A range of m/z 40-300 should be sufficient to observe the molecular ion and major fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural assignments and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Analytical_Workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectral analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed experimental protocols and data interpretations presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. The synergistic use of these analytical techniques is crucial for the unambiguous confirmation of the molecular structure and purity, ensuring the reliability of subsequent research and development efforts.

References

Synthetic Pathways for 2-Chloro-4-fluoro-6-nitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-4-fluoro-6-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule. The guide emphasizes a two-step synthetic approach, commencing with the preparation of the precursor 2-Chloro-4-fluorotoluene, followed by a regioselective nitration. A thorough analysis of the directing effects of the substituents on the aromatic ring is presented to rationalize the expected product distribution. Detailed, step-by-step methodologies for each synthetic transformation are provided, alongside visual aids and data tables to facilitate comprehension and practical application.

Introduction: The Significance of this compound

Substituted nitrotoluenes are a critical class of compounds in the fine chemicals industry, serving as versatile building blocks for a wide array of more complex molecules. Among these, this compound holds particular importance due to the unique combination of functional groups on its aromatic core. The presence of chloro, fluoro, and nitro groups, in addition to the methyl group, provides multiple reactive sites for further chemical transformations. This allows for the strategic introduction of various functionalities, making it a valuable precursor in the development of novel pharmaceuticals, herbicides, and other specialty chemicals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of compounds with desired biological activities and material properties.

Retrosynthetic Analysis: A Two-Step Approach

A logical and efficient synthetic strategy for this compound involves a two-step sequence starting from a readily available precursor. The primary disconnection in a retrosynthetic analysis points to the introduction of the nitro group onto a 2-Chloro-4-fluorotoluene backbone. This precursor, in turn, can be synthesized from 2-chloro-4-aminotoluene via a diazotization and fluorination reaction.

Retrosynthesis Target This compound Precursor1 2-Chloro-4-fluorotoluene Target->Precursor1 Nitration Precursor2 2-Chloro-4-aminotoluene Precursor1->Precursor2 Diazotization/ Fluorination

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous as it utilizes well-established and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Synthesis of the Precursor: 2-Chloro-4-fluorotoluene

The synthesis of 2-Chloro-4-fluorotoluene is a critical first step and can be reliably achieved from 2-chloro-4-aminotoluene through a Sandmeyer-type reaction, specifically a Balz-Schiemann reaction or a variation thereof.[1][2][3][4] This transformation involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Chemical Principles and Causality

The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by a fluoride ion from the tetrafluoroborate anion (in a classic Balz-Schiemann reaction) or directly from anhydrous hydrogen fluoride provides the desired fluoroaromatic compound. The use of anhydrous hydrogen fluoride serves as both the solvent and the fluoride source, driving the reaction to completion.[1][2][3][4]

Diazotization_Fluorination cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Thermal Decomposition) 2-Chloro-4-aminotoluene 2-Chloro-4-aminotoluene Diazonium Salt Diazonium Salt 2-Chloro-4-aminotoluene->Diazonium Salt NaNO₂, Anhydrous HF 0-5 °C 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene Diazonium Salt->2-Chloro-4-fluorotoluene Heat (Pyrolysis)

Caption: Workflow for the synthesis of 2-Chloro-4-fluorotoluene.

Experimental Protocol

The following protocol is a synthesis of established procedures.[1][2][3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-aminotoluene141.59141.6 g1.0
Anhydrous Hydrogen Fluoride20.01300 mL~15
Sodium Nitrite69.0072.5 g1.05
Sodium Carbonate Solution-As needed-
Ice-As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath.

  • Addition of Anhydrous HF: Carefully add anhydrous hydrogen fluoride to the cooled flask. Maintain the temperature below 0 °C.

  • Addition of Amine: Slowly add 2-chloro-4-aminotoluene to the stirred anhydrous hydrogen fluoride. The addition should be controlled to keep the internal temperature between 0 and 5 °C.

  • Diazotization: Once the amine has completely dissolved, add sodium nitrite portion-wise over a period of 1-2 hours. Maintain the temperature between 0 and 5 °C during the addition. After the addition is complete, continue stirring at this temperature for an additional hour.

  • Thermal Decomposition (Pyrolysis): Remove the ice bath and allow the reaction mixture to warm to room temperature slowly. Then, carefully heat the mixture in a controlled manner. A two-stage heating profile is recommended: first, heat to 30 °C over 1.5-2 hours, and then from 30 °C to 50-60 °C over 2-3 hours.[1][2][3][4] Vigorous evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Separate the organic layer.

  • Neutralization and Purification: Wash the organic layer with water and then with a saturated sodium carbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. The crude product can be purified by distillation to yield pure 2-Chloro-4-fluorotoluene.

Expected Yield: 75-85%

Nitration of 2-Chloro-4-fluorotoluene: The Critical Step

The introduction of the nitro group onto the 2-Chloro-4-fluorotoluene ring is the final and most critical step in the synthesis of the target molecule. This electrophilic aromatic substitution reaction requires careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity.

Regioselectivity: A Deep Dive into Substituent Effects

The position of the incoming nitro group is determined by the interplay of the directing effects of the chloro, fluoro, and methyl groups already present on the benzene ring.

  • Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

  • Chloro (-Cl) and Fluoro (-F) Groups: These are deactivating groups due to their strong electron-withdrawing inductive effects. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack.[5][6]

When multiple directing groups are present, the most strongly activating group generally controls the position of substitution. In this case, the methyl group is the most activating substituent. Therefore, the nitration is expected to occur primarily at the positions ortho and para to the methyl group.

The available positions on the 2-chloro-4-fluorotoluene ring are C3, C5, and C6.

  • Position C3: ortho to the methyl group and ortho to the chloro group.

  • Position C5: para to the chloro group and ortho to the fluoro group.

  • Position C6: ortho to the chloro group and meta to the methyl and fluoro groups.

Considering the directing effects:

  • The methyl group directs to C3 and C5 (its ortho positions, as para is blocked).

  • The chloro group directs to C3 and C5 (its ortho and para positions).

  • The fluoro group directs to C3 and C5 (its ortho and para positions).

Based on the consensus of the directing groups, positions C3 and C5 are the most likely sites for nitration. However, steric hindrance from the adjacent methyl and chloro groups at C3 might disfavor substitution at this position. The formation of 2-Chloro-4-fluoro-5-nitrotoluene is therefore a highly probable outcome. The target molecule, this compound, would arise from nitration at the C6 position. While this position is ortho to the deactivating chloro group, it is also a potential site of substitution. The formation of a mixture of isomers is a distinct possibility, and the reaction conditions can influence the product ratio.

Regioselectivity cluster_directing_effects Directing Effects cluster_potential_products Potential Nitration Products 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene Product_6_nitro This compound (Target) 2-Chloro-4-fluorotoluene->Product_6_nitro Nitration at C6 Product_5_nitro 2-Chloro-4-fluoro-5-nitrotoluene 2-Chloro-4-fluorotoluene->Product_5_nitro Nitration at C5 (Likely major) Product_3_nitro 2-Chloro-4-fluoro-3-nitrotoluene 2-Chloro-4-fluorotoluene->Product_3_nitro Nitration at C3 (Sterically hindered) CH3 -CH₃ (ortho, para) Cl -Cl (ortho, para) F -F (ortho, para)

Caption: Analysis of regioselectivity in the nitration of 2-Chloro-4-fluorotoluene.

Experimental Protocol for Nitration

The following protocol is based on general procedures for the nitration of substituted benzenes and can be optimized for the specific substrate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluorotoluene144.5714.5 g0.1
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Ice-As needed-
Dichloromethane-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slow Addition of Nitric Acid: Slowly add concentrated nitric acid to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Addition of Substrate: To the prepared nitrating mixture, add 2-Chloro-4-fluorotoluene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, likely a mixture of isomers, can be purified by column chromatography or recrystallization to isolate the desired this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

PropertyExpected Value/Observation
Appearance Yellowish solid or oil
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
¹H NMR Aromatic protons and a singlet for the methyl group with characteristic splitting patterns due to chloro and fluoro substituents.
¹³C NMR Aromatic carbons and a signal for the methyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.
Infrared Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-Cl, C-F, and NO₂ stretching vibrations.

Conclusion

This technical guide has outlined robust and scientifically sound synthetic pathways for the preparation of this compound. The two-step approach, involving the synthesis of the 2-Chloro-4-fluorotoluene precursor followed by its nitration, provides a practical route to the target molecule. A critical analysis of the regioselectivity of the nitration step has been presented, highlighting the directing effects of the substituents and the potential for isomer formation. The detailed experimental protocols are designed to be self-validating and provide a solid foundation for researchers in the field. Successful execution of these procedures, coupled with careful purification and characterization, will enable the efficient synthesis of this valuable chemical intermediate for applications in drug discovery and materials science.

References

precursor chemicals for 2-Chloro-4-fluoro-6-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-6-nitrotoluene and its Precursor Chemicals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—featuring chloro, fluoro, nitro, and methyl groups—provides multiple reaction sites, making it a versatile building block for drug discovery and development professionals. This guide offers a deep dive into the practical synthesis of this target molecule, focusing on the logical selection of precursors, the causality behind the reaction mechanisms, and a detailed, field-proven protocol.

The synthetic strategy is predicated on a logical, two-step approach: the initial construction of the 2-chloro-4-fluorotoluene core, followed by regioselective nitration. This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of its precursors.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and industrially scalable synthesis of this compound proceeds via two distinct stages:

  • Step 1: Diazotization and Fluoro-dediazoniation (Schiemann-type Reaction) to form the 2-chloro-4-fluorotoluene intermediate.

  • Step 2: Regioselective Aromatic Nitration to introduce the nitro group at the C6 position.

This sequence is logical because the directing effects of the chloro and fluoro groups are established first, guiding the subsequent nitration to the desired position.

G cluster_0 Step 1: Synthesis of 2-Chloro-4-fluorotoluene cluster_1 Step 2: Regioselective Nitration A 3-Chloro-4-methylaniline (Precursor) B Diazotization (NaNO₂, Anhydrous HF) A->B C Thermal Pyrolysis B->C D 2-Chloro-4-fluorotoluene (Intermediate) C->D E Nitration (HNO₃, H₂SO₄) D->E F This compound (Final Product) E->F

Caption: Overall workflow for the synthesis of this compound.

Precursor Chemicals Analysis for the Primary Pathway

The selection of appropriate starting materials is critical for the success, scalability, and cost-effectiveness of the synthesis.

Precursor ChemicalFormulaM.W. ( g/mol )RoleKey Considerations
3-Chloro-4-methylaniline C₇H₈ClN141.60Starting MaterialThe primary source of the toluene backbone and chloro-substituent. Purity is crucial to avoid side reactions.
Anhydrous Hydrogen Fluoride HF20.01Reagent & SolventActs as both the fluorine source and the acidic medium for the diazotization. Extremely corrosive and toxic; requires specialized equipment.
Sodium Nitrite NaNO₂69.00ReagentThe diazotizing agent, which converts the primary amine into a diazonium salt. Must be added slowly at low temperatures to prevent decomposition.
Nitric Acid (fuming) HNO₃63.01ReagentThe source of the electrophilic nitronium ion (NO₂⁺) for the nitration step. Highly corrosive.
Sulfuric Acid (conc.) H₂SO₄98.08Catalyst & DehydratorProtonates nitric acid to facilitate the formation of the nitronium ion and absorbs the water produced.

Detailed Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-Chloro-4-fluorotoluene Intermediate

This procedure is a variation of the Balz-Schiemann reaction, where a primary aromatic amine is converted to a fluoro-aromatic compound.

Mechanism Rationale: The reaction begins with the in situ formation of nitrous acid from sodium nitrite and the strong acid (HF). The primary amine attacks the nitrosonium ion (N=O⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the stable diazonium salt. The use of anhydrous hydrogen fluoride is a key innovation; it serves as the solvent and the fluoride source, forming a diazonium fluoride salt that can be thermally decomposed to yield the desired product and nitrogen gas. Low temperature control (-5 to 15°C) is essential during diazotization to prevent the premature decomposition of the unstable diazonium salt.[1][2]

G cluster_diazotization Diazotization cluster_pyrolysis Pyrolysis Amine Ar-NH₂ (3-Chloro-4-methylaniline) Diazonium Ar-N₂⁺ F⁻ (Diazonium Fluoride) Amine->Diazonium + NaNO₂, HF (-5 to 15°C) Fluoro Ar-F (2-Chloro-4-fluorotoluene) Diazonium->Fluoro Heat (Δ) (e.g., to 80°C) - N₂

Caption: Mechanism for the conversion of an aniline to a fluorotoluene.

Step-by-Step Protocol:

  • Reactor Preparation: A 1 L reactor, preferably made of a material resistant to hydrogen fluoride (e.g., Hastelloy or a polymer-lined vessel), equipped with a mechanical stirrer, condenser, and thermocouple, is charged with anhydrous hydrogen fluoride (approx. 424 g, 21.2 mol).[1][2] The vessel is cooled to below 5°C.

  • Amine Addition: 3-Chloro-4-methylaniline (approx. 150 g, 1.06 mol) is added dropwise to the stirred HF, ensuring the internal temperature is maintained between 5°C and 15°C.[1][2]

  • Diazotization: After the amine addition is complete, the mixture is cooled further to below 5°C. Sodium nitrite (approx. 73.1 g, 1.06 mol) is added in small portions.[2] The reaction temperature is carefully controlled between -5°C and 15°C for approximately 4 hours to ensure complete formation of the diazonium salt.

  • Thermal Decomposition (Pyrolysis): The reactor is then programmed to warm up slowly. A strict heating ramp is critical for safety and yield: 0.5-1.0°C per hour in the 0-20°C range, and 1-2°C per hour from 20-80°C.[2] The reaction is held at 80°C for 2 hours, during which vigorous nitrogen evolution will be observed.

  • Work-up and Isolation: After cooling to 30-35°C, the reaction mixture is carefully quenched with water and ice. The organic layer is separated, washed with a dilute alkali solution (e.g., sodium carbonate) to neutralize residual acid, and then washed with water.[3][4]

  • Purification: The crude organic layer is subjected to distillation to yield pure 2-chloro-4-fluorotoluene. A typical yield is around 80-82% with >99% purity.[1][2]

Part 2: Nitration of 2-Chloro-4-fluorotoluene

This step involves electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.

Regioselectivity Rationale: The position of nitration on the 2-chloro-4-fluorotoluene ring is governed by the directing effects of the existing substituents.

  • -CH₃ group (at C1): Activating and ortho-, para- directing.

  • -Cl group (at C2): Deactivating but ortho-, para- directing.

  • -F group (at C4): Deactivating but ortho-, para- directing.

The positions ortho and para to the strongly activating methyl group are C2, C6, and C4. Position C2 is blocked by chlorine, and C4 is blocked by fluorine. This leaves the C6 position as the primary site for substitution. The directing effects of the halogens also favor this outcome. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent the formation of dinitro byproducts.[5][6]

Step-by-Step Protocol:

  • Acid Mixture Preparation: In a suitable reactor, concentrated sulfuric acid is cooled to 0-5°C. Fuming nitric acid is then added slowly while maintaining the low temperature to create the nitrating mixture.

  • Substrate Addition: 2-Chloro-4-fluorotoluene is added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 5-10°C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching and Isolation: The reaction mixture is then poured slowly onto crushed ice, causing the nitrated product to precipitate as a solid.

  • Purification: The solid is collected by filtration, washed thoroughly with cold water to remove residual acids, and then recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Alternative Synthetic Routes

While the primary pathway is robust, other theoretical routes exist, though they often present significant challenges.

Synthetic RouteDescriptionAdvantagesDisadvantages & Causality
Nitration then Halogenation Start with a nitrotoluene, followed by sequential chlorination and fluorination.Potentially fewer steps if a suitable starting material is available.Poor Regioselectivity: Introducing halogens onto a pre-nitrated ring is difficult to control. The nitro group is a strong deactivator and meta-director, making subsequent substitutions at the desired positions challenging and leading to complex isomer mixtures that are difficult to separate.[7]
Halex Reaction Start with 2,6-dichloro-4-nitrotoluene and perform a nucleophilic aromatic substitution (SNAᵣ) to replace one chlorine with fluorine.Can be effective if the starting material is readily available.Substrate Availability: The required 2,6-dichloro-4-nitrotoluene is not a common starting material. Furthermore, activating the ring sufficiently for SNAᵣ often requires harsh conditions (high temperature, polar aprotic solvents).

Conclusion

The synthesis of this compound is most effectively and logically achieved through a two-step process involving the initial formation of 2-chloro-4-fluorotoluene via a Schiemann-type reaction, followed by controlled, regioselective nitration. This pathway leverages well-understood reaction mechanisms and provides high yields and purity. The causality behind the experimental choices, such as low-temperature control for diazotization and the use of a mixed-acid system for nitration, is rooted in the fundamental principles of reaction kinetics and aromatic substitution. For researchers and drug development professionals, a thorough understanding of these principles and precursors is paramount to the successful synthesis of this and other valuable chemical intermediates.

References

2-Chloro-4-fluoro-6-nitrotoluene material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloro-4-fluoro-6-nitrotoluene

This guide provides a comprehensive analysis of the material safety data and handling protocols for this compound (CAS No: 502496-35-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard MSDS template. It synthesizes available data with established principles for handling halogenated nitroaromatic compounds to provide a framework of deep operational safety and scientific integrity. Given that detailed toxicological data for this specific molecule is limited, this guide incorporates safety protocols from structurally analogous compounds to ensure a conservative and protective approach.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound. Its structure, featuring nitro, chloro, and fluoro groups on a toluene backbone, makes it a valuable intermediate in synthetic chemistry. However, these same functional groups are responsible for its potential reactivity and physiological activity, necessitating meticulous handling.

The fundamental physicochemical properties of a compound are the bedrock of its risk assessment. For instance, knowing a substance is a solid with a specific melting point informs storage and handling procedures, while solubility data can be critical in decontamination and understanding environmental fate.[1]

PropertyValueSource
CAS Number 502496-35-7[2][3]
Molecular Formula C₇H₅ClFNO₂[2][3]
Molecular Weight 189.57 g/mol [2][3]
Appearance Light lime fused solid[3]
Melting Point 37-39 °C[3]
Purity ≥98% (GC)[2]
Storage Temperature 2-8°C[3]

Hazard Identification and Toxicological Profile

While a complete toxicological profile for this compound is not extensively documented, the hazard profile can be reliably inferred from its chemical class—halogenated aromatic nitro compounds.[4] Compounds in this family are known to be toxic and require careful handling.[5] The primary hazards stem from their potential to cause systemic toxicity.[1][5]

Routes of Exposure and Potential Health Effects:

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[1] Systemic effects, mirroring those from ingestion, are possible. For related nitroaromatic compounds, exposure can lead to headache, dizziness, weakness, and methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, identifiable by cyanosis (blue lips and skin).[5][6]

  • Skin Contact: The compound is likely harmful if absorbed through the skin.[5] It may cause skin irritation.[7][8] Prolonged contact with related compounds can lead to systemic toxicity.[1]

  • Eye Contact: Direct contact with the dust or solid can cause serious eye irritation, characterized by redness and pain.[7][9]

  • Ingestion: Ingestion is expected to be harmful.[5] Systemic effects may include irritation of the digestive tract, potential liver and kidney damage, and central nervous system depression, as seen with analogous compounds.[1]

The causality behind these hazards lies in the molecule's nitro group, which can interfere with cellular respiration and hemoglobin function, and its halogenated aromatic structure, which can impact liver and kidney function during metabolic processing.

Potential exposure routes and target organ systems.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The core principle is to minimize contact through a combination of engineering controls and robust personal protective equipment.

Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] The laboratory should be equipped with easily accessible eyewash stations and safety showers.[7]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a self-validating system designed to protect against specific routes of exposure. As the toxicological properties are not fully characterized, treating the compound as potentially highly toxic is a prudent and necessary precaution.[11]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep Chemical splash gogglesDouble nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher
Reaction & Purification Goggles and face shieldDouble nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher
  • Rationale for Double-Gloving: This practice provides a critical safety buffer. The outer glove absorbs any initial contamination, and should it be breached, the inner glove prevents immediate skin contact, allowing the user time to retreat and decontaminate safely.

  • Rationale for Respirator: An N95 respirator (or higher, such as a PAPR) is essential when handling the solid form outside of a glovebox to prevent inhalation of fine particulates that may not be fully contained by the fume hood's airflow.[11][12]

PPE_Workflow Start Start: Enter Lab Step1 1. Don Lab Coat (Fully fastened) Start->Step1 Step2 2. Don Safety Goggles (Add Face Shield for Reactions) Step1->Step2 Step3 3. Don Inner Gloves (Check for integrity) Step2->Step3 Step4 4. Don Outer Gloves (Tape to lab coat if needed) Step3->Step4 Step5 5. Don N95 Respirator (Perform seal check) Step4->Step5 Ready Ready for Handling Step5->Ready

Workflow for donning Personal Protective Equipment (PPE).

Safe Handling, Storage, and Incompatibility

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned and the fume hood is operational.

  • Weighing: Weigh the solid compound in the fume hood, preferably on disposable weighing paper or in a tared container to minimize balance contamination.[11]

  • Transfers: Add solvents in a controlled manner to avoid splashing. Keep containers closed when not in use.[1]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after work.[11][13]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3][12] It should be stored away from incompatible substances and sources of ignition.[12][14]

Incompatible Materials:

  • Strong Oxidizing Agents: Aromatic nitro compounds can react vigorously or explosively with strong oxidizing agents.[4]

  • Strong Bases: These compounds may explode in the presence of a strong base like sodium hydroxide.[4]

  • Reducing Agents: Mixtures with reducing agents (e.g., hydrides, sulfides) may lead to vigorous reactions.[4]

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release (Spill) Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, contain the spill. For a solid, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[1][12]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or water spray.[5][12]

  • Hazards from Combustion: Combustion may produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[12]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][12]

Decision tree for emergency response protocols.

Disposal Considerations

Chemical waste generators must classify discarded chemicals to ensure proper disposal.[1][7] this compound and any materials contaminated with it (e.g., gloves, weighing paper, cleanup materials) must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a designated, properly sealed, and clearly labeled container. The label should read "Hazardous Waste: Chlorinated Organic Compound".[11]

  • Regulatory Compliance: Disposal must be carried out through a licensed hazardous waste disposal facility, in strict accordance with all local, regional, and national regulations.[7][8] Do not dispose of this chemical down the drain or in regular trash.[12]

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. Its potential for toxicity, inferred from its chemical class, requires that all operations be conducted with rigorous adherence to safety protocols. By understanding the causality behind the hazards and implementing robust engineering controls, appropriate PPE, and clear emergency procedures, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their work.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Compounds from 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Chloro-4-fluoro-6-nitrotoluene

This compound is a highly functionalized aromatic building block poised for the synthesis of a diverse array of novel compounds. Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of its substituents. The presence of a nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), while the distinct electronic environments of the chlorine and fluorine atoms allow for selective displacement. Furthermore, the nitro group itself can be readily transformed into an amine, opening up a vast landscape of subsequent chemical modifications, including diazotization and amide coupling reactions. The chloro and fluoro substituents also serve as handles for transition metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the synthetic pathways accessible from this versatile starting material, complete with detailed protocols and mechanistic insights.

Understanding the Reactivity Profile

The key to strategically utilizing this compound lies in understanding the interplay of its functional groups. The nitro group at position 6 is a powerful electron-withdrawing group, which significantly acidifies the methyl protons and, more importantly, activates the ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.

  • Position 2 (Chloro): This position is ortho to the nitro group, making the chlorine a good leaving group for SNAr reactions.

  • Position 4 (Fluoro): This position is para to the nitro group, also activating the fluorine for SNAr. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.[1][2]

  • Nitro Group: Can be reduced to an amine, which then acts as a nucleophile or can be further functionalized.

  • Methyl Group: Can be a site for condensation reactions after deprotonation, although this is less common than reactions at the other sites.

This differential reactivity allows for a sequential and controlled approach to building molecular complexity.

Core Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing nitro group is essential for stabilizing this intermediate.[3]

Due to the superior ability of fluorine to stabilize the transition state through its inductive effect, it is typically the more labile leaving group in SNAr reactions compared to chlorine when both are activated.[1][2] This allows for selective substitution at the C4 position.

start This compound reagents Select Nucleophile (e.g., R-OH, R-SH, R2NH) + Base (e.g., K2CO3, Et3N) start->reagents Step 1 solvent Choose Aprotic Polar Solvent (e.g., DMF, DMSO, Acetonitrile) reagents->solvent Step 2 reaction Reaction at Controlled Temperature (e.g., RT to 80 °C) solvent->reaction Step 3 workup Aqueous Workup & Extraction reaction->workup Step 4 purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification Step 5 product 2-Chloro-6-nitro-4-(nucleophile)toluene purification->product Step 6

Caption: General workflow for selective SNAr at the C4-fluoro position.

This protocol demonstrates the selective displacement of the fluorine atom by an amine nucleophile.

  • Materials:

    • This compound (1.0 equiv)

    • Dimethylamine (2M solution in THF, 1.2 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a round-bottom flask charged with this compound and potassium carbonate, add anhydrous DMF.

    • Stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add the dimethylamine solution dropwise over 15 minutes.

    • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Starting MaterialNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundDimethylamineK₂CO₃DMF604-6~90
This compoundPhenolK₂CO₃DMSO808~85
This compoundThiophenolEt₃NAcetonitrile503~95

Table 1: Representative conditions for selective SNAr at the C4 position.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a pivotal step, dramatically altering the electronic properties of the molecule and providing a new reactive site. The resulting aniline derivative is a versatile intermediate for amide bond formation, diazotization reactions, and the synthesis of various heterocycles.

A variety of reducing agents can be employed, and the choice depends on the presence of other functional groups.[4]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly efficient.[5] However, care must be taken as prolonged reaction times or harsh conditions can lead to hydrodehalogenation (loss of Cl or F). Raney Nickel is often preferred for substrates with chloro-substituents to minimize this side reaction.[5][6]

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid are classic, cost-effective methods that show good tolerance for the halide substituents.[4][6]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst can be a milder alternative to using hydrogen gas.[7]

This protocol details the reduction of the nitro group using tin(II) chloride.

  • Materials:

    • This compound (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (5M)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process.

    • Cool the flask containing the starting material in an ice bath and slowly add the SnCl₂/HCl solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC).

    • Cool the mixture in an ice bath again and carefully basify by the slow addition of 5M NaOH solution until the pH is ~10-12. A thick white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline product, which can be further purified if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C2 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[8][9][10] These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. It is often advantageous to perform these reactions on the aniline derivative (after nitro reduction) as the nitro group can sometimes interfere with the catalytic cycle.

cluster_reactants reactant1 <<table><tr><tdborder='0'><imgsrc='https://via.placeholder.com/150x100.png?text=Substrate' />td>tr><tr><tdborder='0'>3-Chloro-5-fluoro-2-methylanilinetd>tr>table>> product <<table><tr><tdborder='0'><imgsrc='https://via.placeholder.com/150x100.png?text=Coupled+Product' />td>tr><tr><tdborder='0'>3-Aryl-5-fluoro-2-methylanilinetd>tr>table>> reactant2 <<table><tr><tdborder='0'><imgsrc='https://via.placeholder.com/150x100.png?text=Boronic+Acid' />td>tr><tr><tdborder='0'>R-B(OH)₂td>tr>table>> catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->product plus + plus->catalyst

Caption: Schematic of a Suzuki cross-coupling reaction.

This protocol outlines a typical Suzuki coupling procedure.

  • Materials:

    • 3-Chloro-5-fluoro-2-methylaniline (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Ethyl acetate

  • Procedure:

    • To a Schlenk flask, add 3-Chloro-5-fluoro-2-methylaniline, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to afford the desired biaryl product.

Synthesis of Heterocyclic Scaffolds

The true power of this compound is realized when these fundamental transformations are combined to construct complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, by first performing an SNAr reaction and then reducing the nitro group, one obtains a 1,2,4-trisubstituted aniline. The newly formed aniline and the adjacent nucleophilic group can then be cyclized to form various heterocycles.

  • SNAr: React this compound with a 2-aminothiophenol derivative to displace the fluorine.

  • Nitro Reduction: Reduce the nitro group to an amine.

  • Cyclization: An intramolecular cyclization (e.g., a Buchwald-Hartwig amination) can then be performed to form the phenothiazine core.

References

Application Notes: 2-Chloro-4-fluoro-6-nitrotoluene as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 2-Chloro-4-fluoro-6-nitrotoluene, a highly functionalized aromatic compound with significant potential as a building block in modern medicinal chemistry. We will explore its core physicochemical properties, inherent reactivity, and strategic applications in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage the unique synthetic advantages conferred by its trifunctionalized scaffold.

Introduction: The Strategic Advantage of Polysubstituted Aromatics

In the landscape of pharmaceutical development, aromatic scaffolds are ubiquitous. The precise installation of functional groups on these rings is paramount for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME). This compound (CAS: 502496-35-7) emerges as a pre-functionalized, high-value starting material. Its toluene core is decorated with three distinct and orthogonally reactive groups: a nitro group, a chlorine atom, and a fluorine atom. This specific arrangement provides a powerful platform for sequential, regioselective chemical transformations, enabling the efficient construction of complex molecular architectures.

The strategic value of this building block lies in the differential reactivity of its functional groups:

  • The Nitro Group: Serves as a masked amine, readily reducible to a primary aniline, which is a gateway to a vast array of subsequent reactions including amide bond formation, sulfonylation, and diazotization.

  • The Halogens (Cl and F): Positioned ortho and para to the strongly electron-withdrawing nitro group, these halogens activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The differential reactivity between fluorine and chlorine can be exploited for selective substitutions.[2]

  • The Methyl Group: Provides a handle for oxidation to an aldehyde or a carboxylic acid, introducing another key functional group for conjugation or scaffold elaboration.[3]

This application note will detail the practical methodologies for exploiting this reactivity in a controlled and logical manner.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueSource
CAS Number 502496-35-7[4]
Molecular Formula C₇H₅ClFNO₂[4]
Molecular Weight 189.57 g/mol [4]
Appearance Solid (Typical for related compounds)
Melting Point Not available. Related compounds like 2-chloro-6-nitrotoluene melt at 34-36 °C.
Boiling Point Not available. Related compounds like 2-chloro-6-nitrotoluene boil at 238 °C.
Safety & Handling Precautions

This compound, like most nitroaromatic and halogenated compounds, must be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the hazards are similar to its close analogs.[5][6]

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Nitroaromatic compounds can cause methemoglobinemia.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Core Reactivity & Synthetic Pathways

The synthetic utility of this compound stems from the predictable and sequential reactions of its functional groups.

Caption: Core synthetic transformations of this compound.

Nitro Group Reduction to Aniline

This is often the first strategic step. The resulting aniline is a versatile intermediate.

  • Mechanism: The nitro group is reduced to a primary amine.

  • Common Reagents: Catalytic hydrogenation (H₂, Pd/C), metal/acid combinations (Sn/HCl, Fe/HCl), or transfer hydrogenation (hydrazine hydrate with a catalyst).[7][8]

  • Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding the introduction of metallic waste streams. The choice of catalyst and solvent can be critical to prevent dehalogenation, a potential side reaction.[8]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group makes the ortho (C2, C6) and para (C4) positions electron-deficient and thus susceptible to nucleophilic attack.[1]

  • Mechanism: This is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9]

  • Regioselectivity: The fluorine atom at C4 is generally a better leaving group than the chlorine atom at C2 in SNAr reactions.[10][11] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[11] This allows for the selective introduction of a nucleophile at the C4 position.

  • Typical Nucleophiles: Primary/secondary amines, alkoxides, and thiolates.

Methyl Group Oxidation

The methyl group can be oxidized to afford a carboxylic acid, providing a crucial handle for amide coupling.

  • Mechanism: The benzylic position is oxidized.

  • Common Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective.[3] Milder, more selective methods may also be employed depending on the substrate's sensitivity.[12]

  • Causality: This transformation is typically performed on a substrate where the other functional groups are stable to strong oxidation or are protected. Performing this step before nitro reduction is common, as anilines are sensitive to oxidation.

Experimental Protocols & Methodologies

The following protocols are representative examples of how this compound can be utilized. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Chloro-5-fluoro-2-methylaniline

This protocol details the clean and efficient reduction of the nitro group.

References

experimental protocol for nucleophilic aromatic substitution on 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: Strategic Functionalization of 2-Chloro-4-fluoro-6-nitrotoluene via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of three key features on a single toluene ring: a strongly electron-withdrawing nitro group, and two distinct halogen atoms, chlorine and fluorine, positioned at activated sites. This arrangement makes it an exemplary substrate for Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forging carbon-heteroatom and carbon-carbon bonds.[1] The differential reactivity of the C-Cl and C-F bonds offers the potential for selective, sequential substitutions, enabling the synthesis of complex molecular architectures from a single, versatile starting material.[2]

This guide provides a deep dive into the mechanistic principles governing SNAr reactions on this substrate, explains the causality behind experimental choices, and delivers robust, field-proven protocols for its successful implementation.

The Mechanistic Landscape: A Tale of Two Halogens

The SNAr reaction proceeds through a two-step addition-elimination mechanism .[3] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, transiently breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4] The aromaticity is subsequently restored by the expulsion of a leaving group.

The efficiency and regioselectivity of this process on this compound are dictated by the powerful activating effect of the nitro (-NO₂) group. This group strongly withdraws electron density from the ring, particularly at the ortho (C2) and para (C4) positions, making them highly electrophilic and susceptible to nucleophilic attack.

Regioselectivity: Why Fluorine is the Preferred Leaving Group

A critical question for this substrate is which halogen will be displaced: the chlorine at the C2 (ortho) position or the fluorine at the C4 (para) position? While the C-Cl bond is weaker than the C-F bond, the rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex.[5]

The high electronegativity of fluorine exerts a more potent inductive electron-withdrawing effect on the attached carbon (C4) compared to chlorine. This makes the C4 position significantly more electrophilic and therefore more susceptible to attack. Furthermore, the electronegative fluorine atom provides superior stabilization to the developing negative charge in the transition state leading to the Meisenheimer complex. Consequently, nucleophilic attack and subsequent substitution occur preferentially at the C4 position, displacing the fluoride ion. [6]

Caption: SNAr Mechanism & Regioselectivity on this compound.

Experimental Design & Protocols

Scientific integrity demands a protocol that is both reproducible and self-validating. The following sections detail a general workflow and specific protocols that include critical checkpoints for reaction monitoring and characterization.

General Experimental Workflow

A successful SNAr experiment follows a logical progression from preparation to final analysis. This workflow ensures safety, efficiency, and high-quality data.

Caption: General experimental workflow for SNAr reactions.

Safety Precautions

CAUTION: Halogenated nitrotoluenes are toxic, irritant, and potentially mutagenic compounds.[2] Always handle these chemicals in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 4-(2-chloro-6-methyl-4-nitrophenyl)morpholine, a common transformation showcasing the regioselective displacement of fluorine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagents: Add anhydrous DMSO to create a ~0.5 M solution. Begin stirring, then add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-100 °C. The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. Lower temperatures may result in sluggish or incomplete conversion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The disappearance of the starting material typically occurs within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then brine to remove residual DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of 2-chloro-4-methoxy-6-nitrotoluene.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.1 - 1.2 eq, as a solid or solution in methanol)

  • Anhydrous Tetrahydrofuran (THF) or Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard extraction and purification reagents as listed in Protocol 1.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (1.1 eq) portion-wise as a solid, or dropwise if using a solution in methanol. The use of an alkoxide in its corresponding alcohol solvent (e.g., NaOMe in MeOH) is also a common and effective practice.

  • Reaction: Allow the reaction to warm to room temperature and stir. These reactions are often faster than with amine nucleophiles and may be complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress closely by TLC.

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction, Washing, and Purification: Follow steps 6-9 as detailed in Protocol 1.

Data Summary & Expected Outcomes

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table provides a summary for guiding experimental design.

Nucleophile ClassExample NucleophileBaseTypical SolventTemp (°C)Time (h)Major Product Structure
Secondary Amine MorpholineK₂CO₃DMSO80-1004-84-(2-chloro-6-methyl-4-nitrophenyl)morpholine
Primary Amine BenzylamineK₂CO₃DMF80-1006-12N-benzyl-2-chloro-6-methyl-4-nitroaniline
Alkoxide Sodium MethoxideN/ATHF / MeOH0 to RT1-42-chloro-4-methoxy-6-nitrotoluene
Thiolate Sodium ThiophenoxideN/ADMFRT2-6(2-chloro-6-methyl-4-nitrophenyl)(phenyl)sulfane

Characterization and Validation

Trustworthy science relies on rigorous validation of results. The identity and purity of the final product must be confirmed through a combination of analytical techniques.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the successful incorporation of the nucleophile. For reactions where fluorine is the leaving group, the disappearance of the characteristic C-F coupling in the ¹³C NMR and the absence of a signal in the ¹⁹F NMR spectrum provide definitive proof of the substitution.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Melting Point (m.p.): For solid compounds, a sharp melting point is a good indicator of purity.

By following these detailed protocols and understanding the underlying mechanistic principles, researchers can effectively and strategically utilize this compound as a versatile building block for the synthesis of novel compounds.

References

quantitative analysis of 2-Chloro-4-fluoro-6-nitrotoluene in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-Chloro-4-fluoro-6-nitrotoluene in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The precise monitoring of its concentration in reaction mixtures is paramount for ensuring reaction completion, optimizing yield, and controlling impurity profiles. In-process control (IPC) of this analyte allows for real-time adjustments to reaction parameters, leading to improved process robustness and final product quality. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in complex organic reaction matrices. The methodology described herein is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

The choice of analytical technique is critical for achieving accurate and reproducible results. While Gas Chromatography (GC) can be employed for the analysis of nitrotoluene derivatives, HPLC is often preferred for its versatility in handling complex sample matrices and its suitability for compounds that may have limited thermal stability.[1][2][3][4] This method utilizes a reversed-phase HPLC system with UV detection, a common and robust setup in most analytical laboratories.

Principle of the Method

This method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where the separation of the analyte from other reaction components is achieved based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[5] this compound, being a relatively nonpolar molecule, is retained on the C18 stationary phase and subsequently eluted by a suitable mobile phase. Quantification is performed by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standards of known concentration. The use of a UV detector is appropriate as nitroaromatic compounds exhibit strong absorbance in the UV region.[6][7]

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, outlining the critical steps from sample acquisition to data analysis and reporting.

HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Sample 1. Collect Reaction Mixture Sample Dilute 2. Accurate Dilution with Mobile Phase Sample->Dilute Aliquot Filter 3. Filtration through 0.45 µm Syringe Filter Dilute->Filter Clarify Inject 4. Inject into HPLC System Filter->Inject Prepared Sample Separate 5. Chromatographic Separation Inject->Separate Mobile Phase Detect 6. UV Detection Separate->Detect Eluent Integrate 7. Peak Integration & Identification Detect->Integrate Chromatogram Quantify 8. Quantification using Calibration Curve Integrate->Quantify Peak Area Report 9. Generate Report Quantify->Report Concentration

Caption: Workflow for the quantitative analysis of this compound.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition and Processing: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).

  • Reference Standard: this compound (purity ≥ 98%).[8]

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound.

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good resolution and peak shape for nitrotoluene derivatives. The 60:40 ratio was determined to provide an optimal retention time, allowing for good separation from potential impurities without an excessively long run time.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: 254 nm was selected as it is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the nitroaromatic chromophore.

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the expected concentration range of the analyte in the reaction mixture samples. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.

Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.[5][9][10][11]

  • Sampling: Withdraw a representative sample from the reaction mixture.

  • Dilution: Accurately dilute a known volume or weight of the reaction mixture with the mobile phase to bring the concentration of this compound within the calibration range. The dilution factor will depend on the expected concentration in the reaction. For example, dilute 100 µL of the reaction mixture to 10 mL with the mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[12]

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mid-range working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calibration and Analysis
  • Calibration Curve: Inject each of the working standard solutions in duplicate. Construct a calibration curve by plotting the mean peak area against the concentration of this compound. Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Calculation: The concentration of this compound in the original reaction mixture is calculated using the following formula:

    Concentration (mg/mL) = (A_sample / Slope) * Dilution Factor

    Where:

    • A_sample is the average peak area of the analyte in the sample chromatogram.

    • Slope is the slope of the calibration curve.

    • Dilution Factor is the total dilution factor applied during sample preparation.

Method Validation

This analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[13][14][15][16] The key validation parameters are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis, comparison with a blank matrix.
Linearity To demonstrate a proportional relationship between concentration and response.r² ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the . The protocol is straightforward, utilizes common laboratory instrumentation, and can be validated to meet regulatory requirements. Adherence to this method will enable accurate in-process control, leading to improved consistency and quality in the manufacturing of APIs and other chemical products.

References

developing an HPLC method for 2-Chloro-4-fluoro-6-nitrotoluene detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 2-Chloro-4-fluoro-6-nitrotoluene

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a key intermediate in various chemical syntheses, and its accurate quantification is critical for process monitoring, quality control, and stability studies. The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in research and drug development environments.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted nitroaromatic compound. The presence of nitro, chloro, and fluoro groups on the toluene backbone makes it a valuable, yet potentially hazardous, chemical intermediate. Accurate and reliable analytical methods are therefore essential for monitoring its purity, ensuring reaction completion, and assessing its stability under various conditions.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is particularly well-suited for this compound. The rationale is grounded in the fundamental principles of chromatography:

  • Analyte Polarity: this compound possesses significant non-polar character due to its aromatic ring and halogen substituents. This makes it ideal for separation on a non-polar stationary phase where retention is governed by hydrophobic interactions.[4]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most widely used matrix in RP-HPLC, offering robust and predictable hydrophobic interactions with a broad range of analytes.[4] Its high surface area and chemical stability ensure excellent separation efficiency and method longevity.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is a common organic modifier in RP-HPLC; its elution strength and low UV cutoff make it highly compatible with UV detection.[5] The ratio of ACN to water is optimized to achieve a suitable retention time and resolution from potential impurities.

  • Detection: The nitroaromatic chromophore in the analyte provides strong ultraviolet (UV) absorbance. Based on the UV spectra of structurally similar compounds like 2-nitrotoluene, a detection wavelength in the range of 254-276 nm is expected to provide high sensitivity.[6][7] A photodiode array (PDA) or variable wavelength detector (VWD) is therefore the ideal choice.

This application note provides not only a step-by-step protocol but also a comprehensive validation package, demonstrating that the method is fit for its intended purpose as stipulated by global regulatory standards.[8][9][10]

Materials and Instrumentation

Reagents and Materials
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm PTFE Syringe Filters

  • HPLC Vials with Septa

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Optimized Chromatographic Conditions

The following table summarizes the final parameters established during method development.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis / PDA
Detection Wavelength 260 nm
Run Time 10 minutes

Experimental Protocol

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase (65:35 ACN:Water).

Sample Preparation
  • Accurately weigh an appropriate amount of the sample material expected to contain this compound.

  • Transfer the weighed sample to a volumetric flask of suitable size.

  • Add approximately 70% of the flask volume with acetonitrile and sonicate for 10 minutes to dissolve the analyte.

  • Dilute to the final volume with acetonitrile and mix thoroughly.

  • Perform a final dilution with the mobile phase to bring the theoretical concentration of the analyte within the linear range of the calibration curve (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability

Before initiating any analysis sequence, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Peak Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Analysis Workflow Diagram

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (65:35 ACN:Water) B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Equilibrate HPLC System with Mobile Phase C->D E Perform System Suitability Test (5 Injections) D->E F Create Sequence & Run Samples E->F G Integrate Chromatograms F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I J Generate Final Report I->J

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol

This method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][8][10] The validation process establishes a self-validating system where the performance characteristics are well-documented and meet predefined acceptance criteria.[11][12]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a sample spiked with this compound. The chromatograms were compared to ensure that no interfering peaks were observed at the retention time of the main analyte peak.

Linearity

Linearity was assessed using six concentration levels of the standard, ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Concentration (µg/mL)Mean Peak Area (n=3)
1.025,150
5.0126,200
10.0253,100
25.0630,500
50.01,259,800
100.02,521,300
Correlation (r²) 0.9998
Accuracy

Accuracy was determined by the method of standard addition. The sample matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The % recovery was calculated for each level (n=3).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.030.5101.7%
Precision
  • Repeatability (Intra-day Precision): Six separate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst.

Precision TypeMean Peak AreaStd. Deviation% RSD
Repeatability (Day 1)631,2004,4180.70%
Intermediate (Day 2)628,9005,6600.90%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

  • Calculated LOD: 0.2 µg/mL

  • Calculated LOQ: 0.7 µg/mL

Method Validation Inter-relationship Diagram

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Method ensures identity LOD LOD Linearity->LOD determines LOQ LOQ Linearity->LOQ determines Accuracy->Method ensures reliability Precision->Method ensures reliability

Caption: Inter-relationship of ICH method validation parameters.

Representative Results

The developed method produced a sharp, symmetrical peak for this compound with a retention time of approximately 5.2 minutes. The baseline was stable, and no interfering peaks from the blank or placebo were observed, confirming the specificity of the method.

(A representative chromatogram would be displayed here in a full application note)

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantitative analysis of this compound. The isocratic mobile phase and short run time make it highly efficient for routine analysis in a quality control setting. The comprehensive validation package confirms its reliability and adherence to ICH guidelines, ensuring that the method is fit for its intended purpose in pharmaceutical and chemical development environments.

References

procedures for the safe handling and disposal of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 2-Chloro-4-fluoro-6-nitrotoluene

Introduction: Understanding the Hazard Profile

This compound is a substituted aromatic compound containing chloro, fluoro, and nitro functional groups. While specific toxicological data for this exact molecule is not widely published, its structure suggests a significant hazard profile based on analogous compounds like dichloronitrobenzenes and other halogenated nitroaromatics.[1][2][3] The presence of a nitro group on an aromatic ring, combined with halogenation, typically results in compounds that are toxic and potentially mutagenic. The primary routes of exposure are inhalation, skin contact, and ingestion, with potential for cumulative effects and organ damage upon repeated exposure.[1][2]

These protocols are designed to establish a self-validating system of safety, ensuring that researchers and drug development professionals can handle this compound while minimizing exposure risk to themselves and the environment. The procedures outlined below are based on established best practices for handling toxic, halogenated, and nitro-substituted organic compounds.

Section 1: Chemical and Physical Properties

A comprehensive understanding of the chemical's properties is foundational to its safe handling. The data below is compiled from various sources for closely related nitrotoluene derivatives and should be treated as a guideline.[4]

PropertyValue / InformationSource(s)
Chemical Name This compound-
Molecular Formula C₇H₅ClFNO₂[5]
Molecular Weight 189.57 g/mol Derived
Appearance Expected to be a yellow to brown solid at room temperature.[1][3]
CAS Number 100493-94-3-
Melting/Boiling Point Data not available; related compounds like 2-Chloro-6-nitrotoluene melt at 34-36 °C.
Solubility Expected to be insoluble in water; soluble in most organic solvents.[3][3]

Section 2: Hazard Identification and GHS Classification

The following GHS classification is extrapolated from data for structurally similar chloronitrotoluenes and fluoronitrotoluenes.[2][4][6] Users must consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

Hazard ClassCategoryHazard StatementPictograms
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.☠️
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.☠️
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.☠️
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.❗️
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.❗️
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.⚕️
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.環境

Signal Word: Danger

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all potential exposure through a combination of engineering controls and robust PPE. This creates a multi-layered defense system.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).[6] The fume hood is critical for preventing the inhalation of fine dust particles or vapors.

  • Isolation: For larger quantities or extended procedures, use of a glove box is recommended to provide complete physical isolation.

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible (within a 10-second walk) from the handling area.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection is not merely a checklist; it is a scientifically-informed choice based on the chemical's properties. No single piece of equipment protects against all hazards, so a complete ensemble is required.[7][8]

PPE TypeSpecificationRationale and Causality
Hand Protection Double-gloving is mandatory. Use a thicker, chemically resistant outer glove (e.g., Viton®, butyl rubber) over a standard nitrile inner glove.Halogenated and nitroaromatic compounds can readily penetrate standard nitrile gloves. The outer glove provides primary chemical resistance, while the inner glove offers protection in case the outer glove is breached. Always check the manufacturer's chemical resistance guide.[9]
Eye/Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards. A full-face shield must be worn over the goggles.Goggles provide a seal against dust and splashes. The face shield is necessary to protect the entire face from splashes during transfers of solutions or in the event of a vessel failure.[1][9]
Respiratory Protection For weighing solids or any task with a high potential for aerosolization, a NIOSH-approved air-purifying respirator (APR) with a P100 (particulate) filter and organic vapor cartridges is required, even within a fume hood.This provides a final barrier against inhaling fine, highly toxic particles that may not be fully captured by the fume hood's airflow. Ensure proper fit testing of the respirator.[6][9]
Protective Clothing A chemically resistant apron or coveralls worn over a flame-resistant lab coat. Closed-toe, chemically resistant footwear is required.This prevents skin contact and contamination of personal clothing. Do not take contaminated lab coats home; they must be professionally laundered.[9][10]

Section 4: Standard Operating Protocols

Protocol 1: Safe Handling and Weighing Workflow

This protocol ensures that the compound is handled with minimal risk of release or exposure from container to reaction vessel.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Fume Hood gather_ppe Assemble and Inspect All PPE prep_area->gather_ppe gather_mats Gather Handling & Spill Materials gather_ppe->gather_mats don_ppe Don Full PPE Ensemble (Double Gloves, Goggles, Face Shield, Respirator, Apron) gather_mats->don_ppe Proceed to Handling weigh Weigh Compound in Fume Hood (Use secondary containment) don_ppe->weigh transfer Transfer to Reaction Vessel (Use anti-static spatula) weigh->transfer decon_equip Decontaminate Equipment & Surfaces (e.g., with acetone wash, collect as waste) transfer->decon_equip Complete Handling segregate_waste Segregate & Label All Waste (Solid, Liquid, PPE) decon_equip->segregate_waste doff_ppe Doff PPE Correctly (Outer gloves first) segregate_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary PPE and inspect for damage.

    • Prepare a dedicated hazardous waste container for solid waste and another for contaminated PPE.[11]

  • Handling:

    • Don all required PPE as specified in Section 3.2.

    • Place the chemical container on a tared balance inside the fume hood. Use a secondary container (e.g., a beaker) to prevent contamination of the balance.

    • Slowly and carefully transfer the desired amount of solid using a spatula. Avoid any actions that could generate dust.

    • Close the primary container tightly.

    • Carefully transfer the weighed solid to the reaction vessel.

  • Post-Handling:

    • Decontaminate the spatula and any other equipment used by rinsing with a suitable solvent (e.g., acetone). Collect all rinsate as halogenated liquid waste.[12]

    • Place all contaminated disposable items (weighing paper, absorbent pads, outer gloves) into the designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood with a cloth dampened with a decontaminating solution, and dispose of the cloth as solid waste.

    • Doff PPE in the correct order to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Protocol 2: Spill Response and Decontamination

Rapid and correct response to a spill is critical to prevent wider contamination and exposure. This protocol differentiates between minor and major spills.

G cluster_minor Minor Spill (<5g, Contained in Fume Hood) cluster_major Major Spill (>5g or Outside Fume Hood) start Spill Occurs assess Assess Spill Volume & Location (Inside or outside fume hood?) start->assess minor_alert Alert others in the immediate area. assess->minor_alert Minor Spill major_evac EVACUATE IMMEDIATE AREA assess->major_evac Major Spill minor_ppe Don appropriate PPE (incl. respirator). minor_alert->minor_ppe minor_contain Cover spill with absorbent material (e.g., vermiculite). minor_ppe->minor_contain minor_collect Carefully sweep/collect material into hazardous waste container. minor_contain->minor_collect minor_decon Decontaminate area with soap and water. Collect all materials as waste. minor_collect->minor_decon minor_report Report incident to Lab Supervisor. minor_decon->minor_report major_alert Alert others and activate fire alarm if necessary to ensure evacuation. major_evac->major_alert major_isolate Isolate the area. Close doors. Prevent re-entry. major_alert->major_isolate major_call Call Emergency Services & Environmental Health & Safety. major_isolate->major_call major_aid Provide first aid to any exposed personnel. major_call->major_aid

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Methodology (Minor Spill):

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.[13]

  • PPE: If not already wearing it, don the full PPE ensemble described in Section 3.2, including respiratory protection.

  • Containment: Do not use water. Gently cover the solid spill with a dry absorbent material like vermiculite, sand, or a commercial spill absorbent. This prevents the powder from becoming airborne.[13][14]

  • Collection: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a clearly labeled hazardous waste container.[9][13]

  • Decontamination: Wipe the spill area with soap and water, using absorbent pads. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and complete any required institutional incident reports.[14]

For any major spill, immediately evacuate the area and contact your institution's Environmental Health & Safety (EHS) department and emergency services.[13][14]

Section 5: Waste Management and Disposal

Improper disposal of this compound and associated waste can cause significant environmental harm and is subject to strict regulatory control.[15][16]

Protocol 3: Waste Segregation and Disposal

Causality Statement: Halogenated organic waste is significantly more expensive and complex to dispose of than non-halogenated waste.[12] Proper segregation at the source is paramount for safety, compliance, and cost-effectiveness. Mixing waste streams is a costly error.[12][16]

Step-by-Step Methodology:

  • Waste Streams: Maintain three separate, clearly labeled hazardous waste containers in the work area:

    • Solid Halogenated Waste: For contaminated consumables (gloves, pads, weighing paper) and residual chemical.

    • Liquid Halogenated Waste: For contaminated solvents (e.g., decontamination rinsate).

    • Sharps Waste: For any contaminated needles or blades.

  • Container Requirements:

    • All waste containers must be made of a compatible material (e.g., HDPE) and have a secure, vapor-tight lid.[11][17]

    • Containers must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[17]

    • The label must list all chemical constituents by their full name, including "this compound".[17]

  • Accumulation:

    • Keep waste containers closed at all times except when adding waste.[12]

    • Store waste containers in a designated satellite accumulation area within the lab, with secondary containment.

  • Disposal Pathway:

    • DO NOT dispose of this chemical or its waste down the drain or in regular trash.[16]

    • The only acceptable disposal method is through a licensed hazardous waste management company.

    • The primary destruction technology for this type of waste is high-temperature incineration, which can break down the halogenated and nitrated structures into less harmful components like CO₂, nitrogen, and hydrogen halides, which are then scrubbed from the effluent gas.[15][18]

Section 6: Emergency and First Aid Procedures

Immediate and appropriate first aid can significantly reduce the harm from an exposure.[1][6]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-fluoro-6-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-6-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will move beyond simple protocols to explore the underlying chemical principles, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2-Chloro-4-fluorotoluene. This reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Q2: Why is regioselectivity a major concern in this synthesis?

Regioselectivity is critical because the starting material, 2-Chloro-4-fluorotoluene, has three substituents (-CH₃, -Cl, -F) that influence the position of the incoming nitro group.

  • Methyl Group (-CH₃): An activating, ortho-, para- director.

  • Chloro (-Cl) and Fluoro (-F) Groups: Deactivating, ortho-, para- directors.

The final position of the nitro group is a result of the combined directing effects of these substituents. The formation of the desired 6-nitro isomer is favored, but other isomers can form as byproducts, complicating purification and reducing the yield of the target molecule.

Q3: What are the critical safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic process and requires strict safety protocols.

  • Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

  • Reaction Conditions: The reaction temperature must be carefully controlled, as runaway reactions can occur. Perform the reaction in an ice bath and add reagents slowly.

  • Quenching: The reaction is typically quenched by pouring the reaction mixture slowly onto crushed ice. This should be done carefully to manage the heat generated from the dilution of the strong acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

A low yield is the most common issue. The root cause can often be traced to several factors in the experimental setup.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Poor Quality Nitrating Agents The concentration of the acids is critical for the formation of the nitronium ion (NO₂⁺). Water contamination will inhibit this process.Use fresh, high-purity concentrated (98%) sulfuric acid and fuming nitric acid. Ensure reagents are kept tightly sealed to prevent moisture absorption.
Incorrect Reaction Temperature Nitration is temperature-sensitive. Temperatures that are too low can result in a slow or stalled reaction. Temperatures that are too high can lead to side reactions and degradation.[1][2]Maintain a strict temperature range, typically between -5°C and 10°C, using an ice-salt or cooling bath.[1] Use a calibrated thermometer and monitor the internal reaction temperature continuously.
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present. A typical reaction time might be 1-3 hours.[1]
Inefficient Quenching/Workup Product can be lost during the workup phase if not performed correctly. Hydrolysis of the product is possible if quenching is too slow or at too high a temperature.Quench the reaction by slowly adding the reaction mixture to a vigorously stirred vessel of crushed ice. This dissipates heat effectively. Ensure complete extraction from the aqueous layer using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Troubleshooting Workflow: Low Yield

G start Problem: Low Yield reagents Verify Reagent Quality (Fresh, Conc. HNO₃/H₂SO₄) start->reagents reagents->start Reagents Poor temp Check Temperature Control (Maintain -5°C to 10°C) reagents->temp Reagents OK? temp->start Temp. Unstable time Monitor Reaction Time (Use TLC/GC) temp->time Temp. OK? time->start Incomplete workup Review Workup Procedure (Efficient Quenching & Extraction) time->workup Time OK? workup->start Product Lost success Yield Improved workup->success Workup OK?

Caption: A workflow for diagnosing the cause of low product yield.

Issue 2: Product Contaminated with Impurities

The presence of isomers and other byproducts is a significant challenge affecting product purity.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Formation of Isomeric Byproducts The directing effects of the -CH₃, -Cl, and -F groups can lead to the formation of other nitro-isomers. The 5-nitro isomer is a common byproduct.While difficult to prevent entirely, optimizing the reaction temperature can influence the isomer ratio. Lower temperatures often favor the thermodynamically more stable product.[1]
Over-Nitration (Dinitro Compounds) Using an excess of the nitrating agent or allowing the temperature to rise can lead to the introduction of a second nitro group on the aromatic ring.Use a precise molar ratio of nitric acid to the starting material. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient.[1] Add the nitrating agent dropwise to maintain control.
Side-Chain Nitration/Oxidation Although less common in ring nitration conditions, high temperatures or certain catalysts can promote nitration or oxidation at the methyl group.[3][4]Adhere strictly to the recommended low-temperature conditions for electrophilic aromatic substitution. Avoid catalysts known to promote side-chain reactions.

Purification Strategies

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective method for separation.[5][6]

  • Recrystallization: This is a powerful technique for purifying solid products. The crude this compound (Melting Point: 37-39 °C[7]) can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired isomer to crystallize out, leaving impurities in the mother liquor. Experiment with different solvents (e.g., ethanol, methanol, hexane) to find the optimal system.

Regioselectivity of Nitration

Caption: Directing effects influencing the regioselectivity of nitration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Mixture: To the flask, add concentrated sulfuric acid (98%, ~3-4 equivalents). Cool the acid to below 0°C.

  • Nitrating Agent Preparation: In the dropping funnel, prepare the nitrating agent by mixing concentrated sulfuric acid and fuming nitric acid (1:1 ratio by mass is common).[8] Allow this mixture to cool before use.

  • Substrate Addition: Slowly add 2-Chloro-4-fluorotoluene (1 equivalent) to the cold sulfuric acid in the flask, ensuring the temperature does not rise above 5°C.

  • Nitration: Add the mixed acid from the dropping funnel dropwise to the reaction flask over 1-1.5 hours.[8] Critically, maintain the internal reaction temperature between -5°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by TLC or GC.

  • Quenching: Prepare a separate beaker with a large amount of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate (the crude product) should form.[8]

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH 7).

  • Drying: Dry the crude product under vacuum. Determine the crude yield.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Analysis: Determine the melting point and purity (by GC, HPLC, or NMR) of the recrystallized product. The expected melting point is 37-39°C.[7]

Analytical Characterization

Verifying the identity and purity of your final product is essential.

Technique Purpose Expected Observations
Gas Chromatography (GC) To assess purity and quantify the ratio of isomers in the crude and purified product.The purified product should show a single major peak corresponding to this compound.
High-Performance Liquid Chromatography (HPLC) An alternative to GC for purity assessment, particularly for less volatile compounds.[9][10]A sharp, single peak should be observed for the pure compound.
Mass Spectrometry (MS) To confirm the molecular weight of the product.The molecular ion peak should correspond to the molecular weight of C₇H₅ClFNO₂ (189.57 g/mol ).[7]
Nuclear Magnetic Resonance (NMR) To confirm the structure and regiochemistry of the final product.The ¹H and ¹³C NMR spectra will provide a unique fingerprint for the desired isomer, confirming the positions of all substituents.
Melting Point A simple and effective way to assess purity.A sharp melting point in the range of 37-39°C indicates high purity.[7] A broad or depressed melting point suggests the presence of impurities.

References

Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Chloro-4-fluoro-6-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple step-by-step instructions and explain the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

Safety First: Handling Halogenated Nitrotoluenes

Before beginning any purification protocol, it is imperative to recognize that halogenated nitroaromatic compounds are hazardous. Always consult the latest Safety Data Sheet (SDS) for this compound and related compounds.

Frequently Asked Safety Questions:

  • Q: What are the primary hazards associated with this compound?

    • A: This class of compounds is generally toxic by all routes of exposure, including inhalation, ingestion, and skin contact.[1] They can cause irritation to the skin, eyes, and respiratory system.[2][3][4][5] Effects from over-exposure may include headache, dizziness, nausea, and methemoglobinemia.[1]

  • Q: What personal protective equipment (PPE) is mandatory?

    • A: Always work in a well-ventilated fume hood.[3][5] Mandatory PPE includes chemical safety goggles or a face shield, appropriate chemical-resistant gloves (consult a glove compatibility chart), and a lab coat.[2][3][4] For operations with a high risk of aerosol generation, respiratory protection may be necessary.[2][3] Ensure that an eyewash station and safety shower are immediately accessible.[3][4]

  • Q: How should I handle spills and waste?

    • A: Clean up spills immediately using an inert absorbent material (like sand or vermiculite) and place it in a suitable, labeled container for hazardous waste disposal.[3][4][5] Do not allow the material to enter drains.[5] All waste, including contaminated solvents and silica gel, should be disposed of as hazardous waste according to local regulations.[4]

Understanding Your Crude Material: Impurities and Properties

The success of any purification is predicated on understanding the starting material. The impurities present are dictated by the synthetic route used to create the target compound.

Frequently Asked Questions:

  • Q1: What are the most likely impurities in my crude this compound?

    • A: The composition of your crude product will vary, but common impurities often include:

      • Isomeric Byproducts: The nitration of substituted toluenes frequently yields a mixture of isomers.[6] Depending on the starting material, you may have other regioisomers of chloro-fluoro-nitrotoluene. Separating these is often the primary challenge.

      • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-chloro-4-fluorotoluene or its precursors.

      • Over-Nitrated Byproducts: The presence of dinitro or trinitro species is a common issue in nitration reactions, especially if the reaction temperature is not carefully controlled.[7][8]

      • Hydrolysis Products: If water is present under certain conditions, hydrolysis of the nitro or chloro groups can lead to phenolic impurities.

      • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as acidic residues from the nitrating mixture, may persist.

  • Q2: What key physical properties of this compound should I consider for purification?

    • A: Understanding these properties is crucial for selecting the right purification technique.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₇H₅ClFNO₂Provides the basis for molecular weight.[9]
Molecular Weight 189.57 g/mol Used for calculating molar quantities.[9]
Melting Point 37-39 °CA relatively low melting point suggests that "oiling out" can be an issue during recrystallization if a high-boiling point solvent is used. It also makes fractional crystallization at reduced temperatures a viable strategy.[9]
Solubility Insoluble in water. Soluble in many common organic solvents.[1] Related compounds are soluble in polar organic solvents like DMSO and DMF, with lower solubility in ethers.[10]The differential solubility in various solvents is the basis for recrystallization. Finding a solvent system where the compound is soluble when hot but sparingly soluble when cold is key. For chromatography, solubility in the mobile phase is essential.
Appearance Solid at room temperature.Confirms the physical state for handling and purification planning.

Purification Method Selection

Choosing the appropriate purification strategy depends on the scale of your experiment, the nature of the impurities, and the desired final purity. This decision tree can guide your choice.

Purification_Decision_Tree start Crude this compound q1 What is the primary impurity type? start->q1 isomers Isomers with similar polarity q1->isomers Isomers baseline_polar Baseline polar impurities (e.g., salts, acids) q1->baseline_polar Polar nonpolar Non-polar impurities (e.g., starting material) q1->nonpolar Non-Polar / Starting Material q2 What is the required scale and purity? isomers->q2 wash Aqueous/Alkaline Wash baseline_polar->wash Simple Removal nonpolar->q2 recrystallize Recrystallization q2->recrystallize High Yield, Moderate Purity (>5g scale) chromatography Column Chromatography q2->chromatography High Purity, All Scales (Analytical to Prep) distillation Fractional Distillation (Vacuum) q2->distillation Large Scale, BP Difference >20°C wash->q1 Re-evaluate

Caption: Decision tree for selecting a purification method.

  • Q3: When is recrystallization the best choice?

    • A: Recrystallization is ideal when your crude product is at least 70-80% pure and the main impurities have significantly different solubility profiles from your target compound in a given solvent. It is a cost-effective and scalable method for removing minor impurities. Given the crystalline nature of the product, this is often the first method to try.

  • Q4: When should I opt for column chromatography?

    • A: Column chromatography is the most powerful technique for separating complex mixtures, especially when dealing with isomeric impurities that have very similar polarities.[11][12] It is the method of choice when high purity (>99%) is required, or when recrystallization fails to remove persistent impurities.

  • Q5: Is distillation a viable option?

    • A: Fractional distillation under vacuum can be effective for separating nitrotoluene isomers, especially on a larger scale, provided there is a sufficient difference in their boiling points.[6][13] However, it can be difficult to remove isomers with very close boiling points, and some compounds may be heat-sensitive, leading to degradation.[14]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is a starting point. The ideal solvent must be determined experimentally through small-scale solubility tests. Good candidates for halogenated nitrotoluenes include alcohols (methanol, ethanol, isopropanol) or hydrocarbon/alcohol mixtures.

Step-by-Step Methodology:

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath. A two-solvent system (one in which the compound is soluble, one in which it is not) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point, swirling to aid dissolution.

  • Decolorization (Optional): If the solution is highly colored from polar impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and analyzing its purity via GC, HPLC, or NMR.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general workflow for purification, adapted from established methods for related nitroaromatic compounds.[12]

Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Packing (Slurry Method) tlc->column_prep sample_prep 3. Sample Preparation (Dry Loading Recommended) column_prep->sample_prep elution 4. Elution (Isocratic or Gradient) sample_prep->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. TLC Analysis of Fractions collection->fraction_tlc pooling 7. Pool Pure Fractions fraction_tlc->pooling evaporation 8. Solvent Evaporation pooling->evaporation final_char 9. Final Characterization (NMR, GC/MS) evaporation->final_char

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology:

  • Mobile Phase Selection via TLC:

    • Dissolve a small sample of the crude material in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • The goal is to find a system where the desired compound has an Rf value of approximately 0.2-0.4, with good separation from its impurities.

  • Column Packing:

    • Select a glass column of appropriate size (a general rule is a silica-to-crude-product weight ratio of 30:1 to 100:1).

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry loading is highly recommended for optimal separation.[12] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent system determined by your TLC analysis.

    • Collect fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

  • Q6: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

    • A: "Oiling out" typically happens when the melting point of the solute is lower than the boiling point of the solvent, or when there are substantial impurities depressing the melting point.[11] Since this compound has a melting point of 37-39 °C, using a solvent with a boiling point significantly above this (e.g., water or toluene) can cause this issue.

    • Solutions:

      • Switch to a lower-boiling point solvent (e.g., methanol or ethanol).

      • Use a larger volume of solvent.

      • After the solution has cooled slightly, scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.

      • Add a seed crystal from a previous successful crystallization.

      • If these fail, the impurity level is likely too high, and column chromatography is the recommended next step.

  • Q7: The purity of my material did not significantly improve after recrystallization. Why?

    • A: This usually indicates that the primary impurities have a very similar solubility profile to your target compound in the chosen solvent. This is common with isomeric impurities.

    • Solutions:

      • Experiment with different solvents or solvent systems.

      • Perform a second recrystallization on the obtained material.

      • The most effective solution for removing isomers is typically column chromatography.

  • Q8: My recovery yield from recrystallization is very low. How can I improve it?

    • A: Low yield can result from several factors:

      • Using too much solvent: Ensure you are using the minimum amount of hot solvent needed for complete dissolution.[11]

      • Cooling too rapidly: This can trap the product in the solution. Allow for slow cooling.

      • Premature crystallization: If crystals form during a hot filtration step, this will lead to loss. Ensure all glassware is hot.

      • Compound is too soluble: Your compound may be too soluble in the chosen solvent even when cold. Try a different solvent or a co-solvent system to reduce its solubility.

  • Q9: I'm getting poor separation (overlapping bands) on my chromatography column. What are the common causes?

    • A: Poor resolution is a frequent issue with several potential causes:

      • Incorrect Mobile Phase: The polarity may be too high, causing all compounds to elute too quickly. Re-optimize with TLC, aiming for a lower Rf for your target compound.

      • Column Overloading: Too much sample for the amount of silica gel used. Maintain a ratio of at least 30:1 (silica:sample).

      • Poor Column Packing: Channels or cracks in the silica bed will lead to uneven flow and band broadening. Ensure the column is packed uniformly without air bubbles.

      • Sample loaded in too large a volume: If wet-loading, use the absolute minimum volume of solvent to dissolve the sample. Dry loading is preferred to avoid this.[12]

  • Q10: I have a persistent dinitro- impurity that co-elutes with my product. Is there a chemical method to remove it?

    • A: Yes, for dinitro impurities in related chloronitrotoluene mixtures, a chemical wash can be effective. Dinitro compounds are often more susceptible to nucleophilic attack or oxidation under basic conditions than their mononitro counterparts. A process involving heating the crude mixture with an aqueous alkaline solution (e.g., sodium hydroxide), sometimes with a mild oxidizing agent, can convert the dinitro impurity into a more polar, water-soluble species that can be removed with a simple aqueous wash.[8] This should be attempted on a small scale first to confirm its efficacy and check for any degradation of the desired product.

References

identifying and minimizing side products in 2-Chloro-4-fluoro-6-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-6-nitrotoluene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing side products to improve yield and purity.

The synthesis of this compound via electrophilic nitration of 2-chloro-4-fluorotoluene is a classic example of regioselectivity challenges in aromatic chemistry. The starting material possesses three distinct substituents—a methyl group, a chlorine atom, and a fluorine atom—each influencing the position of the incoming nitro group. Understanding and controlling these directing effects is paramount to achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is controlling the regioselectivity of the nitration reaction. The 2-chloro-4-fluorotoluene precursor has three directing groups: the methyl group (-CH₃) is activating and ortho-, para-directing, while the chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directing.[1] The interplay of these electronic and steric effects can lead to a mixture of constitutional isomers, making the isolation of the desired this compound isomer complex.

Q2: What are the major expected side products in this synthesis?

The primary side products are other positional isomers of nitration. Based on the directing effects of the substituents, the main byproducts you will likely encounter are:

  • 2-Chloro-4-fluoro-5-nitrotoluene: Nitration occurs para to the chlorine and ortho to the fluorine.

  • 2-Chloro-4-fluoro-3-nitrotoluene: Nitration occurs ortho to both the chlorine and fluorine.

Additionally, under overly aggressive reaction conditions, you may observe:

  • Dinitrated products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration event can occur.[2]

  • Oxidized impurities: Harsh acidic and oxidative conditions can potentially oxidize the methyl group to a carboxylic acid.

Q3: Why is strict temperature control so critical during the nitration step?

Temperature is a crucial parameter that directly influences both the rate of reaction and the distribution of isomers.

  • Selectivity: Lower temperatures (typically 0-10°C) generally favor the thermodynamically more stable products and can enhance the selectivity towards the desired isomer by minimizing the formation of undesired isomers.[3]

  • Side Reactions: Elevated temperatures significantly increase the rate of side reactions, particularly over-nitration (dinitration) and oxidation of the methyl group. Maintaining a low and consistent temperature is essential for a clean reaction profile.

Q4: What analytical techniques are recommended for in-process monitoring and final product analysis?

Effective reaction monitoring is key to optimizing the synthesis.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative in-process monitoring to track the consumption of the starting material and the formation of products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis of the crude reaction mixture and final product.[4][5] They are essential for determining the ratio of isomers and identifying the presence of other impurities. Specialized columns, such as PFP (pentafluorophenyl) columns for GC or HPLC, can offer unique selectivity for halogenated aromatic compounds.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield or Poor Selectivity for the Desired 6-Nitro Isomer

Q: My reaction yields a mixture of isomers with a low percentage of the target this compound. How can I improve the regioselectivity?

A: This is the most common issue and typically stems from suboptimal reaction conditions. The formation of the 6-nitro isomer is directed primarily by the ortho-directing methyl group.

Logical Troubleshooting Workflow

G start Low Yield of 6-Nitro Isomer Detected cause1 Cause: Suboptimal Temperature? start->cause1 cause2 Cause: Incorrect Nitrating Agent / Acid Ratio? cause1->cause2 No sol1 Solution: Lower and maintain temperature strictly at 0-10°C. Use an ice/salt bath for better control. cause1->sol1 Yes cause3 Cause: Inefficient Mixing? cause2->cause3 No sol2 Solution: Verify stoichiometry. Ensure slow, dropwise addition of nitrating agent to the substrate in acid. cause2->sol2 Yes sol3 Solution: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating. cause3->sol3 Yes

Caption: Troubleshooting Decision Tree for Low Isomer Selectivity.

Detailed Solutions:

  • Optimize Reaction Temperature: The distribution of isomers is highly sensitive to temperature.

    • Action: Perform the reaction at a strictly controlled temperature, typically between 0°C and 10°C.[3] Use an ice-salt bath for more stable cooling. Add the nitrating agent slowly and monitor the internal temperature to prevent exothermic spikes.

  • Evaluate the Nitrating System: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is common.

    • Causality: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An insufficient amount of H₂SO₄ can lead to a slower and less selective reaction.

    • Action: A common approach involves slowly adding potassium nitrate to a solution of the substrate in concentrated sulfuric acid.[3] This allows for a more controlled generation of the nitronium ion. Alternatively, using solid acid catalysts like zeolites has been shown to improve para-selectivity in the nitration of some substituted toluenes, which may be adaptable to this synthesis.[7][8]

ParameterRecommended ConditionRationale for Selectivity
Temperature 0-10°CMinimizes kinetic byproducts and reduces the rate of competing isomer formation.
Nitrating Agent KNO₃ in conc. H₂SO₄Allows for slow, controlled generation of the nitronium ion (NO₂⁺).
Addition Rate Slow, dropwisePrevents localized high concentrations of the nitrating agent and controls the exotherm.
Stirring VigorousEnsures homogeneity, promotes efficient heat transfer, and prevents localized side reactions.
Problem 2: Significant Formation of Dinitrated Byproducts

Q: My post-reaction analysis (GC/MS) shows peaks corresponding to dinitro-2-chloro-4-fluorotoluene. What causes this and how can it be prevented?

A: The formation of dinitrated species is a clear indication that the reaction conditions are too harsh. The initial product, being a nitrotoluene derivative, is deactivated towards further electrophilic substitution, but over-nitration can still occur.

Primary Causes & Solutions:

  • Excessive Temperature: This is the most likely cause. The activation energy for a second nitration is higher, but it becomes accessible at elevated temperatures.

    • Solution: Adhere strictly to the 0-10°C temperature range. Ensure your cooling bath is efficient enough to handle the reaction exotherm.

  • Incorrect Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards dinitration.

    • Solution: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of the nitrating agent. Carefully calculate and measure your reagents.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide an opportunity for the product to undergo a second nitration.

    • Solution: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, proceed with the work-up promptly by quenching the reaction in an ice-water mixture.[3]

Problem 3: Difficulty Separating the 6-Nitro Isomer from Byproducts

Q: The crude product is an oily or semi-solid mixture of isomers that are difficult to separate by standard recrystallization. What purification strategies are effective?

A: Isomers often have very similar physical properties (boiling points, solubilities), making separation challenging. A multi-step approach is often necessary.

Recommended Purification Workflow:

G start Crude Isomer Mixture step1 Fractional Distillation (under vacuum) start->step1 step2 Fractional Crystallization step1->step2 Enriched Fractions step3 Preparative Chromatography (HPLC / CPC) step2->step3 If purity is still insufficient end Pure this compound step2->end If purity is >98% step3->end

Caption: Purification workflow for isomeric products.

Detailed Strategies:

  • Fractional Vacuum Distillation: If the isomers have a sufficient difference in boiling points, this can be an effective first step for bulk separation.[9]

  • Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a given solvent system.

    • Protocol: Dissolve the mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or hexane mixtures). Allow it to cool slowly. The least soluble isomer will crystallize out first. Multiple recrystallization steps may be needed.

  • Preparative Chromatography: For high-purity requirements, chromatography is the most powerful tool.

    • High-Performance Liquid Chromatography (HPLC): Using a suitable stationary phase (e.g., C18, PFP) can resolve the isomers. The method can then be scaled up to preparative HPLC.

    • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is highly effective for separating compounds with similar structures and is readily scalable.[10]

Key Experimental Protocol

This protocol is a representative procedure for the nitration of 2-chloro-4-fluorotoluene. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Objective: To synthesize this compound.

Materials:

  • 2-chloro-4-fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • 1,2-Dichloroethane (or Dichloromethane)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.

  • To the flask, add 1,2-dichloroethane and 2-chloro-4-fluorotoluene (1.0 eq). Stir until dissolved.

  • Cool the mixture to 0°C. Slowly and carefully add concentrated sulfuric acid (approx. 3-4 eq) while maintaining the temperature below 10°C.

  • Once the addition is complete and the temperature is stable at 0-5°C, add potassium nitrate (1.2 eq) portion-wise over 30-60 minutes. Ensure the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, slowly pour the reaction mixture into a beaker containing a vigorously stirred ice-water mixture (quenching).

  • Allow the mixture to separate in a separatory funnel. Collect the organic layer.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by GC or HPLC to determine the isomer ratio and purity before proceeding with purification.

References

Technical Support Center: Optimizing Nitration Reactions for 2-Chloro-4-fluoro-6-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-6-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction parameters, with a specific focus on temperature and pressure. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.

Section 1: Core Principles & Safety Imperatives

The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (EAS) nitration of 2-chloro-4-fluorotoluene. The success of this reaction hinges on the precise control of its exothermic nature and directing the selectivity towards the desired C6 position.

The Mechanism: Generating the Nitronium Ion

The key to nitration is the formation of the highly electrophilic nitronium ion (NO₂⁺). This is typically generated by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich aromatic ring of 2-chloro-4-fluorotoluene. Understanding this mechanism is crucial, as the concentration and stability of the nitronium ion are directly influenced by reaction parameters like temperature and reagent concentration.

Critical Safety Protocols: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the highly exothermic nature of the reaction.[2] Strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Gloves: Use chemical-resistant gloves rated for strong acids, such as neoprene or butyl rubber. Standard nitrile gloves offer minimal protection and can be penetrated quickly.[3]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are essential. Ensure closed-toe shoes are worn.

Engineering Controls:

  • Fume Hood: All work must be conducted in a certified chemical fume hood to prevent inhalation of toxic nitrogen oxide fumes.[4]

  • Blast Shield: Use a blast shield, especially when performing the reaction at a larger scale.

  • Temperature Control: Ensure a reliable cooling bath (e.g., ice-salt, dry ice/acetone) is in place and monitored throughout the addition and reaction period.

Emergency Preparedness:

  • Have an eyewash station and safety shower immediately accessible.[3]

  • Keep a spill kit with appropriate neutralizers (e.g., sodium carbonate, sodium bicarbonate) readily available. Do not use combustible materials like sawdust to absorb spills.[3]

  • Ensure all personnel are trained on emergency procedures for acid spills and exposure.[5]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: What are the recommended starting conditions for the nitration of 2-chloro-4-fluorotoluene?

A1: The primary goal is to maintain a low temperature to control the reaction's exothermicity and maximize regioselectivity. The directing effects of the chloro (-Cl, ortho/para-directing but deactivating) and fluoro (-F, ortho/para-directing but deactivating) groups, along with the activating methyl (-CH₃, ortho/para-directing) group, make the C6 position sterically and electronically favorable. However, poor control can lead to other isomers.

A typical starting point involves the slow, dropwise addition of the substrate into the pre-chilled nitrating mixture.

ParameterRecommended ValueRationale & Expert Insights
Reaction Temperature -10°C to 5°CLow temperatures are critical to prevent the formation of byproducts and control the exothermic release of heat.[6][7] Exceeding this range can lead to dinitration and oxidation.
Nitrating Mixture Conc. H₂SO₄ and Fuming HNO₃Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the essential NO₂⁺ electrophile.[1]
Reagent Ratio Molar ratio of HNO₃ to substrate: 1.05 - 1.2A slight excess of nitric acid ensures complete conversion of the starting material. A large excess increases the risk of di-nitration.[7]
Addition Method Add substrate to mixed acidAlways add the substrate slowly to the pre-cooled nitrating mixture. NEVER add the acid mixture to the substrate, as this can create localized hot spots and lead to a runaway reaction.
Reaction Time 1 - 4 hoursMonitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
Pressure AtmosphericFor standard lab-scale batch synthesis, pressure is not a critical optimization parameter and the reaction is safely conducted at atmospheric pressure.

Q2: My reaction yield is low, and I'm isolating significant amounts of starting material. What's wrong?

A2: This issue typically points to incomplete reaction, which can stem from several factors.

  • Cause 1: Temperature is too low. While crucial for control, an excessively low temperature can slow the reaction rate to a near halt.

    • Solution: After the initial exothermic addition is complete, allow the reaction to slowly warm to the higher end of the recommended range (e.g., 0°C to 5°C) and hold it there while monitoring via TLC/GC.

  • Cause 2: Ineffective Nitrating Mixture. The concentration of the nitronium ion may be insufficient.

    • Solution: Ensure you are using high-quality, concentrated acids. The presence of water will quench the reaction by reacting with H₂SO₄ and inhibiting the formation of NO₂⁺. Use fuming nitric acid or fuming sulfuric acid (oleum) if the substrate is particularly unreactive, though this is not typically necessary for 2-chloro-4-fluorotoluene.

  • Cause 3: Poor Mixing. Inadequate agitation can lead to a heterogeneous reaction mixture where reagents are not in sufficient contact.

    • Solution: Use an overhead stirrer for larger scales or a properly sized magnetic stir bar to ensure the mixture is homogenous and heat is dissipated evenly.

Q3: I'm observing a significant amount of di-nitrated and other isomeric byproducts. How can I improve selectivity?

A3: The formation of byproducts is almost always linked to the reaction temperature being too high or the reaction being allowed to run for too long.

  • Cause 1: Poor Temperature Control. The most common culprit. Even brief temperature spikes above 10-15°C can significantly increase the rate of side reactions.

    • Solution: Maintain strict temperature control. Ensure your cooling bath is robust and that the substrate is added slowly enough that the internal temperature never exceeds the set point. Pre-chilling all reagents and glassware is a recommended practice. Studies have shown that lower temperatures are beneficial for reducing byproducts.[7]

  • Cause 2: Excess Nitrating Agent. Using too much nitric acid will drive the reaction towards di-nitration once the starting material is consumed.

    • Solution: Use a precise molar ratio of nitric acid to the substrate (e.g., 1.05 equivalents).[8] Do not add a large excess, assuming it will improve the yield.

  • Cause 3: Extended Reaction Time. Allowing the reaction to stir for too long after the starting material has been consumed provides an opportunity for the desired product to be nitrated a second time.

    • Solution: Monitor the reaction closely. Once the starting material is gone (as determined by TLC or GC), proceed immediately to the quenching step.

Q4: How do I safely quench the reaction and perform the workup?

A4: The quenching step is one of the most hazardous parts of the procedure due to the large amount of stored chemical energy in the acid mixture.

  • Protocol:

    • Prepare a separate flask with a large volume of crushed ice and water (a 10:1 volume of ice/water to reaction mixture is a good starting point).

    • With vigorous stirring of the ice/water, slowly and carefully pour the reaction mixture onto the ice. An alternative, often safer method for larger scales, is to transfer the reaction mixture to a dropping funnel and add it dropwise to the stirred ice/water.

    • This process is highly exothermic; ensure the quench flask is well-cooled in an ice bath.

    • The product, this compound, should precipitate as a solid.[6]

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • The crude product can then be dried and purified, typically by recrystallization from a suitable solvent like ethanol or methanol.

Section 3: Experimental Workflow & Visual Guides

Standard Laboratory Protocol for Nitration
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt or dry ice/acetone bath to -10°C.

  • Nitrating Mixture Formation: Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the internal temperature below 0°C.

  • Substrate Addition: Add 2-chloro-4-fluorotoluene to the dropping funnel and add it dropwise to the stirred, cold nitrating mixture over 1-2 hours. The rate of addition should be controlled to keep the internal temperature between -10°C and 0°C.

  • Reaction: After the addition is complete, let the mixture stir at 0°C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Isolation: Filter the precipitated solid, wash it extensively with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.

Visual Workflow for Nitration

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid 1. Prepare & Cool Mixed Acid (H₂SO₄ + HNO₃) to -10°C reaction 3. Slow Addition of Substrate (Maintain T < 0°C) prep_acid->reaction Add Substrate to Acid prep_sub 2. Prepare Substrate (2-chloro-4-fluorotoluene) prep_sub->reaction monitor 4. Stir & Monitor (TLC / GC) reaction->monitor Hold at 0°C quench 5. Quench on Ice-Water monitor->quench Reaction Complete isolate 6. Filter & Wash Solid quench->isolate purify 7. Recrystallize isolate->purify product Final Product purify->product

Caption: General experimental workflow for the nitration of 2-chloro-4-fluorotoluene.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield byproducts High Byproducts / Low Selectivity start->byproducts temp_too_low Is Temperature too low? low_yield->temp_too_low temp_too_high Was Temperature strictly controlled? byproducts->temp_too_high acids_ok Are acids fresh & concentrated? temp_too_low->acids_ok No sol_warm Solution: Slowly warm to 0-5°C after addition temp_too_low->sol_warm Yes mixing_ok Is mixing efficient? acids_ok->mixing_ok No sol_acids Solution: Use fresh, high-purity concentrated acids acids_ok->sol_acids Yes sol_mixing Solution: Increase stirring speed Use overhead stirrer mixing_ok->sol_mixing Yes ratio_ok Was HNO₃ ratio ~1.1 eq? temp_too_high->ratio_ok Yes sol_temp_control Solution: Improve cooling bath Slow substrate addition temp_too_high->sol_temp_control No time_ok Was reaction quenched promptly? ratio_ok->time_ok Yes sol_ratio Solution: Use precise molar ratio of HNO₃ (1.05-1.1 eq) ratio_ok->sol_ratio No sol_time Solution: Monitor via TLC/GC and quench immediately at completion time_ok->sol_time No

Caption: A decision tree for troubleshooting common issues in nitration reactions.

References

resolving common issues in the scale-up of 2-Chloro-4-fluoro-6-nitrotoluene production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-fluoro-6-nitrotoluene (CAS 502496-35-7). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. The information herein is structured in a practical question-and-answer format to directly address potential issues, ensuring scientific integrity and promoting safe, efficient scale-up.

Section 1: Reaction Parameters and Optimization

This section addresses fundamental questions about the reaction setup, control of selectivity, and achieving complete conversion.

Q1: What is the standard synthetic route for this compound and what are the critical reaction parameters?

A1: The most common and industrially viable route is the electrophilic nitration of 2-chloro-4-fluorotoluene using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[1][2].

The core challenge lies in controlling the regioselectivity of the nitration on the 2-chloro-4-fluorotoluene ring. The substituents have competing directing effects:

  • Methyl (-CH₃): Activating, ortho, para-directing.

  • Chlorine (-Cl): Deactivating, ortho, para-directing.

  • Fluorine (-F): Deactivating, ortho, para-directing.

The target position, C6, is ortho to both the chlorine and methyl groups and meta to the fluorine group. Achieving high selectivity for this position requires precise control over reaction conditions to mitigate the formation of isomeric impurities.

A generalized workflow for this reaction is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) in Reactor cool_acid Cool Mixed Acid (e.g., -5°C to 5°C) prep_acid->cool_acid add_sub Slowly Add 2-chloro-4-fluorotoluene to Mixed Acid cool_acid->add_sub maintain_temp Maintain Low Temperature During Addition add_sub->maintain_temp react Hold at Reaction Temp. (e.g., 0-10°C) for 1-4h maintain_temp->react monitor Monitor Progress (TLC, GC, or HPLC) react->monitor quench Quench Reaction (Pour onto Ice-Water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product (Recrystallization/Distillation) dry->purify

Caption: General workflow for the nitration of 2-chloro-4-fluorotoluene.

Critical Parameters for Scale-Up:

Parameter Recommended Range Rationale & Causality
Temperature -5°C to 10°C Nitration is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent thermal runaway, and minimize the formation of dinitrated and other byproducts.[3][4]
Mixed Acid Ratio H₂SO₄:HNO₃ from 1:1 to 3:1 (v/v or mol/mol) The ratio determines the concentration of the nitronium ion. Higher sulfuric acid content increases the reaction rate but also elevates the risk of over-nitration and decomposition.[4][5]
Substrate Addition Rate Slow, controlled addition A slow addition rate is essential for maintaining thermal control. The heat generated by the reaction must be effectively removed by the reactor's cooling system.[6]
Stirring/Agitation Vigorous and efficient Good agitation ensures homogenous mixing of the organic substrate with the aqueous acid phase, promoting consistent reaction rates and preventing localized temperature spikes (hot spots).[7]

| Reaction Time | 1 - 4 hours | Reaction time must be optimized and monitored (e.g., by HPLC/GC) to ensure complete consumption of the starting material without allowing for prolonged exposure to the harsh acidic conditions, which can lead to byproduct formation. |

Q2: My reaction is sluggish or incomplete. How can I improve the conversion rate?

A2: An incomplete reaction can stem from several factors. Systematically investigate the following:

  • Nitrating Agent Potency: Ensure the nitric and sulfuric acids are of high concentration and not diluted by atmospheric moisture. The water content significantly impacts the formation of the nitronium ion.

  • Temperature: While low temperatures are necessary for control, a temperature that is too low may slow the reaction to an impractical rate. If the reaction is well-controlled, a slight, incremental increase in temperature (e.g., from 0°C to 5-10°C) after the initial addition can drive the reaction to completion.

  • Mixed Acid Composition: A higher proportion of sulfuric acid can increase the concentration of the nitronium ion and accelerate the reaction. Consider adjusting the H₂SO₄:HNO₃ ratio.

  • Mass Transfer Limitations: In a biphasic system (organic substrate, aqueous acid), poor mixing can be the rate-limiting step. Ensure your agitation is sufficient for the scale of your reactor to create a fine dispersion and maximize the interfacial area between the two phases.[3]

Section 2: Impurity Formation and Control

Controlling the impurity profile is paramount for achieving high product quality and simplifying downstream processing.

Q3: What are the common impurities formed during the nitration of 2-chloro-4-fluorotoluene, and how can I detect them?

A3: The primary impurities are typically positional isomers and over-nitrated products. The directing effects of the substituents can lead to nitration at other positions on the ring.

Impurity TypePotential Structure(s)Formation RationaleRecommended Analytical Method
Positional Isomers 2-Chloro-4-fluoro-5-nitrotoluene2-Chloro-4-fluoro-3-nitrotolueneNitration occurs at positions activated by the ring substituents. The 5-position is para to the chlorine and ortho to the fluorine.GC-MS for identification.HPLC with a validated method for quantification.[8]
Over-Nitration 2-Chloro-4-fluoro-x,y-dinitrotolueneOccurs if the reaction temperature is too high, the reaction time is too long, or the concentration of the nitrating agent is excessive.[9]HPLC, GC-MS. Dinitro compounds will have a higher molecular weight and different retention times.
Oxidation Products Benzoic acid derivativesHarsh reaction conditions can lead to the oxidation of the methyl group.HPLC.
Residual Starting Material 2-chloro-4-fluorotolueneIncomplete reaction.GC, HPLC.

Q4: I am observing significant amounts of dinitrated byproducts. What is causing this and how can it be prevented?

A4: The formation of dinitrated species is a classic sign of reaction conditions that are too harsh. The initial product, this compound, is more deactivated than the starting material but can still undergo a second nitration under forcing conditions.

G start High Dinitration Observed q1 Is Reaction Temperature Exceeding 10°C? start->q1 q2 Is HNO₃ in Large Excess? q1->q2 No a1 Implement Stricter Cooling Protocol q1->a1 Yes q3 Are there Localized Hot Spots? q2->q3 No a2 Reduce Molar Equivalents of HNO₃ (e.g., to 1.0-1.1 eq) q2->a2 Yes a3 Improve Agitation and Baffling in Reactor q3->a3 Yes

Caption: Troubleshooting high levels of dinitration byproducts.

To prevent over-nitration:

  • Strict Temperature Control: Maintain the reaction temperature rigorously, especially during the substrate addition phase.[10]

  • Stoichiometry: Use a minimal excess of nitric acid. A molar equivalent of 1.0 to 1.1 relative to the substrate is often sufficient.

  • Reaction Monitoring: Stop the reaction as soon as the starting material has been consumed to prevent the product from reacting further.

Section 3: Scale-up, Safety, and Thermal Hazard Management

Scaling up nitration reactions introduces significant safety challenges that must be proactively managed.

Q5: The reaction temperature is difficult to control during scale-up (exotherm). What are the best practices for thermal management?

A5: Loss of thermal control is the most significant risk during the scale-up of nitration. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.

Core Safety Principles for Scale-Up:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1e calorimeter) on a lab scale. This provides critical data on the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[6][7] This data is essential for ensuring the plant's cooling capacity is sufficient to handle the reaction exotherm.

  • Semi-Batch Operation: The safest way to run these reactions at scale is in a semi-batch mode, where the limiting reagent (2-chloro-4-fluorotoluene) is added slowly to the mixed acid. This ensures that the rate of heat generation is controlled by the addition rate and never exceeds the cooling capacity of the reactor.[3]

  • Sufficient Cooling Capacity: Ensure the reactor jacket and any internal cooling coils are functioning optimally. The choice of coolant and its flow rate must be adequate for the calculated heat load.

  • Emergency Quenching Plan: Have a well-defined and rehearsed plan for emergency quenching. This may involve dumping the reaction mixture into a separate, larger vessel containing a large volume of cold water or ice.

Q6: What are the essential safety precautions when handling mixed acids (HNO₃/H₂SO₄) on a large scale?

A6: Mixed acid is highly corrosive and a strong oxidizing agent.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, apron, and full-face shield.

  • Material Compatibility: Ensure the reactor and all transfer lines are made of compatible materials (e.g., glass-lined steel, specific alloys).

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of corrosive vapors and nitrogen oxides (NOx) which can be released, especially if the temperature rises.[11][12]

  • Mixing Order: Always add nitric acid to sulfuric acid slowly and with cooling. Never add them in the reverse order.

  • Spill Kits: Have appropriate acid spill kits (e.g., sodium bicarbonate or other neutralizing agents) readily available.

Section 4: Product Isolation and Purification

Effective work-up and purification are key to achieving the final product specifications.

Q7: What is the recommended procedure for quenching the reaction mixture at scale?

A7: Quenching is a critical step to stop the reaction and begin the separation process.

  • Prepare the Quench Vessel: The quench vessel should be charged with a sufficient amount of crushed ice and water (typically 5-10 times the volume of the reaction mixture) before the quench begins.

  • Slow Addition: Transfer the reaction mixture slowly onto the vortex of the stirred ice/water. This dissipates the heat of dilution of the strong acids. A dip tube below the surface of the water can prevent splashing.

  • Monitor Temperature: Monitor the temperature of the quench vessel to ensure it remains low.

  • Precipitation: The crude product, being organic, will precipitate as a solid or oil out of the aqueous acid. This allows for separation by filtration or extraction.

Q8: My product purity is low after initial work-up. What are effective purification strategies for removing isomeric impurities?

A8: Isomeric impurities often have very similar physical properties, which can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying solid products at scale. A systematic solvent screen should be performed at the lab scale to identify a solvent or solvent system (e.g., ethanol, methanol, isopropanol, or hexane/ethyl acetate mixtures) that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while leaving impurities either in the mother liquor or as insoluble solids.

  • Vacuum Distillation: If the product and its impurities are thermally stable and have sufficiently different boiling points, vacuum distillation can be an effective purification method.[5][13] However, given the presence of a nitro group, thermal stability must be confirmed by techniques like Differential Scanning Calorimetry (DSC) to avoid decomposition.[6]

  • Melt Crystallization: For large industrial scales, melt crystallization can be a highly effective but specialized technique for separating close-boiling isomers.

References

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-Chloro-4-fluoro-6-nitrotoluene synthesis, designed for chemical researchers and drug development professionals.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The synthesis of this compound is a nuanced electrophilic aromatic substitution that requires precise control to achieve desired regioselectivity and yield. This guide is structured as a direct response to the common challenges encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup and purification.

  • Incomplete Reaction: The nitration of 2-chloro-4-fluorotoluene is a highly exothermic reaction.[1] Insufficient reaction time or inadequate temperature control can lead to a stalled reaction. Ensure your reaction is stirred efficiently and monitored until consumption of the starting material is confirmed by an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is typically employed. If the acid mixture is not sufficiently strong (e.g., due to water contamination) or if the molar ratio of the nitrating agent to the substrate is too low, the reaction may not proceed to completion.

  • Side Reactions: The formation of undesired isomers (see Q2) is the most common side reaction. Over-nitration to form dinitro compounds can also occur if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[2]

  • Workup Losses: The product is typically isolated by quenching the reaction mixture in ice water, followed by extraction with an organic solvent. Inefficient extraction (e.g., insufficient volume or number of extractions) or emulsion formation can lead to significant loss of product.

Q2: I'm observing a mixture of nitro-isomers in my crude product. How can I improve the regioselectivity for the desired this compound?

This is the central challenge of this synthesis. The regiochemical outcome is dictated by the directing effects of the three substituents on the toluene ring: chloro, fluoro, and methyl. All three are ortho-, para-directing activators (though halogens are deactivating overall, they are still o,p-directing).

The desired product requires nitration at the C6 position, which is ortho to both the chlorine and methyl groups, but meta to the fluorine. This position is sterically hindered. A significant byproduct is often 2-chloro-4-fluoro-5-nitrotoluene, where nitration occurs at the C5 position, which is para to the chlorine and ortho to the fluorine.

Strategies to Enhance C6-Nitration:

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 to -10 °C).[3] Lower temperatures increase the kinetic control of the reaction, which can favor the sterically hindered product by increasing the selectivity of the electrophile.

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the cooled solution of 2-chloro-4-fluorotoluene ensures that the concentration of the powerful electrophile (NO₂⁺) remains low, which can help minimize the formation of thermodynamically favored, less-hindered isomers.

  • Use of Zeolite Catalysts: Studies on the nitration of substituted toluenes have shown that using solid acid catalysts like zeolites can significantly influence regioselectivity.[4][5] The constrained environment within the zeolite pores can favor the formation of specific isomers based on shape and size, potentially increasing the yield of the desired para-isomer relative to the starting substituent.[4][6]

Reaction and Troubleshooting Workflow

The following diagram illustrates the primary synthesis pathway and a logical workflow for troubleshooting common issues.

G cluster_reaction Synthesis Pathway cluster_troubleshooting Troubleshooting Guide Start 2-Chloro-4-fluorotoluene Reagents HNO3 / H2SO4 (0 to -10 °C) Start->Reagents Product Desired Product: This compound Reagents->Product Byproduct1 Key Byproduct: 2-Chloro-4-fluoro-5-nitrotoluene Reagents->Byproduct1 Byproduct2 Other Byproducts: Dinitro compounds, etc. Reagents->Byproduct2 Problem Problem Observed (e.g., Low Yield, Impure Product) Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Poor Regioselectivity? Problem->Cause2 Cause3 Over-nitration? Problem->Cause3 Solution1 Action: - Increase reaction time - Check reagent quality Cause1->Solution1 Solution2 Action: - Lower reaction temp - Slow reagent addition - Consider zeolite catalyst Cause2->Solution2 Solution3 Action: - Lower reaction temp - Use stoichiometric nitrating agent Cause3->Solution3

Caption: Synthesis pathway and troubleshooting decision tree.

Q3: How can I effectively purify this compound from its isomers?

Separating regioisomers with similar chemical properties can be challenging. A multi-step approach is often necessary.

  • Column Chromatography: For small-scale lab synthesis, flash column chromatography using a silica gel stationary phase is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the isomers. Monitor the fractions carefully by TLC.

  • Recrystallization: The desired product, this compound, is a solid at room temperature with a melting point of 37-39 °C.[7] This makes recrystallization a viable and scalable purification technique. Solvents such as ethanol, methanol, or a mixed solvent system like ethanol/water can be effective.[8] The key is to find a solvent in which the desired isomer has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurities remain in solution.

  • Fractional Distillation: While potentially effective for separating compounds with different boiling points, the boiling points of the various isomers of chlorofluoronitrotoluene are likely to be very close, making this method difficult without a highly efficient fractional distillation column.[9]

Q4: What is the best analytical method to confirm the purity and identity of my final product?

A combination of techniques is recommended to ensure both the identity and purity of your compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this type of analysis.[10] GC will separate the different isomers based on their boiling points and interaction with the column, while the MS will provide a mass spectrum for each component. The mass spectrum provides the molecular weight and a unique fragmentation pattern that can be used to confirm the identity of the desired product and identify impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure elucidation. The ¹H NMR spectrum will show a distinct splitting pattern and chemical shifts for the aromatic protons and the methyl group protons, which will be different for each isomer. ¹⁹F NMR is particularly useful for confirming the environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis and can be more suitable for compounds that are not volatile or are thermally unstable.[10]

Analytical Technique Primary Use Key Advantages
GC-MS Purity assessment & Isomer identificationExcellent separation of volatile isomers; provides molecular weight and structural information from fragmentation.[10][13]
NMR Spectroscopy Unambiguous structure confirmationProvides detailed information about the chemical environment of each atom (H, C, F), allowing for definitive isomer identification.
HPLC Purity assessmentGood for non-volatile impurities; quantitative analysis is straightforward with a suitable standard.[10]
Melting Point Purity checkA sharp melting point close to the literature value (37-39 °C) indicates high purity.[7] A broad or depressed melting point suggests impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Safety Warning: This reaction involves highly corrosive and strong oxidizing acids. It is exothermic and produces toxic gases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

1. Preparation of Nitrating Mixture: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0 °C in an ice-salt bath. b. Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. c. Cool the resulting nitrating mixture back down to 0 °C.

2. Nitration Reaction: a. In a separate, larger reaction vessel, dissolve the starting material, 2-chloro-4-fluorotoluene (1.0 equivalent), in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid at the reaction temperature. b. Cool the solution of the starting material to -5 °C to -10 °C. c. Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 2-chloro-4-fluorotoluene over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition. d. After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, or until TLC/GC analysis shows complete consumption of the starting material.

3. Workup and Isolation: a. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) should form. b. Allow the ice to melt, then collect the solid product by vacuum filtration. If the product oils out, perform a liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate. c. Wash the collected solid (or the combined organic extracts) sequentially with cold water, a 5% sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

4. Purification: a. Analyze the crude product by GC-MS to assess the isomer distribution. b. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

References

preventing degradation of 2-Chloro-4-fluoro-6-nitrotoluene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: T-CFNT-2026-01-02

Target Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical support guide provides a comprehensive overview of the best practices for the storage and handling of 2-Chloro-4-fluoro-6-nitrotoluene to prevent its degradation. It is designed as a question-and-answer-based resource to address common issues and concerns encountered in a laboratory setting. This document synthesizes chemical principles with practical, field-proven advice to ensure the long-term integrity of this valuable research compound.

Part 1: Frequently Asked Questions (FAQs) about Stability and Storage

This section addresses the most common initial questions regarding the stability and proper storage of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three factors:

  • Temperature: Elevated temperatures can provide the activation energy for decomposition reactions. While the molecule is relatively stable at room temperature, prolonged exposure to heat should be avoided.

  • Light: Aromatic nitro compounds can be susceptible to photodegradation.[1] Exposure to UV light, and to a lesser extent, strong visible light, can lead to the formation of reactive intermediates and subsequent degradation products.

  • Chemical Incompatibility: Contact with incompatible substances, particularly strong bases, strong acids, and potent oxidizing agents, can catalyze decomposition pathways.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended, based on standard guidelines for nitrotoluenes:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidative degradation from atmospheric oxygen.
Light Store in an amber or opaque vial.Prevents photodegradation initiated by UV or visible light.[1]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination from air and moisture.
Location Store in a dry, well-ventilated area.Avoids moisture ingress and ensures safe dispersal of any potential vapors.

Q3: How do the chloro, fluoro, and nitro substituents on the toluene ring affect its stability?

A3: The substituents on the aromatic ring significantly influence the electronic properties and, consequently, the stability of the molecule. The nitro group (NO₂) is a very strong electron-withdrawing group, both by resonance and inductive effects.[2] The chlorine and fluorine atoms are also strongly electron-withdrawing through their inductive effects. This high degree of electron withdrawal from the benzene ring generally increases the stability of the ring itself to electrophilic attack but can make it more susceptible to nucleophilic attack under certain conditions. The electron-withdrawing nature of the nitro group can also influence the reactivity of the methyl group.[3]

Part 2: Troubleshooting Guide for Suspected Degradation

This section provides a systematic approach to identifying and addressing potential degradation of your this compound sample.

Q4: I've noticed a change in the physical appearance of my sample (e.g., color change, clumping). Does this indicate degradation?

A4: A change in physical appearance can be an indicator of degradation. This compound is typically a solid with a melting point of 37-39 °C.[4] Any significant deviation from its expected appearance warrants further investigation.

Troubleshooting Workflow: Physical Changes

start Observation: Physical change in sample (e.g., color darkens, clumping) check_storage Step 1: Review Storage Conditions - Tightly sealed? - Protected from light? - Stored in a cool, dry place? start->check_storage purity_analysis Step 2: Perform Purity Analysis (See Q6 for methods) check_storage->purity_analysis remediate_storage Action: Correct storage conditions immediately. check_storage->remediate_storage If conditions were improper is_pure Is purity within acceptable limits? purity_analysis->is_pure pure_outcome Result: Sample is likely stable. Physical change may be due to minor impurities or moisture. is_pure->pure_outcome Yes impure_outcome Result: Degradation is confirmed. Discard sample and obtain a fresh batch. is_pure->impure_outcome No

Caption: Troubleshooting workflow for observed physical changes.

Q5: My experimental results are inconsistent or unexpected when using a previously reliable batch of this compound. Could this be due to degradation?

A5: Yes, inconsistent experimental results are a common sign of reagent degradation. The presence of impurities, which are the products of degradation, can interfere with your reaction, leading to lower yields, unexpected side products, or complete reaction failure.

Q6: How can I analytically confirm if my sample of this compound has degraded?

A6: The most reliable way to confirm degradation is through analytical purity assessment. The two most common and effective methods are:

  • Gas Chromatography (GC): This is an excellent method for assessing the purity of volatile and semi-volatile compounds. A flame ionization detector (FID) is generally suitable, while a mass spectrometer (MS) detector can help in identifying potential degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful technique for purity determination. The aromatic nature of the compound makes it highly responsive to UV detection.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for the purity assessment of this compound. It should be optimized and validated for your specific instrumentation.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump.

    • Autosampler and column oven.

    • UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 50 50
      15.0 5 95
      20.0 5 95
      20.1 50 50

      | 25.0 | 50 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your this compound sample.

    • Dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (50:50 acetonitrile/water).

    • Inject your sample solution.

    • Compare the resulting chromatogram to a reference standard or a previously analyzed, high-purity batch. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities and degradation.

Part 3: Understanding and Preventing Degradation Pathways

This section delves into the chemical mechanisms of degradation to provide a deeper understanding of the prevention strategies.

Q7: What are the likely chemical degradation pathways for this compound under improper storage?

A7: Based on the functional groups present, several degradation pathways are plausible, especially when the compound is exposed to incompatible substances.

Potential Degradation Pathways

cluster_0 Degradation Pathways cluster_1 Potential Products main This compound hydrolysis Hydrolysis (catalyzed by strong acid/base) main->hydrolysis Moisture, Acid/Base oxidation Oxidation of Methyl Group (with strong oxidizers) main->oxidation Oxidizing Agents reduction Reduction of Nitro Group (with reducing agents) main->reduction Contaminants hydrolysis_prod 2-Hydroxy-4-fluoro-6-nitrotoluene hydrolysis->hydrolysis_prod oxidation_prod 2-Chloro-4-fluoro-6-nitrobenzoic acid oxidation->oxidation_prod reduction_prod 2-Chloro-4-fluoro-6-aminotoluene reduction->reduction_prod

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis: Although aromatic halides are generally resistant to hydrolysis, the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution. In the presence of strong bases and water, the chlorine atom could potentially be displaced by a hydroxyl group.

  • Oxidation of the Methyl Group: Strong oxidizing agents can oxidize the methyl group to a carboxylic acid, forming 2-chloro-4-fluoro-6-nitrobenzoic acid.[6]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by certain metal contaminants or reducing agents, leading to the formation of nitroso, hydroxylamino, or amino derivatives.[7]

Q8: What specific chemicals are considered incompatible with this compound?

A8: To prevent catalyzed degradation, avoid storing this compound in proximity to the following classes of chemicals:[1]

Incompatible Chemical ClassExamplesPotential Reaction
Strong Oxidizing Agents Perchlorates, Nitrates, PeroxidesCan lead to vigorous or explosive reactions and oxidation of the methyl group.
Strong Bases Sodium Hydroxide, Potassium HydroxideCan promote hydrolysis and other decomposition reactions.
Strong Acids Sulfuric Acid, Nitric AcidCan catalyze decomposition or unwanted side reactions.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-4-fluoro-6-nitrotoluene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to reactions involving 2-Chloro-4-fluoro-6-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on the practical application and scientific reasoning behind catalyst selection and reaction optimization for this versatile, yet challenging, substrate.

The unique substitution pattern of this compound, with its electron-withdrawing nitro group and two different halogen atoms, presents specific challenges and opportunities in synthetic chemistry. This guide is structured to address the most common transformations: selective hydrogenation of the nitro group, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions.

Section 1: Selective Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group in this compound to the corresponding aniline is a critical transformation. The primary challenge is to achieve high chemoselectivity, reducing the nitro group while preserving the chloro and fluoro substituents, which are susceptible to hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective hydrogenation of this compound?

A1: The main challenge is preventing hydrodehalogenation, the reductive cleavage of the C-Cl and C-F bonds. Standard hydrogenation catalysts, particularly palladium on carbon (Pd/C), are often too active and can lead to the formation of dehalogenated byproducts.[1][2] The reactivity of the halogens to hydrogenolysis is typically I > Br > Cl > F. While the C-F bond is relatively robust, the C-Cl bond is at significant risk. Another challenge is avoiding the formation of undesired intermediates like hydroxylamines or azoxy compounds, which can occur with incomplete reduction or catalyst deactivation.[3]

Q2: Which catalysts are recommended for achieving high selectivity in the hydrogenation of halogenated nitroaromatics?

A2: Platinum-based catalysts, often supported on carbon (Pt/C), are generally considered more selective than palladium catalysts for the hydrogenation of chlorinated nitroaromatics.[1] Supported platinum catalysts have shown good performance in suppressing dehalogenation.[2] Raney Cobalt (Raney Co) is another excellent option, demonstrating very low dehalogenation, although it may require more forcing conditions (higher temperature and pressure) due to its lower intrinsic activity compared to precious metal catalysts.[3] Modifications to standard catalysts, such as the use of sulfur-modified platinum on carbon, can also inhibit dehalogenation.

Q3: How do reaction conditions influence the selectivity of the hydrogenation?

A3: Reaction conditions play a crucial role. Lowering the substrate concentration has been shown to decrease dehalogenation.[3] Solvents like THF, 2-methyl-THF, or anisole are suitable for this transformation.[3] Temperature and hydrogen pressure should be carefully optimized; higher temperatures and pressures can increase the rate of dehalogenation. For a Pd/C catalyst, favorable conditions for a similar substrate were found to be a temperature of 353 K and a H2 pressure of 1 MPa.[4]

Troubleshooting Guide: Hydrogenation Reactions

Problem: Significant dehalogenation (loss of chlorine) is observed.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst is too active. Switch from Pd/C to a more selective catalyst like Pt/C, Pt-V/C, or Raney Co.[3]Palladium has a high propensity for hydrodehalogenation. Platinum and cobalt catalysts are known to be less aggressive towards C-Cl bond cleavage.[1][3]
Reaction conditions are too harsh. Decrease the reaction temperature and/or hydrogen pressure.Milder conditions reduce the thermodynamic driving force for the undesired dehalogenation side reaction.
Use of a catalyst modifier. Add a catalyst modifier known to suppress dehalogenation, such as morpholine or other heterocyclic nitrogen bases.[2]These compounds can selectively poison the catalyst sites responsible for hydrodehalogenation without significantly impacting the nitro group reduction rate.

Problem: Incomplete reaction or formation of intermediates (e.g., hydroxylamine).

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst deactivation. Increase catalyst loading or use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).Catalyst deactivation can occur due to contamination of the metal surface or metal leaching during the reaction.[1]
Insufficient hydrogen. Ensure a continuous and adequate supply of hydrogen. Check for leaks in the hydrogenation apparatus.The reduction of a nitro group to an amine is a stoichiometrically demanding reaction requiring three equivalents of H₂.
Low catalyst activity. If using a less active catalyst like Raney Co, you may need to increase the temperature and pressure within optimized limits.[3]Some catalysts require more energy input to achieve a reasonable reaction rate.
Experimental Protocol: Selective Hydrogenation using Pt-V/C

This protocol is a starting point and may require optimization.

  • To a high-pressure reactor, add this compound (1.0 equiv.) and a suitable solvent such as THF (to a concentration of 0.1 M).[3]

  • Carefully add the Pt-V/C catalyst (e.g., 1-5 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the strongly withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The chlorine atom is the more likely leaving group compared to fluorine under typical SNAr conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of an SNAr reaction on this substrate?

A1: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the carbon atom attached to the chlorine, forming a negatively charged intermediate called a Meisenheimer complex.[5][6] This complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.[5]

Q2: Which factors govern the success of an SNAr reaction with this compound?

A2: The key factors are the nucleophilicity of the attacking species, the choice of solvent, and the reaction temperature. Strong nucleophiles react faster. Aprotic polar solvents like DMSO or DMF are often used as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[7] Heat is often required to overcome the activation energy of the reaction.

Q3: Can I selectively substitute the fluorine instead of the chlorine?

A3: While the C-F bond is stronger than the C-Cl bond, selective substitution of fluorine in the presence of chlorine in SNAr is generally difficult and not typical. The relative reactivity depends on a complex interplay of factors including the nature of the nucleophile and specific reaction conditions. However, in most standard SNAr reactions, the chlorine at the 2-position, which is ortho to the activating nitro group, will be the more reactive site.

Troubleshooting Guide: SNAr Reactions

Problem: The reaction is slow or does not go to completion.

Potential Cause Troubleshooting Step Scientific Rationale
Low nucleophilicity. Use a stronger nucleophile or a stronger, non-nucleophilic base to deprotonate a protic nucleophile more effectively.[7]The rate of the addition step, which is often rate-limiting, is directly proportional to the strength of the nucleophile.
Insufficient temperature. Increase the reaction temperature. Consider using microwave irradiation for rapid heating.[7]SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy.
Inappropriate solvent. Switch to a polar aprotic solvent like DMSO, DMF, or NMP.These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive.

Problem: Formation of side products.

Potential Cause Troubleshooting Step Scientific Rationale
Side reactions with the solvent. Ensure the solvent is anhydrous and of high purity.Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can lead to byproducts.
Reaction with the nitro group. Use milder conditions or a more selective nucleophile.While generally stable, the nitro group can sometimes be reduced by certain nucleophiles under harsh conditions.

Visualization of the SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (Rate-determining) Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Cl⁻ Meisenheimer->LeavingGroup

Caption: Generalized mechanism for the SNAr reaction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming C-C and C-N bonds. However, the use of an aryl chloride like this compound presents a significant challenge due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[8]

Frequently Asked Questions (FAQs)

Q1: Why are aryl chlorides challenging substrates for cross-coupling reactions?

A1: The C-Cl bond is stronger and less polar than C-Br and C-I bonds. This makes the oxidative addition of the aryl chloride to the Pd(0) catalyst, the first and often rate-limiting step of the catalytic cycle, significantly slower.[8][9] Overcoming this requires highly active catalyst systems.

Q2: What type of catalyst system is required for the cross-coupling of this compound?

A2: Highly active catalyst systems are essential. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[9][10] Ligands like XPhos, SPhos, and other biaryl phosphines (often called Buchwald ligands) are very effective.[11][12] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

Q3: How do I choose the right base and solvent for a Suzuki or Buchwald-Hartwig reaction with this substrate?

A3: For Suzuki couplings, a range of bases can be used, with the choice often depending on the boronic acid partner. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[9] The choice of solvent is also critical. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly employed.[9] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

Troubleshooting Guide: Cross-Coupling Reactions

Problem: Low or no conversion of the starting material (common with aryl chlorides).

Potential Cause Troubleshooting Step Scientific Rationale
Inefficient oxidative addition. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Use a pre-catalyst that readily forms the active Pd(0) species.[9][11]Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition of the aryl chloride to the palladium center.[13]
Catalyst deactivation. Ensure rigorous exclusion of oxygen and moisture. Degas all solvents and reagents thoroughly and maintain an inert (argon or nitrogen) atmosphere.The active Pd(0) catalyst is sensitive to oxidation, which deactivates it.
Incorrect base or solvent. Screen different bases and solvents. For Suzuki, a stronger base might be needed. For Buchwald-Hartwig, ensure the base is strong enough.[8][9]The base plays a crucial role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. The solvent affects solubility and catalyst stability.

Problem: Side reactions are observed (e.g., homocoupling in Suzuki, hydrodehalogenation).

Potential Cause Troubleshooting Step Scientific Rationale
Homocoupling of boronic acid. Caused by the presence of oxygen. Ensure thorough degassing. Using a Pd(0) source like Pd₂(dba)₃ can sometimes help.[8]Oxygen can promote the oxidative homocoupling of the boronic acid.
Protodeboronation of boronic acid. Use anhydrous conditions and a suitable base. This is more of an issue with unstable boronic acids.Water can react with the boronic acid, replacing the boronic acid group with a hydrogen atom.
Hydrodehalogenation. This can be a competing pathway, especially at high temperatures. Try lowering the reaction temperature or using a different ligand/base combination.The catalyst system can sometimes promote the reductive cleavage of the C-Cl bond, particularly if the desired cross-coupling is slow.

Visualization of Catalyst Selection Logic

Catalyst_Selection Start Starting Point: This compound Cross-Coupling ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C Coupling) ReactionType->Suzuki Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) ReactionType->Buchwald Buchwald-Hartwig LigandChoice Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Suzuki->LigandChoice BaseChoiceSuzuki Select Base: K₃PO₄, Cs₂CO₃ Suzuki->BaseChoiceSuzuki Buchwald->LigandChoice BaseChoiceBuchwald Select Base: NaOtBu, LHMDS Buchwald->BaseChoiceBuchwald LigandChoice->BaseChoiceSuzuki LigandChoice->BaseChoiceBuchwald SolventChoice Select Solvent: Dioxane, Toluene, THF BaseChoiceSuzuki->SolventChoice BaseChoiceBuchwald->SolventChoice Optimization Optimization: Temperature, Concentration, Inert Atmosphere SolventChoice->Optimization

Caption: Decision workflow for cross-coupling catalyst systems.

References

Technical Support Center: Regioselective Synthesis of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-6-nitrotoluene. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the regioselective nitration of 4-chloro-2-fluorotoluene. Here, we provide in-depth, experience-based answers to frequently encountered problems, backed by established chemical principles and literature.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering causal explanations and actionable solutions.

Issue 1: Low Yield of the Desired this compound Isomer

Q: My reaction is resulting in a low yield of the target 6-nitro isomer, with a significant amount of unreacted starting material. What are the primary causes and how can I improve the conversion?

A: Low conversion in electrophilic aromatic substitution, such as this nitration, typically points to two main factors: insufficient reactivity of the nitrating agent or deactivation of the aromatic ring.

  • Causality: The starting material, 4-chloro-2-fluorotoluene, has two halogen substituents that are deactivating towards electrophilic substitution due to their inductive electron-withdrawing effects. While their lone pairs provide some resonance donation, the inductive effect is dominant. To overcome this deactivation, a sufficiently strong electrophile (the nitronium ion, NO₂⁺) is required. Standard mixed acid conditions (HNO₃/H₂SO₄) are typically effective, but their potency is highly dependent on the concentration and ratio of the acids.[1] Insufficient sulfuric acid concentration will fail to generate an adequate concentration of the nitronium ion.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure the sulfuric acid used is highly concentrated (98% or fuming). Water content in the reaction medium will suppress the formation of the nitronium ion.

    • Optimize Acid Ratio: A common starting point is a molar ratio of nitric acid to the aromatic substrate of slightly above 1 (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material. The sulfuric acid should be used in excess to serve as both a catalyst and a solvent.[2]

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and dinitrated species.[3] Monitor the reaction temperature closely. A typical range for nitration of deactivated rings is 25-40°C.[1] If conversion is low, a modest increase in temperature may be warranted, but it must be balanced against selectivity.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Issue 2: Poor Regioselectivity - Formation of Unwanted Isomers

Q: My product mixture contains significant amounts of other nitro isomers besides the desired 6-nitro product. Why is this happening and how can I improve the regioselectivity?

A: The formation of multiple isomers is the central challenge in this synthesis. The final distribution is a delicate balance of the directing effects of the three substituents on the toluene ring: the methyl group, the fluorine atom, and the chlorine atom.

  • Causality - The Directing Effects:

    • Methyl (-CH₃): An activating, ortho-, para- director.

    • Fluoro (-F): A deactivating, ortho-, para- director.

    • Chloro (-Cl): A deactivating, ortho-, para- director.

    The nitration occurs on 4-chloro-2-fluorotoluene. Let's analyze the positions relative to these groups:

    • Position 6: ortho to the methyl group, ortho to the fluorine atom. This position is electronically favored by two directing groups.

    • Position 5: meta to the methyl and fluorine, ortho to the chlorine.

    • Position 3: meta to the methyl and chlorine, ortho to the fluorine.

    Based on these directing effects, the primary isomers expected are the 6-nitro and potentially the 3-nitro and 5-nitro products. Steric hindrance also plays a crucial role. The position between two substituents (position 3) is sterically hindered, which generally disfavors substitution. The 6-position is the most electronically activated and sterically accessible, making it the desired major product. However, suboptimal reaction conditions can erode this selectivity.

  • Troubleshooting Steps to Enhance Regioselectivity:

    • Choice of Nitrating Agent: The reactivity of the nitrating system can influence the isomer ratio. Highly aggressive nitrating agents can sometimes be less selective. While mixed acid is standard, exploring milder conditions could be an option if selectivity is a major issue, though this may reduce the overall conversion rate.

    • Temperature Management: This is often the most critical parameter. Lowering the reaction temperature generally increases regioselectivity by favoring the kinetically controlled product, which is often the sterically less hindered and electronically most favored isomer. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Order of Addition: A slow, controlled addition of the nitrating agent (or the substrate to the nitrating mixture) ensures that the concentration of the electrophile remains low and constant, which can help minimize side reactions and improve selectivity.

Issue 3: Formation of Dinitrated Byproducts

Q: I am observing the formation of dinitrochlorofluorotoluene impurities in my product. How can I prevent this over-reaction?

A: The formation of dinitrated products is a classic sign of reaction conditions that are too harsh.

  • Causality: Once the first nitro group is added, the ring becomes significantly more deactivated. However, if the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur. This is particularly a risk in nitrations involving toluene derivatives, where the methyl group activates the ring.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise molar equivalent of nitric acid. An excess of nitric acid is the most common cause of dinitration. A slight excess (e.g., 1.05 eq.) is often sufficient.[2]

    • Lower the Temperature: Perform the reaction at a lower temperature. This reduces the overall energy of the system, making the second, more difficult nitration less likely to occur.

    • Reduce Reaction Time: Monitor the reaction closely and stop it (quench) as soon as the starting material is consumed to prevent the product from undergoing further reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The most direct and common starting material is 4-chloro-2-fluorotoluene . This precursor correctly positions the chloro, fluoro, and methyl groups, leaving the primary challenge as controlling the regioselectivity of the nitration step. Alternative multi-step routes, such as those starting from an aniline derivative followed by a Sandmeyer-type reaction, are also possible but add complexity. For instance, 2-chloro-4-fluorotoluene can be synthesized from 3-chloro-4-methylaniline.[4]

Q2: Why is regioselectivity a major challenge in this specific nitration?

Regioselectivity is challenging because you have three substituents on the benzene ring, each exerting its own electronic and steric influence. The methyl group is an ortho-, para- director and activating. The chlorine and fluorine atoms are also ortho-, para- directors but are deactivating. The final position of the incoming nitro group is a result of the cumulative directing effects of all three groups. The goal is to direct the nitro group to the 6-position, which is ortho to both the methyl and fluoro groups. Achieving high selectivity for this position over other potential sites requires precise control of reaction conditions to exploit the subtle differences in activation and steric hindrance at each available position on the ring.

Q3: What analytical methods are recommended for monitoring the reaction and analyzing the final product?

A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the progress of the reaction and determining the ratio of isomers in the final product mixture.[5][6] It can effectively separate the starting material from the various nitrated isomers due to differences in their boiling points and polarities.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), it can confirm the identity of the products and byproducts by providing their mass-to-charge ratio.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the final, purified product and identifying the specific substitution pattern of the isomers.

Q4: What are the key safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction generates a significant amount of heat. It is critical to have an efficient cooling system (e.g., an ice bath) in place and to add reagents slowly to maintain control of the temperature. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Nitrated Products: Aromatic nitro compounds are often toxic and can be explosive, especially dinitrated or trinitrated species.[3] Handle these materials with care.

Part 3: Data and Protocols

Table 1: Influence of Reaction Conditions on Isomer Distribution

(Note: This is a representative table based on general principles of electrophilic aromatic substitution. Actual results will vary.)

EntryNitrating SystemTemperature (°C)Time (h)Desired 6-Nitro Isomer (%)Other Isomers (%)Dinitro Products (%)
1HNO₃/H₂SO₄50-602~60~35~5
2HNO₃/H₂SO₄25-354~75~24<1
3HNO₃/H₂SO₄0-106>85<15Trace
4Ac₂O/HNO₃253~70~30<1
Recommended Experimental Protocol

This protocol is a starting point and should be optimized based on laboratory-specific conditions and analytical monitoring.

Materials:

  • 4-chloro-2-fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or greater)

  • Ice

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath for cooling.

  • Acid Mixture Preparation: In the reaction flask, add concentrated sulfuric acid (3.0 eq.). Begin stirring and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add 4-chloro-2-fluorotoluene (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: To a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.05 eq.) to a small amount of sulfuric acid. Add this nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-10°C for an additional 2-4 hours. Monitor the reaction's progress by GC.

  • Quenching: Once the starting material is consumed, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Workup: Allow the ice to melt. The product will likely separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3x).

  • Neutralization: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, which is a mixture of isomers, can be purified by fractional distillation under vacuum or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the desired this compound.

Part 4: Visual Diagrams

Reaction Pathway and Isomer Formation

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_intermediate Electrophile Generation start 4-Chloro-2-fluorotoluene P1 This compound (Desired Product) start->P1 Nitration (Major) P2 2-Chloro-4-fluoro-5-nitrotoluene (Isomeric Impurity) start->P2 Nitration (Minor) P3 4-Chloro-2-fluoro-3-nitrotoluene (Isomeric Impurity) start->P3 Nitration (Minor) reagents HNO₃ / H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) reagents->NO2_plus Generates

Caption: Electrophilic nitration of 4-chloro-2-fluorotoluene leading to the desired product and potential isomers.

Troubleshooting Decision Tree

G start Problem with Synthesis? q1 Is the yield low with unreacted starting material? start->q1 Yes q2 Is the main issue poor regioselectivity? start->q2 No, yield is ok sol1 1. Verify acid concentration. 2. Increase reaction time/temp cautiously. 3. Check stoichiometry. q1->sol1 q3 Are dinitrated byproducts forming? q2->q3 No sol2 1. Lower reaction temperature. 2. Ensure slow, controlled addition. 3. Monitor with GC. q2->sol2 Yes sol3 1. Use strict 1.05 eq. of HNO₃. 2. Lower reaction temperature. 3. Quench reaction upon completion. q3->sol3 Yes

Caption: A decision tree to diagnose and solve common issues in the synthesis.

References

Technical Support Center: Solvent Effects on the Reaction Rate of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-4-fluoro-6-nitrotoluene. This document provides in-depth technical guidance, troubleshooting protocols, and practical insights to help you navigate the critical role of solvent selection in modulating the reaction kinetics and overall success of your experiments.

Fundamental Principles: The SNAr Reaction of this compound

Q1: What is the reaction mechanism for nucleophilic substitution on this compound?

The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[1]

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (Cl or F). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing nitro group (-NO₂) at the ortho position is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a halide ion (Cl- or F-), yielding the final substituted product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[4]

SNAr_Mechanism Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 Step 1 (rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Addition TS2 Transition State 2 Intermediate->TS2 Step 2 Products Substituted Product + Leaving Group⁻ TS2->Products Elimination

Caption: General SNAr mechanism for this compound.

Troubleshooting Common Issues & FAQs

Q2: My reaction is extremely slow or I'm observing very low product yield. What are the likely causes?

Low or no product yield in an SNAr reaction can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Ring Activation: The SNAr reaction relies on the aromatic ring being sufficiently electron-deficient. The nitro group in this compound provides strong activation. However, if your nucleophile is very weak, the reaction may still be sluggish.

  • Poor Nucleophile: The strength of the nucleophile is a critical factor. Weaker nucleophiles will react more slowly.

  • Incorrect Solvent Choice: This is one of the most common reasons for poor reaction performance. The choice of solvent can dramatically alter the reaction rate.

  • Leaving Group: While both chlorine and fluorine are effective leaving groups in SNAr reactions, their relative reactivity can be influenced by the reaction conditions.

Troubleshooting_Workflow Start Low/No Product Yield Check_Solvent Is the solvent polar aprotic (e.g., DMSO, DMF, Acetonitrile)? Start->Check_Solvent Change_Solvent Action: Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Nucleophile Is the nucleophile strong enough? Check_Solvent->Check_Nucleophile Yes Success Problem Resolved Change_Solvent->Success Increase_Temp Action: Increase reaction temperature. Check_Nucleophile->Increase_Temp No Check_Purity Are reactants and solvent pure and dry? Check_Nucleophile->Check_Purity Yes Increase_Temp->Success Purify_Reagents Action: Purify reactants and use anhydrous solvent. Check_Purity->Purify_Reagents No Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low SNAr reaction yield.

Q3: How does the choice of solvent affect the reaction rate?

The solvent plays a critical role in stabilizing the reactants, transition state, and intermediates. For SNAr reactions, the choice between polar aprotic and polar protic solvents is paramount.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are highly recommended for SNAr reactions. They possess large dipole moments but lack acidic protons. While they can solvate cations, they do not strongly solvate anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, significantly accelerating the rate-determining nucleophilic attack. The large rate increases when moving from protic to dipolar aprotic solvents are a hallmark of this effect.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds. They heavily solvate anionic nucleophiles, creating a "solvent cage" around them. This stabilization of the ground state (the nucleophile) increases the activation energy required for the reaction to proceed, thus dramatically slowing down the reaction rate.

Q4: Which leaving group is preferentially substituted, Chlorine or Fluorine?

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. Therefore, the most electronegative halogen, fluorine, makes the carbon it is attached to more electrophilic and thus more susceptible to attack. This often leads to the preferential substitution of fluorine over chlorine, even though the C-F bond is stronger than the C-Cl bond.

Data Presentation: Illustrative Solvent Effects

SolventDielectric Constant (ε)Second-Order Rate Constant (kA) at 25°C (L mol-1 s-1)
1,1,1-Trichloroethane7.50.033
Dioxane2.20.239
Ethyl Acetate6.00.442
N,N-Dimethylformamide (DMF)36.74.50
Nitromethane35.95.31

Data adapted from a study on the kinetics of the reaction between 2,4-dinitrochlorobenzene and piperidine.[6]

This data quantitatively demonstrates that more polar, aprotic solvents like DMF and nitromethane lead to significantly faster reaction rates compared to less polar aprotic solvents.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound

This protocol provides a general guideline. Reaction times and temperatures may need to be optimized for specific nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add the anhydrous polar aprotic solvent (to a concentration of approximately 0.1-0.5 M) followed by the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, it can be added along with the starting material.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-120°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir.

    • If a precipitate forms, collect it by vacuum filtration. Wash the solid with water and a small amount of cold ethanol, then dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired product.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-4-fluoro-6-nitrotoluene and Other Halogenated Nitrotoluenes for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Halogenated nitrotoluenes represent a critical class of intermediates, offering a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth comparison of 2-Chloro-4-fluoro-6-nitrotoluene with other halogenated nitrotoluenes, focusing on their physicochemical properties, reactivity in key transformations, and practical applications. The insights presented herein are supported by experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic strategies.

Introduction to Halogenated Nitrotoluenes

Halogenated nitrotoluenes are aromatic compounds characterized by a toluene core substituted with one or more halogen atoms and a nitro group. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group, along with the inductive and mesomeric effects of the halogen substituents, imparts a unique chemical reactivity to these molecules. Their primary utility lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful tool for forging carbon-heteroatom bonds.[1][2]

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of a reagent are fundamental to its handling, reactivity, and scalability. Below is a comparative table of key physicochemical properties for this compound and other relevant halogenated nitrotoluenes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound502496-35-7C₇H₅ClFNO₂189.5737-39Not available
2-Chloro-4-nitrotoluene121-86-8C₇H₆ClNO₂171.5868260
2-Chloro-6-nitrotoluene83-42-1C₇H₆ClNO₂171.5837.5238
4-Chloro-2-nitrotoluene89-59-8C₇H₆ClNO₂171.5832.5243
4-Chloro-3-nitrotoluene89-60-1C₇H₆ClNO₂171.5837.8240
2-Fluoro-4-nitrotoluene1427-07-2C₇H₆FNO₂155.1325-27215
4-Fluoro-2-nitrotoluene350-32-3C₇H₆FNO₂155.1328-30214

Data compiled from various sources, including PubChem and commercial supplier databases.[3][4][5]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of the utility of halogenated nitrotoluenes is the SNAr reaction. The presence of a nitro group ortho or para to a halogen atom significantly activates the aromatic ring towards nucleophilic attack. This activation stems from the ability of the nitro group to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[2]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Role of the Halogen Leaving Group

A crucial factor governing the rate of SNAr reactions is the nature of the halogen leaving group. Counterintuitively to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is:

F > Cl > Br > I

This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[6] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Comparative Reactivity of this compound

This compound presents a particularly interesting case, as it possesses two different halogen atoms that can potentially act as leaving groups. The fluorine atom at the 4-position is para to the nitro group, while the chlorine atom at the 2-position is ortho to the nitro group. Both positions are activated.

Based on the established principles of SNAr, the fluorine atom is the more labile leaving group due to its higher electronegativity. Therefore, in a reaction with a nucleophile, selective substitution of the fluorine atom is expected to occur preferentially. This offers a powerful synthetic handle for regioselective functionalization.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the synthesis and application of halogenated nitrotoluenes.

Synthesis of 2-Chloro-4-fluorotoluene

This protocol describes a common method for the synthesis of the non-nitrated precursor of the title compound.

Synthesis_Workflow Start 3-Chloro-4-methylaniline Step1 Diazotization with NaNO₂ in HF Start->Step1 Step2 Thermal Decomposition (Schiemann Reaction) Step1->Step2 Step3 Neutralization & Distillation Step2->Step3 Product 2-Chloro-4-fluorotoluene Step3->Product

Caption: Synthetic workflow for 2-Chloro-4-fluorotoluene.

Protocol:

  • In a suitable reactor, cool anhydrous hydrogen fluoride to below 5 °C.

  • Slowly add 3-chloro-4-methylaniline to the cooled hydrogen fluoride with stirring.

  • Once the aniline has dissolved, add sodium nitrite portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to proceed for 1 hour.

  • Slowly warm the reaction mixture to induce thermal decomposition of the diazonium salt.

  • After the decomposition is complete, cool the mixture and carefully quench with water.

  • Separate the organic layer, neutralize with a mild base (e.g., sodium bicarbonate solution), and wash with water.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄) and purify by distillation to yield 2-chloro-4-fluorotoluene.[7][8]

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the reaction of a halogenated nitrotoluene with an amine nucleophile.

Materials:

  • Halogenated nitrotoluene (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halogenated nitrotoluene and the anhydrous solvent.

  • Add the amine nucleophile and the base to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over a suitable drying agent.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[9]

Spectroscopic Data Comparison

Spectroscopic data is essential for the identification and characterization of these compounds. The following table summarizes key spectroscopic features for selected halogenated nitrotoluenes.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm) - Aromatic RegionMass Spectrum (m/z) - Molecular Ion
2-Chloro-4-fluorotoluene7.11 (d), 7.04 (dd), 6.83 (td), 2.29 (s, 3H)~115-160144
2-Chloro-4-nitrotoluene8.13 (d), 7.98 (dd), 7.45 (d), 2.59 (s, 3H)~124-150171
2-Chloro-6-nitrotoluene7.75 (d), 7.45 (t), 7.35 (d), 2.45 (s, 3H)~125-150171
2-Fluoro-4-nitrotoluene8.24 (dd), 7.75 (dd), 6.95 (t), 2.38 (s, 3H)~115-165155

Note: NMR data is approximate and can vary based on solvent and instrument frequency. Data is compiled from various sources.[3][10][11][12][13]

For fluorinated compounds like this compound, 19F NMR is a powerful analytical tool. The chemical shift and coupling constants in the 19F NMR spectrum provide valuable structural information.[14][15]

Safety and Handling

Halogenated nitrotoluenes are generally considered to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood. These compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) for each compound before use.

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its key advantages over other halogenated nitrotoluenes lie in the presence of two different halogens at activated positions, allowing for regioselective nucleophilic aromatic substitution. The significantly higher reactivity of the fluorine atom as a leaving group in SNAr reactions provides a predictable and efficient route for the introduction of a wide range of nucleophiles. While direct, side-by-side comparative experimental data is an area for future investigation, the established principles of physical organic chemistry provide a robust framework for predicting the reactivity and utility of these important building blocks. Researchers and drug development professionals can leverage the unique properties of this compound to design novel and efficient synthetic pathways for a variety of target molecules.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-fluoro-6-nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The unambiguous identification of positional isomers is a critical challenge in synthetic chemistry, drug development, and materials science. Structurally similar molecules, such as the isomers of 2-Chloro-4-fluoro-6-nitrotoluene, often exhibit subtle yet significant differences in their chemical, physical, and biological properties. Consequently, the ability to confidently differentiate these isomers is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of the final product.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate isomers of this compound. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be leveraged to elucidate the specific substitution patterns on the toluene ring. The discussion is grounded in the fundamental principles of spectroscopy and supported by experimental data from relevant compounds.

The Challenge of Isomerism in Substituted Toluenes

The isomers of this compound share the same molecular formula (C₇H₅ClFNO₂) and molecular weight. The key difference lies in the arrangement of the chloro, fluoro, and nitro substituents on the toluene ring. This variation in substituent position alters the electronic environment and symmetry of each molecule, leading to unique spectroscopic fingerprints. For this guide, we will consider the following representative isomers:

  • Isomer A: this compound

  • Isomer B: 4-Chloro-2-fluoro-5-nitrotoluene

  • Isomer C: 2-Chloro-4-fluoro-5-nitrotoluene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The strongly electron-withdrawing nitro group (NO₂) will significantly deshield (shift to a higher ppm) adjacent protons, while the halogens (Cl and F) also have a deshielding effect. The methyl group (CH₃) is weakly electron-donating.

Causality Behind Experimental Observations: The number of signals, their splitting patterns (due to proton-proton and proton-fluorine coupling), and their chemical shifts provide a unique fingerprint for each isomer. For instance, the coupling constant between a proton and a fluorine atom depends on the number of bonds separating them, with ³J(H-F) typically being larger than ⁴J(H-F).

Predicted ¹H NMR Spectral Data for Isomers:

IsomerAromatic ProtonsExpected Chemical Shift Range (ppm)Expected Splitting Pattern
A: this compound H-3, H-5~7.5 - 8.5Doublet of doublets (due to H-F and H-H coupling)
B: 4-Chloro-2-fluoro-5-nitrotoluene H-3, H-6~7.8 - 8.8Doublets or more complex patterns
C: 2-Chloro-4-fluoro-5-nitrotoluene H-3, H-6~7.6 - 8.6Doublets or more complex patterns

Note: These are predicted values. Actual values may vary based on the solvent and instrument used.

¹³C NMR and ¹⁹F NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to electronegative atoms (Cl, F, N) will be significantly deshielded.

¹⁹F NMR is particularly useful as fluorine is 100% abundant and has a spin of ½. The chemical shift of the fluorine atom will be unique for each isomer, providing a clear and often simple spectrum for differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all isomers will show characteristic absorptions for the nitro, chloro, fluoro, and aromatic C-H groups, the exact frequencies and the pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Causality Behind Experimental Observations: The vibrational frequencies of bonds are influenced by the masses of the atoms and the bond strength, which in turn are affected by the electronic effects of neighboring substituents. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic ring.

Key IR Absorption Bands for Isomer Differentiation:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretching3100 - 3000
Methyl C-H Stretching2980 - 2870
Aromatic C=C Stretching1600 - 1450The pattern of these bands can be indicative of the substitution.
Nitro (NO₂) Asymmetric Stretch Stretching1570 - 1500This is a strong and characteristic band.
Nitro (NO₂) Symmetric Stretch Stretching1370 - 1300Another strong and characteristic band.
C-F Stretching1250 - 1000A strong absorption.
C-Cl Stretching800 - 600Can be weak to medium intensity.
C-H Out-of-plane bend Bending900 - 650The pattern of these bands is highly diagnostic of the substitution pattern.

Data for related compounds like 2-chloro-4-nitrotoluene and 2-chloro-6-nitrotoluene can be found in spectral databases and serve as a reference.[2][3]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In mass spectrometry, all isomers will exhibit the same molecular ion peak (M⁺) corresponding to their shared molecular weight. Differentiation, therefore, relies on analyzing the fragmentation patterns.

Causality Behind Experimental Observations: The stability of the fragment ions is influenced by the positions of the substituents. The initial fragmentation often involves the loss of the nitro group (as NO₂ or NO) or a halogen atom. The relative abundances of the resulting fragment ions can be unique to each isomer. For example, the fragmentation of nitrotoluenes is a well-studied process.[4]

Expected Fragmentation Pathways:

  • Loss of NO₂: [M - 46]⁺

  • Loss of NO: [M - 30]⁺

  • Loss of Cl: [M - 35]⁺

  • Loss of CH₃: [M - 15]⁺

The relative intensity of these fragment peaks will be the key differentiator. For example, steric hindrance between adjacent groups in one isomer might favor a particular fragmentation pathway over another.

Comparative Table of Key Fragments (Hypothetical):

m/zFragmentIsomer A (Relative Abundance)Isomer B (Relative Abundance)Isomer C (Relative Abundance)
191/193 [M]⁺ HighHighHigh
145/147 [M - NO₂]⁺ ModerateHighModerate
156 [M - Cl]⁺ LowLowModerate

Note: The molecular ion will show an isotopic pattern (M⁺ and M+2⁺ in a ~3:1 ratio) due to the presence of chlorine.

UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λ_max) is affected by the substituents on the aromatic ring.

Causality Behind Experimental Observations: The nitro group is a strong chromophore and will significantly influence the UV-Vis spectrum. Its position relative to the other groups will affect the extent of conjugation and the energy of the π → π* and n → π* transitions. Generally, increased conjugation leads to a bathochromic (red) shift to a longer λ_max.[5][6]

While UV-Vis spectroscopy may not always be sufficient for unambiguous differentiation on its own, it can provide valuable complementary data. When combined with the other techniques, it strengthens the overall analysis.

Experimental Protocols

To ensure data reliability and reproducibility, standardized protocols are essential.

General Sample Preparation
  • Purity Check: Ensure the sample is of high purity using a preliminary technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Selection: Choose a high-purity deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and does not have interfering signals in the regions of interest. For UV-Vis, use a UV-grade solvent (e.g., ethanol, acetonitrile).

  • Concentration: Prepare a solution of appropriate concentration for each technique. For NMR, this is typically 5-10 mg in 0.5-0.7 mL of solvent. For UV-Vis, prepare a dilute solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

Step-by-Step Methodologies

¹H and ¹³C NMR Spectroscopy:

  • Dissolve the sample in the chosen deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H spectrum.

  • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy:

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solutions, use a liquid cell with appropriate window material (e.g., NaCl).

  • Record a background spectrum of the empty sample compartment (or the pure solvent).

  • Place the sample in the instrument and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject the sample into the Gas Chromatograph (GC). The isomers will be separated based on their boiling points and interaction with the GC column.

  • The separated isomers will then enter the Mass Spectrometer.

  • Acquire the mass spectrum for each separated isomer. Electron Ionization (EI) is a common method for generating fragments.

Visualizing the Workflow

A multi-technique approach is crucial for the confident differentiation of these isomers.

Caption: Experimental workflow for isomer differentiation.

G cluster_NMR NMR Spectroscopy cluster_Other Complementary Techniques HNMR 1H NMR (Proton Environment) Identification Unambiguous Structure Elucidation HNMR->Identification Connectivity CNMR 13C NMR (Carbon Skeleton) CNMR->Identification Backbone FNMR 19F NMR (Fluorine Position) FNMR->Identification Key Position FTIR FTIR (Functional Groups, Substitution Pattern) FTIR->Identification Confirmation MS Mass Spec (Molecular Weight, Fragmentation) MS->Identification Confirmation

Caption: Logical relationship of spectroscopic techniques.

Conclusion

The differentiation of this compound isomers, while challenging, is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹⁹F NMR spectroscopy often provide the most definitive data for structural elucidation. However, a comprehensive analysis incorporating FTIR for functional group and substitution pattern confirmation, and Mass Spectrometry for molecular weight and fragmentation analysis, constitutes a self-validating system that ensures the highest level of confidence in isomer identification. This multi-faceted approach is indispensable for researchers and scientists in ensuring the chemical integrity of their materials.

References

Unambiguous Structural Confirmation of 2-Chloro-4-fluoro-6-nitrotoluene: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The seemingly minor variation in the spatial arrangement of atoms can profoundly impact a compound's efficacy, toxicity, and physical properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-Chloro-4-fluoro-6-nitrotoluene, a key intermediate in various synthetic pathways. While spectroscopic methods offer valuable insights, single-crystal X-ray crystallography remains the gold standard for unequivocal structural elucidation.

The Imperative of Structural Integrity

This compound, a substituted aromatic compound, presents a classic challenge in structural chemistry. The presence of multiple substituents on the toluene ring gives rise to several positional isomers, each with potentially distinct chemical and biological characteristics. For instance, the isomeric 2-chloro-4-nitrotoluene is a known toxic compound used in the manufacture of dyes[1][2]. Therefore, absolute confirmation of the substitution pattern is paramount to ensure the desired chemical entity is being utilized in subsequent research and development, preventing unforeseen and potentially detrimental outcomes.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid[3][4][5]. This technique is not merely analytical; it provides a definitive structural "snapshot," revealing precise bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy[3].

The fundamental principle of SCXRD lies in the interaction of a focused X-ray beam with a single, well-ordered crystal. The electrons of the atoms within the crystal lattice diffract the X-rays in a predictable pattern, which is then captured by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, ultimately revealing the precise location of each atom.

Causality in Experimental Choices: The Path to a Definitive Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is critical for success. The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure.

The following protocol outlines a common and effective method for obtaining single crystals of small organic molecules suitable for X-ray diffraction analysis.

Objective: To grow high-quality single crystals of this compound.

Materials:

  • This compound (high purity, >98%)

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)

  • Small, clean glass vials (e.g., 1-2 mL)

  • Parafilm or vial caps with a small-gauge needle hole

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening:

    • Place a few milligrams of this compound into several small vials.

    • Add a small amount of a single solvent to each vial at room temperature to assess solubility.

    • Gently warm the vials to determine if solubility increases with temperature. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature[6][7].

    • If a single solvent is not ideal, a binary solvent system can be employed. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (miscible with the good solvent but in which the compound is insoluble) dropwise until slight turbidity is observed.

  • Crystallization by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in the chosen solvent or solvent system at a slightly elevated temperature.

    • Filter the hot solution to remove any particulate impurities.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm and puncture it with a needle to allow for slow solvent evaporation[6][8].

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several hours to days.

  • Crystal Harvesting and Mounting:

    • Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one using a cryo-loop or a fine needle.

    • The selected crystal is then mounted on a goniometer head for data collection[3].

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the typical workflow from a grown crystal to a solved structure.

scxrd_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure & Validation

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Orthogonal Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive answer, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and preliminary structural assessment. These techniques are generally faster, require less sample preparation, and can be performed on non-crystalline materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution[9]. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

  • Principle: NMR is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs is highly sensitive to its local electronic environment, providing a unique "fingerprint" of its position within the molecule.

  • Information Gained:

    • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

    • Integration: Proportional to the number of nuclei giving rise to a signal.

    • Spin-Spin Coupling (J): Provides information about the connectivity of atoms.

    • 2D NMR (e.g., COSY, HMBC): Establishes through-bond and through-space correlations between nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

  • Information Gained: The presence or absence of characteristic absorption bands indicates the presence of specific functional groups (e.g., C=O, N-O, C-H, C-Cl, C-F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Information Gained:

    • Molecular Ion Peak (M⁺): Gives the molecular weight of the compound.

    • Fragmentation Pattern: Provides clues about the structure of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): Can determine the elemental formula of the molecule with high accuracy.

Comparative Data Summary

The following table summarizes the expected and literature data for this compound and its related isomers, highlighting the strengths and limitations of each technique.

Analytical TechniqueThis compound (Expected)2-Chloro-6-nitrotoluene (Literature Data)2-Chloro-4-fluorotoluene (Literature Data)2-Chloro-4-nitrotoluene (Literature Data)
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles---
¹H NMR (CDCl₃, ppm) Aromatic protons with specific coupling patterns due to F and Cl substitution. Methyl singlet.Aromatic protons (~7.3-7.8 ppm), Methyl singlet (~2.6 ppm)[10]Aromatic protons (~6.8-7.1 ppm), Methyl singlet (~2.3 ppm)[11]Aromatic protons (~7.3-8.0 ppm), Methyl singlet (~2.6 ppm)
¹³C NMR (CDCl₃, ppm) Distinct signals for each carbon, with C-F and C-Cl couplings.Aromatic carbons (~125-150 ppm), Methyl carbon (~17 ppm)Aromatic carbons (~115-160 ppm, with C-F couplings), Methyl carbon (~14 ppm)Aromatic carbons (~124-150 ppm), Methyl carbon (~20 ppm)
IR (cm⁻¹) ~1530 & ~1350 (NO₂ stretch), C-F stretch, C-Cl stretch~1530 & ~1350 (NO₂ stretch), C-Cl stretch[12]C-F stretch, C-Cl stretch[13]~1520 & ~1350 (NO₂ stretch), C-Cl stretch[14]
Mass Spec (m/z) Molecular ion at ~189 (with characteristic isotopic pattern for Cl)Molecular ion at ~171 (with characteristic isotopic pattern for Cl)[15]Molecular ion at ~144 (with characteristic isotopic pattern for Cl)Molecular ion at ~171 (with characteristic isotopic pattern for Cl)[1][2][16]

A Synergistic Approach to Structural Confirmation

The following diagram illustrates the complementary nature of these analytical techniques in the structural elucidation process.

analytical_synergy cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR (Connectivity) purification->nmr ir IR (Functional Groups) purification->ir ms MS (Molecular Weight) purification->ms crystallization Crystallization purification->crystallization proposed_structure proposed_structure nmr->proposed_structure Propose Structure ir->proposed_structure Propose Structure ms->proposed_structure Propose Structure scxrd SCXRD crystallization->scxrd definitive_structure definitive_structure scxrd->definitive_structure Definitive Structure proposed_structure->definitive_structure Confirmation

Caption: Synergy of analytical techniques for structural confirmation.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the definitive method. It provides an unambiguous three-dimensional map of the molecule, leaving no doubt as to the identity and arrangement of its constituent atoms. While spectroscopic techniques such as NMR, IR, and mass spectrometry are powerful and essential tools for routine analysis and for building a structural hypothesis, they provide indirect evidence. In a research and development setting where certainty is paramount, the synergistic use of these techniques, with X-ray crystallography as the ultimate arbiter, constitutes a robust and scientifically rigorous approach to structural characterization.

References

A Comparative Guide to Catalytic Functionalization of 2-Chloro-4-fluoro-6-nitrotoluene: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-fluoro-6-nitrotoluene in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic functionalization of highly substituted aromatic building blocks is paramount. This compound stands as a key intermediate, its densely packed functionalities offering a versatile platform for the synthesis of complex molecular architectures. The presence of electron-withdrawing nitro and halogen groups activates the aromatic ring towards nucleophilic attack, while the chloro and fluoro substituents provide distinct handles for regioselective transformations. This guide provides a comparative analysis of various catalytic systems for the functionalization of this important scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic nuances of different catalytic approaches, present comparative experimental data, and provide detailed protocols to bridge the gap between theoretical understanding and practical application.

Understanding the Reactivity Landscape: Nucleophilic Aromatic Substitution (SNAr) vs. Transition-Metal Catalysis

The functionalization of this compound is primarily governed by two major reaction pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[1][2] The relative reactivity of the halogens in SNAr reactions on this substrate is a key consideration, with the more electronegative fluorine generally being a better leaving group in uncatalyzed reactions under specific conditions. However, the steric hindrance around the C2-chloro position and the electronic effects can influence the regioselectivity of the nucleophilic attack.

Transition-Metal Catalysis: Palladium, copper, and nickel complexes have revolutionized the functionalization of aryl halides, enabling a broad range of C-N, C-C, and C-O bond-forming reactions that are often not feasible through traditional methods. These catalytic cycles typically involve oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination steps. For this compound, these methods offer the potential for highly selective functionalization at either the chloro or fluoro position, depending on the catalyst and ligand system employed.

Below is a diagram illustrating the general pathways for the functionalization of this compound.

Functionalization_Pathways General Functionalization Pathways of this compound Substrate This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile (e.g., R₂NH, ROH, RSH) CrossCoupling Transition-Metal-Catalyzed Cross-Coupling Substrate->CrossCoupling Catalyst (Pd, Ni, Cu) + Coupling Partner SNAr_Product Substituted Nitrotoluene (C-N, C-O, C-S bonds) SNAr->SNAr_Product CrossCoupling_Product Functionalized Nitrotoluene (C-C, C-N bonds) CrossCoupling->CrossCoupling_Product

Caption: General strategies for the functionalization of this compound.

Comparative Analysis of Catalytic Systems for C-N Bond Formation

The introduction of nitrogen-containing moieties is a frequent objective in the synthesis of bioactive molecules. Here, we compare the leading catalytic systems for the amination of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] It typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the aminated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.

Performance Data (Illustrative):

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11085-95[Fictional Data]
Pd(OAc)₂ / BINAPNaOtBuDioxane10080-90[Fictional Data]

Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like Xantphos or BINAP is critical to facilitate the reductive elimination of the sterically hindered product. The choice of a strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is necessary to deprotonate the amine without competing in the substitution reaction. Toluene and dioxane are common solvents due to their high boiling points and ability to dissolve the reactants and catalyst.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalyst systems.[1] It typically involves a copper catalyst, often with a ligand, and is particularly effective for electron-deficient aryl halides.

Mechanistic Insight: The mechanism of the Ullmann reaction is still debated but is generally thought to involve the formation of a copper(I) amide, which then undergoes nucleophilic attack on the aryl halide. Ligands such as diamines or amino acids can accelerate the reaction by stabilizing the copper species.

Performance Data (Illustrative):

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
CuI / L-prolineK₂CO₃DMSO12075-85[Fictional Data]
Cu₂O / PhenanthrolineK₃PO₄DMF13070-80[Fictional Data]

Causality Behind Experimental Choices: Copper(I) salts are typically used as the active catalyst. The addition of ligands like L-proline or phenanthroline enhances the solubility and reactivity of the copper catalyst. High-boiling polar aprotic solvents like DMSO and DMF are often required to achieve the necessary reaction temperatures and to dissolve the inorganic base.

Nickel-Catalyzed Amination

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for C-N bond formation.[4] Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides.

Mechanistic Insight: Similar to palladium, the mechanism is believed to proceed through an oxidative addition-reductive elimination cycle. Nickel's smaller atomic radius and different electronic properties can lead to distinct reactivity and selectivity compared to palladium.

Performance Data (Illustrative):

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
NiCl₂(dppp)NaOtBuToluene10080-90[Fictional Data]
Ni(COD)₂ / PCy₃K₃PO₄Dioxane11075-85[Fictional Data]

Causality Behind Experimental Choices: The choice of phosphine ligand is critical in tuning the reactivity of the nickel center. The use of a strong base is generally required to facilitate the deprotonation of the amine.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + R₂NH PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Catalytic Systems for C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. For this compound, Suzuki-Miyaura and Sonogashira couplings are particularly relevant.

Palladium- and Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[2] It involves the reaction of an aryl halide with an organoboron reagent, catalyzed by a palladium or nickel complex.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the metal(0) center, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the catalyst.

Performance Data (Illustrative):

Catalyst/LigandCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/H₂O9085-95[Fictional Data]
NiCl₂(dppe)Arylboronic acidK₃PO₄Dioxane10080-90[Fictional Data]

Causality Behind Experimental Choices: Palladium catalysts are generally more versatile, while nickel catalysts can be more cost-effective and sometimes offer complementary reactivity, especially for aryl chlorides. The choice of base is crucial for activating the boronic acid for transmetalation. A mixed solvent system, such as toluene/water, is often used to dissolve both the organic and inorganic reagents.

Palladium/Copper-Cocatalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is typically cocatalyzed by palladium and copper complexes.

Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Reductive elimination then yields the aryl-alkyne product.

Performance Data (Illustrative):

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuITerminal alkyneEt₃NTHF6080-90[Fictional Data]

Causality Behind Experimental Choices: The combination of a palladium catalyst and a copper(I) cocatalyst is standard for this reaction. An amine base, such as triethylamine, serves both as a base and as a solvent in some cases.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Coupling Catalytic Cycle M0 M(0)L₂ (M=Pd, Ni) OxAdd Oxidative Addition M0->OxAdd + Ar-X MII_Aryl Ar-M(II)(X)L₂ OxAdd->MII_Aryl Transmetalation Transmetalation MII_Aryl->Transmetalation + Ar'B(OR)₂ + Base MII_Biaryl Ar-M(II)(Ar')L₂ Transmetalation->MII_Biaryl RedElim Reductive Elimination MII_Biaryl->RedElim RedElim->M0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and cesium carbonate (1.5-2.0 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and anhydrous toluene are added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube is added NiCl₂(dppe) (5-10 mol%) and potassium phosphate (2.0-3.0 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and anhydrous dioxane are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 16-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford the desired biaryl product.

Conclusion and Future Outlook

The catalytic functionalization of this compound offers a rich field of synthetic possibilities. While palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, remain the workhorses for C-N and C-C bond formation due to their broad applicability and high yields, copper and nickel catalysis present compelling alternatives, particularly in terms of cost and unique reactivity profiles.

The choice of catalyst should be guided by the specific transformation desired, the functional group tolerance required, and considerations of cost and scalability. Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions, as well as the exploration of regioselective functionalization of the fluoro- versus the chloro-substituent. As our understanding of catalytic mechanisms deepens, we can expect the development of even more sophisticated tools for the precise and efficient synthesis of complex molecules from versatile building blocks like this compound.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of starting materials and intermediates is paramount. The compound 2-Chloro-4-fluoro-6-nitrotoluene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, complete with experimental protocols and data interpretation insights.

The Genesis of Impurities: A Look at the Synthetic Pathway

A thorough understanding of the synthetic route to this compound is fundamental to predicting and identifying potential impurities. A common and logical pathway involves the nitration of 2-chloro-4-fluorotoluene.

2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene This compound This compound 2-Chloro-4-fluorotoluene->this compound Nitration (HNO3/H2SO4) Isomeric Impurities Isomeric Impurities 2-Chloro-4-fluorotoluene->Isomeric Impurities Side Reactions Starting Material Starting Material Starting Material->2-Chloro-4-fluorotoluene

Caption: Synthetic pathway to this compound.

The electrophilic nitration of 2-chloro-4-fluorotoluene is directed by the existing substituents. The chloro and fluoro groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing. This confluence of directing effects can lead to the formation of several regioisomeric impurities alongside the desired product.

Potential Impurities:

  • Isomeric Nitration Products: The primary impurities are likely to be other isomers formed during nitration, such as 2-chloro-4-fluoro-5-nitrotoluene and 2-chloro-4-fluoro-3-nitrotoluene. The regioselectivity of the nitration is a critical factor influencing the impurity profile[1].

  • Unreacted Starting Material: Incomplete nitration will result in the presence of residual 2-chloro-4-fluorotoluene.

  • Dinitrated Byproducts: Under harsh reaction conditions, dinitration of the aromatic ring can occur, leading to the formation of dinitrotoluene derivatives.

  • Impurities from Precursors: The purity of the starting material, 2-chloro-4-fluorotoluene, will directly impact the final product. Impurities from its synthesis, which may involve the diazotization of 3-chloro-4-methylaniline, could carry over[2][3].

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and quantification of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a robust and versatile technique for separating and quantifying non-volatile and thermally labile compounds. For halogenated nitrotoluenes, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV

ParameterRecommended ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation of moderately polar aromatic compounds like nitrotoluenes[4][5].
Mobile Phase A: Water; B: Acetonitrile or MethanolA gradient elution is recommended to effectively separate impurities with a range of polarities. A typical starting point is a gradient from 60:40 to 20:80 (A:B) over 20 minutes[2][6].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and improved peak shape.
Detection UV at 254 nmNitroaromatic compounds exhibit strong UV absorbance at this wavelength, providing good sensitivity for both the main component and related impurities[4].
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.Acetonitrile is a common and effective solvent for this class of compounds and is compatible with the mobile phase.

Data Comparison: Expected HPLC Results

CompoundExpected Retention Time (min)Resolution (Rs) from Main PeakLimit of Detection (LOD) (µg/mL)
This compound~15-~0.1
2-chloro-4-fluorotoluene~12> 2.0~0.1
Isomeric Impurity 1~14> 1.5~0.1
Isomeric Impurity 2~16> 1.5~0.1

Note: The expected retention times are illustrative and will vary based on the specific HPLC system and exact gradient conditions.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve in Acetonitrile Dissolve in Acetonitrile C18 Column C18 Column Dissolve in Acetonitrile->C18 Column Inject Gradient Elution Gradient Elution C18 Column->Gradient Elution UV Detection (254 nm) UV Detection (254 nm) Gradient Elution->UV Detection (254 nm) Peak Integration Peak Integration UV Detection (254 nm)->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile impurities. Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for analyzing the complex mixtures that can arise from organic synthesis.

Experimental Protocol: GC-MS

ParameterRecommended ConditionsRationale
Column Phenyl-methyl polysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)This medium-polarity stationary phase provides good selectivity for aromatic compounds, including halogenated and nitro-substituted ones[7][8].
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1)A split injection is suitable for analyzing the main component and major impurities, preventing column overload.
Oven Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minThis temperature program allows for the separation of compounds with a range of boiling points.
MS Source Temp. 230 °CStandard source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification[9].
Mass Range m/z 40-400This range covers the molecular ion of the target compound and its expected fragments.
Sample Preparation Prepare a 1 mg/mL solution in dichloromethane or ethyl acetate.These volatile solvents are compatible with GC analysis.

Data Comparison: Expected GC-MS Results

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~12.5189 (M+), 172, 143, 126, 99
2-chloro-4-fluorotoluene~8.0144 (M+), 109, 73
Isomeric Impurity~12.2189 (M+), and other characteristic fragments

Note: The expected fragmentation pattern is predictive and should be confirmed with a reference standard.

cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis Dissolve in Dichloromethane Dissolve in Dichloromethane HP-5MS Column HP-5MS Column Dissolve in Dichloromethane->HP-5MS Column Inject Temperature Program Temperature Program HP-5MS Column->Temperature Program EI-MS Detection EI-MS Detection Temperature Program->EI-MS Detection Chromatogram Analysis Chromatogram Analysis EI-MS Detection->Chromatogram Analysis Mass Spectrum Interpretation Mass Spectrum Interpretation Chromatogram Analysis->Mass Spectrum Interpretation Impurity Identification Impurity Identification Mass Spectrum Interpretation->Impurity Identification

Caption: Workflow for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Predicted NMR Data for this compound (in CDCl₃)

  • ¹H NMR:

    • The aromatic region is expected to show two doublets, one for the proton at C3 and one for the proton at C5. The electron-withdrawing nitro group will deshield these protons, shifting them downfield compared to the precursor.

    • The methyl group will appear as a singlet, likely shifted slightly downfield due to the adjacent nitro group.

    • Predicted Shifts: Aromatic protons (~7.5-8.0 ppm), Methyl protons (~2.5 ppm).

  • ¹³C NMR:

    • The spectrum will show seven distinct carbon signals. The carbons bearing the electronegative substituents (Cl, F, NO₂) will be significantly shifted.

    • The carbon attached to the nitro group (C6) will be deshielded, while the carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the other substituents on the ring.

Using NMR for Purity Assessment:

The presence of impurities will manifest as additional signals in the NMR spectra. For instance, isomeric impurities will have distinct sets of aromatic proton signals with different chemical shifts and coupling patterns. The integration of the signals in the ¹H NMR spectrum can be used to quantify the relative amounts of the main component and its impurities, provided the signals are well-resolved.

Conclusion: A Holistic Approach to Purity Assessment

Ensuring the purity of this compound is a critical step in the drug development and manufacturing process. A combination of orthogonal analytical techniques provides the most comprehensive and reliable assessment. HPLC offers robust quantification of the main component and non-volatile impurities, while GC-MS excels at identifying and quantifying volatile byproducts and starting materials. Finally, NMR spectroscopy provides unequivocal structural confirmation and can be a powerful tool for identifying and quantifying unknown impurities. By employing these techniques in a complementary fashion, researchers and scientists can confidently ascertain the purity of their synthesized this compound, ensuring the quality and consistency of their downstream products.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Chloro-4-fluoro-6-nitrotoluene

This compound is a substituted aromatic compound whose precise quantification is critical in various stages of chemical synthesis and pharmaceutical development. As an intermediate, its purity and concentration directly impact the yield and impurity profile of subsequent products. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of process understanding and optimization.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering a framework for selecting and validating a method that is fit for its intended purpose. The validation principles discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7][8]

A Comparative Overview of Analytical Technologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the measurement, such as sensitivity, selectivity, and sample throughput. For this compound, a compound with chromophoric properties and sufficient volatility, several techniques are viable.

Method Principle Primary Use Specificity Sensitivity Throughput
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Purity, impurity profiling, and quantification of non-volatile or thermally labile compounds.High, especially with Diode Array Detectors (DAD) providing spectral information.High, with UV detectors being very sensitive for chromophoric compounds.[9][10][11][12][13]High
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity, impurity profiling, and quantification of volatile and thermally stable compounds.High, especially with a Mass Spectrometer (MS) detector.High, capable of detecting trace-level impurities. The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds.[14][15][16][17]Moderate to High

Rationale for Method Selection:

While both HPLC and GC are powerful techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the preferred method for routine quality control of compounds like this compound in a drug development setting. The rationale is multi-faceted:

  • Versatility: HPLC can accommodate a wider range of analyte polarities and is less susceptible to issues with thermal degradation that can occur in GC.

  • Robustness: Modern HPLC systems and columns are known for their durability and reproducibility in high-throughput environments.

  • Simplicity: The sample preparation for HPLC is often more straightforward than for GC, which may require derivatization for certain analytes.

This guide will, therefore, focus on the detailed validation of an RP-HPLC method, as it represents a widely applicable and robust solution.

In-Depth Guide: Validation of an RP-HPLC Method

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6][8] The following sections detail the experimental protocols and acceptance criteria for validating an HPLC method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[2][3][5][6]

The Experimental Framework

Instrumentation & Reagents:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar analytes.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or buffer salts. A well-characterized reference standard of this compound.

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The organic modifier and its ratio are optimized to achieve a good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures retention time reproducibility.

  • Detection Wavelength: Determined from the UV spectrum of the analyte. A wavelength of maximum absorbance (λmax) is chosen for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase is typically a good choice for the diluent to ensure peak shape is not compromised.

The Validation Workflow

The validation process is a systematic series of experiments. The logical flow ensures that each performance characteristic of the method is rigorously tested.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Experiments cluster_documentation Phase 3: Documentation P Define Method Purpose (e.g., Assay, Impurity) D Method Development & Optimization P->D SPEC Specificity D->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOQ Limit of Quantitation PREC->LOQ LOD Limit of Detection LOQ->LOD ROB Robustness LOD->ROB REP Compile Validation Report ROB->REP SOP Write Standard Operating Procedure (SOP) REP->SOP

Caption: A typical workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria
  • Causality: Specificity demonstrates that the analytical signal is solely attributable to the analyte of interest. It proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8]

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of the this compound reference standard.

    • If available, spike the sample with known related substances or impurities to demonstrate that they are resolved from the main analyte peak.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) and analyze the stressed samples. The goal is to show that degradation products do not co-elute with the main peak. Peak purity analysis using a DAD is essential here.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other components. The peak purity angle should be less than the peak purity threshold.

  • Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. This confirms that the method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of this compound from a stock solution. The range should typically span 80% to 120% of the expected sample concentration for an assay.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • Visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL) Mean Peak Area
80810500
90905600
1001001200
1101103500
1201208900
0.9998
Caption: Example of linearity data for this compound.
  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.[1]

  • Experimental Protocol:

    • Perform the analysis on a sample of known purity (e.g., a certified reference material) or by spiking a placebo/matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0119.499.5
Caption: Example of accuracy data.
  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random errors of the method.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.

  • Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

  • Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and establishing the minimum level at which the analyte can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, signal-to-noise ratio of 10:1).

  • Acceptance Criteria: The LOQ value must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.

  • Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic content).

    • Analyze the system suitability standards under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within the pre-defined acceptance criteria for each condition.

Conclusion

The validation of an analytical method is a comprehensive process that ensures the reliability, accuracy, and precision of quantitative data. For this compound, an RP-HPLC method offers a robust and versatile platform for quantification. By systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, researchers can establish a method that is fit-for-purpose and compliant with international regulatory standards. The experimental choices and acceptance criteria presented in this guide provide a solid framework for achieving this, ultimately ensuring the quality and consistency of the data generated in research and development.

References

comparing the efficacy of different synthetic routes to 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-6-nitrotoluene is a key building block in the synthesis of a variety of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of three distinct functional groups on the toluene ring—a chlorine atom, a fluorine atom, and a nitro group—provides multiple points for further chemical modification, making it a versatile intermediate for the construction of diverse molecular architectures. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical research and development community.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound, designed to inform researchers on the strategic choices available for its preparation. The routes are evaluated based on their chemical principles, potential efficacy, cost-effectiveness of starting materials, and safety considerations. Detailed, step-by-step experimental protocols are provided for each proposed route, grounded in established chemical transformations and analogous procedures reported in the literature.

Route 1: Electrophilic Chlorination of 4-Fluoro-2-nitrotoluene

This route involves the direct chlorination of the commercially available starting material, 4-fluoro-2-nitrotoluene. The directing effects of the existing substituents on the aromatic ring are key to the success of this approach. The nitro group is a strong deactivating and meta-directing group, while the fluorine and methyl groups are activating and ortho-, para-directing. The interplay of these electronic effects is expected to favor chlorination at the C6 position, which is ortho to the methyl group and fluorine, and meta to the nitro group.

Mechanistic Rationale

The electrophilic aromatic substitution reaction is predicted to proceed via the attack of a chloronium ion equivalent (generated from the chlorinating agent) on the electron-rich aromatic ring. The activating, ortho,para-directing methyl and fluoro groups will preferentially activate the positions ortho and para to them. The C6 position is ortho to both the methyl and fluoro groups, making it the most nucleophilic site. The nitro group at C2 will deactivate the ring, but its meta-directing effect will also favor substitution at the C4 and C6 positions. The convergence of these directing effects strongly suggests that chlorination will occur selectively at the C6 position. A plausible chlorinating agent for this transformation is N-chlorosuccinimide (NCS) in the presence of a strong acid catalyst, a method known for its efficiency and milder conditions compared to using chlorine gas.

Electrophilic Chlorination of 4-Fluoro-2-nitrotoluene cluster_reagents Reagents 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Intermediate Wheland Intermediate 4-Fluoro-2-nitrotoluene->Intermediate Electrophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate H2SO4 H₂SO₄ (cat.) H2SO4->Intermediate Product This compound Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Proposed pathway for the synthesis of this compound via electrophilic chlorination.

Experimental Protocol

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluoro-2-nitrotoluene (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid (0.1 eq).

  • Add N-chlorosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Route 2: Sandmeyer Reaction of 2-Amino-4-fluoro-6-nitrotoluene

This route involves the diazotization of a substituted aniline, 2-amino-4-fluoro-6-nitrotoluene, followed by a copper(I) chloride-mediated Sandmeyer reaction to introduce the chlorine atom. This approach offers a high degree of regioselectivity, as the position of the chlorine atom is determined by the initial placement of the amino group. The main challenge of this route lies in the synthesis of the required 2-amino-4-fluoro-6-nitrotoluene precursor.

Synthesis of the Precursor: 2-Amino-4-fluoro-6-nitrotoluene

A plausible synthesis of 2-amino-4-fluoro-6-nitrotoluene can be envisioned starting from the commercially available 4-fluoro-2-nitrotoluene. The strategy involves the nitration of 4-fluoro-2-nitrotoluene to introduce a second nitro group, followed by a selective reduction of one of the nitro groups to an amine.

Step 2a: Nitration of 4-Fluoro-2-nitrotoluene

The nitration of 4-fluoro-2-nitrotoluene is expected to yield 4-fluoro-2,6-dinitrotoluene. The directing effects of the existing substituents will again guide the regioselectivity of this reaction. The C6 position is the most activated site for electrophilic attack.

Step 2b: Selective Reduction of 4-Fluoro-2,6-dinitrotoluene

The selective reduction of one nitro group in the presence of another is a well-established transformation. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are known to selectively reduce one nitro group in dinitro aromatic compounds, particularly when one of the nitro groups is sterically hindered. In 4-fluoro-2,6-dinitrotoluene, the nitro group at the C2 position is flanked by the methyl and nitro groups, making it more sterically hindered than the nitro group at the C6 position. Therefore, selective reduction is anticipated to occur at the less hindered C6 position to furnish the desired 2-amino-4-fluoro-6-nitrotoluene.

Mechanistic Rationale for the Sandmeyer Reaction

The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid. The resulting diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl). The reaction is believed to proceed through a radical mechanism, where the copper(I) species facilitates the decomposition of the diazonium salt to an aryl radical, with the loss of nitrogen gas. This aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, yielding the final chlorinated product and regenerating the copper(I) catalyst.

Sandmeyer Reaction for this compound cluster_precursor Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction Start 4-Fluoro-2-nitrotoluene Dinitro 4-Fluoro-2,6-dinitrotoluene Start->Dinitro Nitration (HNO₃/H₂SO₄) Amine 2-Amino-4-fluoro-6-nitrotoluene Dinitro->Amine Selective Reduction (Na₂S) Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO₂/HCl) Product This compound Diazonium->Product Chlorination (CuCl)

Caption: Proposed multi-step synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol

Step 2a: Nitration of 4-Fluoro-2-nitrotoluene

Materials:

  • 4-Fluoro-2-nitrotoluene

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • To a cooled (0 °C) mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.5 eq), slowly add 4-fluoro-2-nitrotoluene (1.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 4-fluoro-2,6-dinitrotoluene.

Step 2b: Selective Reduction to 2-Amino-4-fluoro-6-nitrotoluene

Materials:

  • 4-Fluoro-2,6-dinitrotoluene

  • Sodium Sulfide (Na₂S)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of sodium sulfide (1.2 eq) and ammonium chloride (1.2 eq) in a mixture of ethanol and water.

  • Heat the solution to reflux and add a solution of 4-fluoro-2,6-dinitrotoluene (1.0 eq) in ethanol dropwise.

  • After the addition is complete, continue to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 2-amino-4-fluoro-6-nitrotoluene.

Step 2c: Sandmeyer Reaction

Materials:

  • 2-Amino-4-fluoro-6-nitrotoluene

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Suspend 2-amino-4-fluoro-6-nitrotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Comparative Analysis

FeatureRoute 1: Electrophilic ChlorinationRoute 2: Sandmeyer Reaction
Number of Steps 13
Starting Material 4-Fluoro-2-nitrotoluene4-Fluoro-2-nitrotoluene
Starting Material Cost Readily available and moderately priced.Readily available and moderately priced.
Reagent Cost & Availability NCS and sulfuric acid are common and inexpensive.Nitrating agents, reducing agents, sodium nitrite, and copper(I) chloride are all common lab reagents.
Potential Yield Potentially high, but may be affected by the formation of isomeric byproducts.The multi-step nature may lead to a lower overall yield. However, each step is generally high-yielding.
Purity of Final Product May require careful purification to remove any over-chlorinated or isomeric products.The high regioselectivity of the Sandmeyer reaction can lead to a very pure final product.
Scalability The single-step nature makes it potentially more amenable to large-scale synthesis.The multi-step process may be more challenging to scale up.
Safety Considerations Use of concentrated sulfuric acid requires caution. NCS is a mild chlorinating agent.The nitration step involves the use of strong acids and is exothermic. Diazonium salts can be explosive if isolated and should be used in situ. The reduction step may use flammable solvents.
Environmental Impact Use of chlorinated solvents.Use of strong acids and potentially hazardous reducing agents. Generation of copper-containing waste.

Conclusion

Both proposed synthetic routes to this compound offer viable pathways to this important intermediate.

Route 1 (Electrophilic Chlorination) is attractive due to its directness and simplicity. If the regioselectivity of the chlorination of 4-fluoro-2-nitrotoluene is high, this would likely be the more efficient and cost-effective route, particularly for large-scale production. However, the potential for the formation of side products necessitates careful optimization of reaction conditions and thorough purification of the final product.

Route 2 (Sandmeyer Reaction) , while longer, provides a more controlled and potentially cleaner synthesis. The regioselectivity is unambiguously defined by the position of the amino group in the precursor, which is expected to lead to a higher purity of the final product. The synthesis of the amino precursor is the key challenge of this route, and the overall yield will be dependent on the efficiency of the nitration and selective reduction steps.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization. For rapid access to small quantities of the material where purification is not a major concern, Route 1 may be preferable. For applications requiring high purity and where a multi-step synthesis is acceptable, Route 2 offers a more reliable approach. Further experimental validation is required to definitively determine the optimal synthetic strategy.

cross-reactivity studies of 2-Chloro-4-fluoro-6-nitrotoluene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Designing and Executing Cross-Reactivity Studies for 2-Chloro-4-fluoro-6-nitrotoluene Derivatives

The Immunological Challenge of Small Molecules: The Hapten Principle

Small molecules such as this compound are generally not immunogenic on their own; they are too small to be recognized by the immune system and elicit an antibody response.[1][2] Such molecules are known as haptens .[3] To generate antibodies against a hapten, it must be covalently coupled to a larger, immunogenic carrier molecule, typically a protein.[4][5] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies that can bind to the hapten.[6]

The choice of carrier protein is critical. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used due to their large size, complex structure, and abundance of functional groups suitable for conjugation.[7] The resulting immune response will generate a polyclonal population of antibodies recognizing the hapten, the carrier, and the conjugate complex.[4] For cross-reactivity studies, the antibodies specific to the hapten are of primary interest.

Hapten_Carrier_Principle cluster_0 Immune System Interaction Hapten 2-Chloro-4-fluoro- 6-nitrotoluene (Hapten) Conjugate Hapten-Carrier Conjugate (Immunogen) Hapten->Conjugate ImmuneResponse No Immune Response Hapten->ImmuneResponse Too small Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Conjugation AntibodyProduction Antibody Production Conjugate->AntibodyProduction Immunization

Caption: The Hapten-Carrier Principle for generating an immune response.

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study hinges on a well-defined strategy, from immunogen synthesis to the selection of analytical methods.

Selection of Test Compounds

The core of the study is a panel of derivatives structurally related to the parent compound, this compound. The selection should be systematic to probe how minor structural changes affect antibody binding. This provides valuable Structure-Activity Relationship (SAR) data.[8]

Table 1: Proposed Panel of Derivatives for Cross-Reactivity Analysis

Compound IDChemical NameParent CompoundStructural Variation
PC-01 This compound -Parent Compound (Target Analyte)
CR-022-Chloro-6-nitrotolueneThis compoundRemoval of Fluoro group at C4
CR-034-Fluoro-2-nitrotolueneThis compoundIsomer (different substituent positions)
CR-042,4-DinitrotolueneThis compoundReplacement of halogens with nitro group
CR-052-Chloro-4-nitrotolueneThis compoundIsomer (different nitro group position)
CR-064-Chloro-2-nitrotolueneThis compoundIsomer (different substituent positions)
CR-072-Fluoro-4-nitrotolueneThis compoundRemoval of Chloro group, different nitro position
CR-082,6-DinitrotolueneThis compoundReplacement of halogens with nitro group
Protocol for Immunogen Synthesis: Hapten-Carrier Conjugation

This protocol details the conjugation of this compound (hapten) to Keyhole Limpet Hemocyanin (KLH) as the carrier protein. This process requires creating a reactive derivative of the hapten that can form a stable covalent bond with the carrier. A common strategy for nitroaromatic compounds is to reduce the nitro group to an amine, which can then be linked to the carrier protein.

Step-by-Step Protocol:

  • Hapten Derivatization (Reduction of Nitro Group):

    • Rationale: The nitro group on the toluene ring must be converted to a more reactive functional group, such as an amine, to facilitate conjugation to the carrier protein.

    • Procedure: Dissolve this compound in a suitable solvent (e.g., ethanol). Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Neutralize the solution and extract the resulting amine derivative, 2-Chloro-4-fluoro-6-aminotoluene. Purify the product using column chromatography.

  • Activation of Carrier Protein (if necessary):

    • Rationale: To enhance coupling efficiency, functional groups on the carrier protein (e.g., carboxyl groups) can be activated.

    • Procedure: Dissolve KLH in a phosphate buffer. Add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on KLH.[7]

  • Conjugation Reaction:

    • Rationale: The derivatized hapten (now containing an amine group) is covalently linked to the activated carrier protein.

    • Procedure: Add the purified 2-Chloro-4-fluoro-6-aminotoluene derivative to the activated KLH solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Rationale: It is crucial to remove unreacted hapten and by-products from the immunogen.

    • Procedure: Purify the hapten-KLH conjugate by dialysis against a phosphate-buffered saline (PBS) solution. The large conjugate will be retained within the dialysis membrane, while the small, unreacted molecules will diffuse out.

  • Characterization of the Conjugate:

    • Rationale: Confirm the successful conjugation and estimate the hapten-to-carrier ratio.

    • Procedure: Use techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to confirm the increase in molecular weight of the carrier protein and to quantify the degree of conjugation.[8]

Experimental Workflow for Cross-Reactivity Assessment

The most common and robust method for assessing the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[9] This assay measures the ability of the derivative compounds to compete with the parent hapten for binding to the specific antibodies.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA for Cross-Reactivity Step1 1. Plate Coating: Immobilize Hapten-BSA conjugate on microplate wells. Step2 2. Blocking: Block remaining sites with BSA or other blocking agent. Step1->Step2 Step3 3. Competitive Binding: Add mixture of antibody and free competitor (derivative). Step2->Step3 Step4 4. Washing: Remove unbound antibody and competitor. Step3->Step4 Step5 5. Detection: Add enzyme-linked secondary antibody. Step4->Step5 Step6 6. Substrate Addition: Add chromogenic substrate. Step5->Step6 Step7 7. Signal Measurement: Read absorbance. Signal is inversely proportional to competitor concentration. Step6->Step7

Caption: Workflow for a competitive ELISA experiment.

Detailed Protocol for Competitive ELISA
  • Plate Coating:

    • Rationale: A conjugate of the hapten with a different carrier protein (e.g., BSA) than the one used for immunization (KLH) is coated onto the ELISA plate. This prevents the detection of antibodies that are specific to the carrier protein itself.

    • Procedure: Dilute the this compound-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing:

    • Procedure: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well to remove unbound conjugate.

  • Blocking:

    • Rationale: Block any remaining protein-binding sites on the plastic wells to prevent non-specific binding of antibodies.[10]

    • Procedure: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Rationale: This is the core step where the test compounds compete with the coated antigen for a limited number of antibody binding sites.

    • Procedure: Prepare serial dilutions of the parent compound (for the standard curve) and each derivative compound (Table 1). In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (raised against the hapten-KLH conjugate) for 30 minutes. Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing:

    • Procedure: Repeat the washing step as in step 2 to remove unbound antibodies and competitors.

  • Addition of Secondary Antibody:

    • Procedure: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing:

    • Procedure: Repeat the washing step as in step 2.

  • Substrate Development and Measurement:

    • Procedure: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Allow the color to develop in the dark. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for the parent compound and inhibition curves for each derivative.

  • Calculate IC₅₀: The IC₅₀ is the concentration of the competitor that causes 50% inhibition of antibody binding. This is determined for the parent compound and each derivative from their respective dose-response curves.

  • Calculate Percent Cross-Reactivity: The cross-reactivity of each derivative is expressed as a percentage relative to the parent compound using the following formula:

    % Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Derivative Compound) x 100

Table 2: Example Data Presentation for Cross-Reactivity Results

Compound IDChemical NameIC₅₀ (ng/mL)% Cross-Reactivity
PC-01 This compound 10100%
CR-022-Chloro-6-nitrotoluene5020%
CR-034-Fluoro-2-nitrotoluene5002%
CR-042,4-Dinitrotoluene>10,000<0.1%
CR-052-Chloro-4-nitrotoluene10010%
CR-064-Chloro-2-nitrotoluene8001.25%
CR-072-Fluoro-4-nitrotoluene1,5000.67%
CR-082,6-Dinitrotoluene>10,000<0.1%

Note: The IC₅₀ and % Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.

Confirmatory and Advanced Methodologies

While competitive ELISA is the workhorse for cross-reactivity screening, other techniques can provide more detailed kinetic data.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on binding interactions, including association (kₐ) and dissociation (kₑ) rates.[11][12] This allows for a more nuanced understanding of binding affinity and specificity.[13] In an SPR experiment, the antibody would be immobilized on a sensor chip, and the various derivatives would be flowed over the surface to measure their binding kinetics.

  • Western Blot (Immunoblot): Although less common for small molecules, a competitive Western blot can be adapted.[14][15] This would involve separating different hapten-protein conjugates on a gel, transferring them to a membrane, and then incubating with the primary antibody that has been pre-mixed with the competing derivatives.[9][16]

Conclusion and Implications

The generation of cross-reactivity data for this compound derivatives is essential for any research or development program involving these compounds. For drug development professionals, this data informs the potential for off-target effects and helps in the selection of candidates with higher specificity.[3][17] For scientists developing diagnostic immunoassays, this information is critical for ensuring the assay accurately and specifically detects the target analyte without interference from related metabolites or environmental contaminants. By following the structured approach outlined in this guide—from rational immunogen design to systematic evaluation by competitive ELISA—researchers can generate the high-quality, reliable data needed to advance their scientific and clinical objectives.

References

Performance Analysis of 2-Chloro-4-fluoro-6-nitrotoluene in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive analysis of the anticipated performance of 2-Chloro-4-fluoro-6-nitrotoluene in various reaction media. In the landscape of pharmaceutical and fine chemical synthesis, the judicious selection of a solvent system is paramount to achieving optimal reaction outcomes, including yield, purity, and reaction kinetics. For drug development professionals and researchers, understanding the interplay between a substrate like this compound and the reaction medium is critical for efficient process development and scale-up.

Note on an Evolving Knowledge Base: Direct comparative experimental data for the reactivity of this compound across a range of solvents is not extensively available in peer-reviewed literature. Consequently, this guide is built upon established principles of physical organic chemistry, particularly the mechanisms of nucleophilic aromatic substitution (SNAr), and draws upon experimental data for structurally analogous compounds. The principles and predictions outlined herein provide a robust framework for experimental design and solvent selection.

Understanding the Reactivity of this compound

This compound is a highly activated aromatic compound, making it a valuable intermediate in the synthesis of complex molecules. Its reactivity is primarily dictated by the presence of strong electron-withdrawing groups (the nitro group and the halogen atoms) ortho and para to the sites of potential nucleophilic attack. This electronic arrangement significantly lowers the electron density of the aromatic ring, rendering it susceptible to attack by nucleophiles.

The most probable reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr) . The general mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (in this case, either the chloride or fluoride ion) re-establishes the aromaticity of the ring, yielding the substituted product.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Critical Role of the Reaction Medium

The choice of solvent is a critical parameter in SNAr reactions. Solvents not only dissolve the reactants but also play a crucial role in stabilizing the transition states and intermediates, thereby influencing the reaction rate and selectivity. The polarity of the solvent and its ability to form hydrogen bonds are key determinants of its effect on the reaction. Solvents are broadly classified into polar protic, polar aprotic, and nonpolar. For SNAr reactions, polar solvents are generally preferred due to their ability to solvate charged species.

Polar Aprotic Solvents: The Preferred Choice for SNAr

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are characterized by their high polarity and the absence of acidic protons.[1] These solvents are generally the most effective for SNAr reactions for several reasons:

  • Enhanced Nucleophilicity: Polar aprotic solvents are poor at solvating anions.[2] This leaves the nucleophile relatively "naked" and more reactive, leading to a faster reaction rate.[1]

  • Stabilization of the Meisenheimer Complex: The highly polar nature of these solvents effectively stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.

Polar Protic Solvents: A Double-Edged Sword

Polar protic solvents, such as water, methanol, and ethanol, possess acidic protons and are capable of hydrogen bonding.[1] While they can dissolve ionic reactants, their effect on SNAr reactions can be complex:

  • Reduced Nucleophilicity: These solvents can form strong hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic aromatic ring. This generally leads to slower reaction rates compared to polar aprotic solvents.[3]

  • Potential for Solvolysis: If the solvent itself is a nucleophile (e.g., water or alcohols), it can compete with the intended nucleophile, leading to undesired side products.

Predicted Performance Comparison of this compound in Different Media

Based on the principles outlined above, we can predict the relative performance of this compound in a typical SNAr reaction (e.g., with an amine or an alkoxide) in different solvent systems.

Reaction Medium Solvent Class Predicted Relative Reaction Rate Expected Yield Potential Issues
Dimethylformamide (DMF)Polar AproticVery HighHigh to Very HighHigh boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighHigh to Very HighVery high boiling point; can be challenging to remove.
Acetonitrile (ACN)Polar AproticHighHighLower boiling point, easier to remove than DMF/DMSO.
Tetrahydrofuran (THF)Polar Aprotic (Borderline)ModerateModerateLower polarity may result in slower reactions.
Methanol (MeOH)Polar ProticLow to ModerateModerateSolvation of nucleophile; potential for solvolysis.
Ethanol (EtOH)Polar ProticLowLow to ModerateStronger solvation of nucleophile than MeOH.
Water (H₂O)Polar ProticVery LowLowPoor solubility of the substrate; strong nucleophile solvation.
TolueneNonpolarNegligibleVery LowPoor solubility of ionic nucleophiles and intermediates.

Experimental Protocol for a Comparative Study

To validate the predicted performance, a standardized experimental protocol should be employed. The following outlines a general procedure for comparing the reaction of this compound with a model nucleophile, such as morpholine, in different solvents.

Materials
  • This compound (≥98% purity)

  • Morpholine (≥99% purity)

  • Potassium Carbonate (anhydrous)

  • Selected solvents (DMF, DMSO, ACN, THF, MeOH, Toluene) of anhydrous grade

  • Internal standard (e.g., dodecane) for GC analysis

  • Deuterated solvents for NMR analysis

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Analysis A Charge reactor with This compound, K₂CO₃, and solvent B Add Morpholine and internal standard A->B C Heat to desired temperature (e.g., 80 °C) B->C D Take aliquots at regular intervals C->D E Quench with water D->E F Extract with ethyl acetate E->F G Analyze by GC-MS F->G H After reaction completion, cool to room temperature I Dilute with water and extract with ethyl acetate H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K L Characterize by ¹H NMR, ¹³C NMR, and MS K->L

Caption: A generalized experimental workflow for the comparative study.

Step-by-Step Methodology
  • Reaction Setup: To a series of identical reaction vessels, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (e.g., 5 mL per mmol of substrate).

  • Addition of Nucleophile: Add morpholine (1.2 eq) and the internal standard to each reaction vessel.

  • Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Sample Preparation for Analysis: Quench the aliquot with water and extract the organic components with a suitable solvent like ethyl acetate. Analyze the organic layer by GC-MS to determine the conversion of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction (as determined by GC-MS analysis), cool the reaction mixtures to room temperature. Dilute with water and perform a liquid-liquid extraction with ethyl acetate.

  • Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Recommendations

The reactivity of this compound in nucleophilic aromatic substitution reactions is profoundly influenced by the choice of reaction medium. Based on established chemical principles, polar aprotic solvents such as DMF, DMSO, and acetonitrile are predicted to provide superior performance in terms of reaction rate and yield. For initial laboratory-scale synthesis and process development, acetonitrile is often a good starting point due to its effectiveness and relative ease of removal. For more challenging transformations that require higher reactivity, DMF or DMSO may be necessary, with the caveat of more demanding work-up procedures. It is strongly recommended to conduct a systematic experimental screen, as outlined in this guide, to identify the optimal solvent system for a specific application, balancing reaction performance with process safety and environmental considerations.

References

literature review of 2-Chloro-4-fluoro-6-nitrotoluene synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis and Application of 2-Chloro-4-fluoro-6-nitrotoluene for Chemical Research and Development

Part 1: Synthesis Methodologies: A Comparative Analysis

The efficient synthesis of this compound is paramount for its use as a building block. The selection of a synthetic pathway is a critical decision, balancing factors such as yield, purity, cost, safety, and scalability. The most common approach involves the electrophilic nitration of a substituted toluene precursor.

Primary Synthetic Route: Nitration of 2-Chloro-4-fluorotoluene

The most direct and widely referenced method is the nitration of 2-chloro-4-fluorotoluene. This reaction leverages standard electrophilic aromatic substitution chemistry.

Mechanism and Regioselectivity: The directing effects of the substituents on the aromatic ring are crucial for the success of this synthesis. The methyl group (-CH₃) is an activating, ortho, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho, para-directors. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho or para to the existing groups. In this case, the C6 position is ortho to the methyl group and meta to the fluoro group, making it the most sterically and electronically favorable site for nitration, leading to the desired product with high regioselectivity.

Experimental Protocol: Synthesis via Nitration

  • Reactor Preparation: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-chloro-4-fluorotoluene.

  • Cooling: The flask is immersed in an ice-salt bath to lower the internal temperature to 0-5 °C.

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 v/v ratio) is prepared separately and cooled to 0 °C. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).

  • Slow Addition: The cold nitrating mixture is added dropwise to the stirred solution of 2-chloro-4-fluorotoluene. The rate of addition is carefully controlled to maintain the reaction temperature below 10 °C, preventing side reactions and the formation of dinitro byproducts.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Quenching and Extraction: Once the reaction is complete, the mixture is slowly poured onto crushed ice. The precipitated solid product is then filtered, or if it remains in solution, the aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: The crude product is washed with a dilute sodium bicarbonate solution to neutralize residual acid, followed by a water wash. The organic solvent is then removed under reduced pressure. The final product is purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity.

Alternative Synthetic Route: From 2-Chloro-4-aminotoluene

An alternative pathway involves a diazotization-fluorination sequence (Balz-Schiemann reaction) starting from an amino-substituted precursor, followed by nitration. However, a more direct approach starts with 2-chloro-4-aminotoluene to first produce 2-chloro-4-fluorotoluene.[1][2]

  • Diazotization: 2-chloro-4-aminotoluene is treated with sodium nitrite in the presence of anhydrous hydrogen fluoride.[1][2]

  • Pyrolysis: The resulting diazonium salt is thermally decomposed (pyrolysis) to yield 2-chloro-4-fluorotoluene.[1][2]

  • Nitration: The synthesized 2-chloro-4-fluorotoluene is then nitrated as described in the primary route.

This multi-step approach is generally less efficient than the direct nitration of commercially available 2-chloro-4-fluorotoluene but serves as a viable alternative if the starting aminotoluene is more readily available.

Comparative Data of Synthetic Routes
ParameterRoute 1: Direct NitrationRoute 2: From 2-Chloro-4-aminotoluene
Starting Material 2-Chloro-4-fluorotoluene2-Chloro-4-aminotoluene
Key Reagents HNO₃, H₂SO₄NaNO₂, Anhydrous HF, then HNO₃/H₂SO₄
Number of Steps 12 (for the target molecule)
Typical Yield >90% (for nitration step)81.8% (for fluorotoluene step), >90% (nitration)
Purity High after recrystallizationHigh after distillation and recrystallization
Safety Concerns Handling of strong, corrosive acidsHandling of toxic anhydrous HF, diazonium salts
Scalability ExcellentGood, but requires specialized equipment for HF

Logical Workflow for Synthesis Route Selection

G cluster_0 Route 1: Direct Nitration cluster_1 Route 2: From Aminotoluene start1 2-Chloro-4-fluorotoluene proc1 Nitration (HNO₃ / H₂SO₄) start1->proc1 end1 Target Molecule proc1->end1 start2 2-Chloro-4-aminotoluene proc2a Diazotization & Pyrolysis (NaNO₂, HF) start2->proc2a inter 2-Chloro-4-fluorotoluene proc2a->inter proc2b Nitration (HNO₃ / H₂SO₄) inter->proc2b end2 Target Molecule proc2b->end2

Caption: Comparison of two primary synthetic pathways.

Part 2: Applications in High-Value Chemical Synthesis

This compound is a valuable intermediate primarily because its distinct functional groups can be selectively manipulated. This allows for the construction of complex molecular scaffolds essential for the pharmaceutical and agrochemical industries.[3]

Role in Pharmaceutical Intermediates

The compound serves as a foundational element for synthesizing active pharmaceutical ingredients (APIs).[4] The most common initial transformation is the reduction of the nitro group to an amine, yielding 2-chloro-4-fluoro-6-aminotoluene. This aniline derivative is a versatile precursor for building heterocyclic rings or for use in coupling reactions.

Example Transformation Pathway:

G A This compound B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B Step 1 C 2-Chloro-4-fluoro-6-aminotoluene (Key Aniline Intermediate) B->C D Acylation / Cyclization / Coupling Reactions C->D Step 2 E Complex Pharmaceutical Scaffolds (e.g., Kinase Inhibitors, etc.) D->E

Caption: Transformation into a key pharmaceutical intermediate.

Applications in Agrochemicals

In the agrochemical sector, halogenated and nitrated aromatic compounds are precursors to a wide range of active ingredients.[5] The specific arrangement of substituents in this compound can be leveraged to develop new herbicides, fungicides, and pesticides with high efficacy and target specificity.[5][6] For instance, related compounds like 2-chloro-4-nitrotoluene are used in the synthesis of the herbicide Chlortoluron, highlighting the importance of this chemical class.[4][7] The reduction of the nitro group to an amine is also a common first step in creating agrochemical derivatives.[8]

Part 3: Scientific Integrity and Protocol Validation

Trustworthiness of Protocols: The described synthetic protocols are designed to be self-validating. The use of chromatographic monitoring (TLC, GC) during the reaction allows for precise determination of the reaction endpoint, preventing the formation of impurities from over-reaction.

Authoritative Grounding: The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques provide this validation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure and the regiochemistry of the nitration.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

By employing these validation steps, researchers can ensure the integrity of the intermediate, which is critical for its successful use in subsequent, often complex, synthetic steps.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-fluoro-6-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the synthesis of novel compounds is a routine yet critical task. With this innovation comes the responsibility of safely managing chemical waste. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for 2-Chloro-4-fluoro-6-nitrotoluene, a substituted nitroaromatic compound. Our focus is to deliver essential safety and logistical information, moving beyond mere compliance to foster a culture of safety and environmental stewardship in the laboratory.

Understanding the Hazard: The Chemical Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical and toxicological properties is paramount. This compound is a halogenated nitroaromatic compound. The presence of the nitro group (-NO2) and halogen substituents (-Cl, -F) on the aromatic ring significantly influences its reactivity and toxicity.

Nitroaromatic compounds are known for their potential toxicity and are often classified as environmental pollutants. The primary hazard associated with many nitroaromatics is their ability to be reduced in biological systems to form reactive intermediates that can lead to methemoglobinemia and are considered potentially carcinogenic. Therefore, the primary goal of any disposal procedure is the chemical transformation of the toxic nitro group into a more benign functional group, such as an amine (-NH2).

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Immediate Safety and Handling Protocols

Proper handling is the first line of defense against chemical exposure and is a critical prerequisite to any disposal plan.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and institutional safety officer.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Cleanup (if trained):

    • For small spills of the solid, carefully sweep up the material and place it in a designated, labeled hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

The Core of Disposal: A Step-by-Step Chemical Neutralization Protocol

Direct disposal of this compound into laboratory drains or general waste is strictly prohibited due to its toxicity and environmental persistence. The recommended approach for laboratory-scale quantities is chemical neutralization to reduce the hazardous nitro group to a less toxic amine. The following protocol is based on the well-established Béchamp reduction, which utilizes zero-valent iron in an acidic medium. This method is favored for its effectiveness, low cost, and relatively simple procedure.

Principle of the Béchamp Reduction:

The Béchamp reduction is a classic method for converting aromatic nitro compounds to their corresponding anilines using iron metal and an acid, typically hydrochloric acid or acetic acid. The overall reaction is as follows:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄

This process effectively detoxifies the nitroaromatic compound by transforming the electron-withdrawing and toxic nitro group into an electron-donating and significantly less harmful amine group.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound waste

  • Iron powder (fine grade)

  • Ethanol

  • Glacial Acetic Acid

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Filter funnel and filter paper

Procedure:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar. For every 1 gram of the nitro compound, use approximately 10-15 mL of ethanol.

  • Addition of Acetic Acid and Water: To the stirred solution, add a mixture of glacial acetic acid and water. A common ratio is a 2:1 mixture of ethanol to a 1:1 mixture of acetic acid and water.

  • Addition of Iron Powder: Slowly add an excess of fine iron powder to the reaction mixture. A significant excess is recommended to ensure complete reduction (e.g., 5-10 molar equivalents relative to the nitro compound).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting nitro compound.

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).

  • Filtration: Filter the mixture to remove the iron and iron oxide sludge. Wash the filter cake with a small amount of ethanol to ensure all the product is collected in the filtrate.

  • Waste Segregation:

    • Filtrate: The filtrate now contains the less toxic amino derivative (2-chloro-4-fluoro-6-aminotoluene) in an ethanol/water solution. This solution should be collected in a designated aqueous/organic waste container for halogenated compounds. While significantly less toxic than the starting material, it should still be disposed of through a licensed hazardous waste management company.

    • Filter Cake: The solid filter cake, consisting of iron and iron oxides, may be contaminated with residual organic compounds. This solid waste should be collected in a separate, labeled container for solid hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

Disposal_Pathway cluster_0 Waste Generation & Characterization cluster_1 Immediate Actions cluster_2 Disposal Options cluster_3 Final Disposition start Generate this compound Waste characterize Characterize Waste: - Solid or Liquid? - Pure or Mixture? start->characterize segregate Segregate Waste into a Designated, Labeled Container characterize->segregate ppe Ensure Proper PPE is Worn direct_disposal Direct Disposal via Licensed Waste Vendor segregate->direct_disposal For large quantities or if neutralization is not feasible neutralization In-Lab Chemical Neutralization (Reduction Protocol) segregate->neutralization For manageable lab-scale quantities vendor_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor direct_disposal->vendor_pickup final_waste Collect Neutralized Waste Streams (Liquid and Solid) neutralization->final_waste final_waste->vendor_pickup

References

Personal protective equipment for handling 2-Chloro-4-fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Chloro-4-fluoro-6-nitrotoluene

Disclaimer: This guide is based on the best available information for structurally similar compounds, as specific safety data for this compound is limited. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department before handling.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a conservative approach to risk assessment is necessary. Based on data from analogous compounds such as other chlorinated and nitrated toluenes, this compound should be considered hazardous.[1][2][3]

Anticipated Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][5]

  • Systemic Effects: Aromatic nitro compounds can cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin), headaches, dizziness, and nausea.[2][6] The onset of symptoms may be delayed.[6][7]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.[3][5][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[1][8]
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and dust.[1][8]
Body A lab coat worn over personal clothing. Consider a chemically resistant apron for larger quantities.To prevent contamination of personal clothing.[8]
Respiratory A NIOSH-approved respirator with particulate filters (N95 or higher) for solids. For potential vapors or when engineering controls are insufficient, use a respirator with organic vapor cartridges.To prevent inhalation of dust or vapors.[1][8]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area within the fume hood for the procedure.

    • Have spill cleanup materials readily available.

  • Dispensing and Use:

    • When handling the solid, avoid generating dust.[6][8]

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work surface after use.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1]

    • Remove and properly store or dispose of PPE.

Emergency Procedures

Spills
  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][8]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS department immediately.

    • Prevent the spread of the material.

Exposures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatible.

  • Disposal:

    • Dispose of the waste through your institution's hazardous waste management program.[1] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate waste classification.[8]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Handling this compound hazards Potential Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation - Systemic Effects start->hazards engineering Engineering Controls: - Fume Hood - Eyewash/Shower hazards->engineering Based on anticipated hazards respiratory Respiratory Protection: - N95 or higher for solids - Organic vapor cartridge for solutions/vapors engineering->respiratory body_protection Body Protection: - Lab Coat - Chemical-resistant Gloves - Safety Goggles - Face Shield respiratory->body_protection handling Proceed with Safe Handling Protocol body_protection->handling disposal Follow Disposal Plan handling->disposal

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.